molecular formula C11H14ClF3N2 B1305295 1-(3-Trifluoromethylphenyl)piperazine hydrochloride CAS No. 16015-69-3

1-(3-Trifluoromethylphenyl)piperazine hydrochloride

Cat. No.: B1305295
CAS No.: 16015-69-3
M. Wt: 266.69 g/mol
InChI Key: DGNLGWJZZZOYPT-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethylphenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H14ClF3N2 and its molecular weight is 266.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNLGWJZZZOYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166808
Record name TFMPP hydrochloride
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Molecular Weight

266.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16015-69-3
Record name Piperazine, 1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
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Record name TFMPP hydrochloride
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Record name TFMPP hydrochloride
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Record name 1-[3-(trifluoromethyl)phenyl]piperazinium chloride
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Record name TFMPP HYDROCHLORIDE
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Foundational & Exploratory

1-(3-Trifluoromethylphenyl)piperazine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride

Introduction

This compound (TFMPP-HCl) is a synthetic derivative of piperazine belonging to the phenylpiperazine class of compounds.[1][2] It is recognized primarily for its activity as a serotonin receptor agonist and is often researched for its psychoactive properties.[1][3] TFMPP functions by blocking serotonin reuptake while stimulating its release and demonstrates nonselective activity at various serotonin receptors.[1] In non-clinical settings, it is often found in "party pills," frequently combined with 1-benzylpiperazine (BZP), to produce effects that mimic those of MDMA.[2][4] This document provides a comprehensive overview of its chemical properties, analytical methodologies, and pharmacological interactions, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white, solid, and hygroscopic compound.[5] Its properties can vary slightly depending on whether it is in its monohydrochloride or dihydrochloride form.

Table 1: General Chemical Properties

PropertyValueSource(s)
Chemical Name 1-[3-(trifluoromethyl)phenyl]piperazine, hydrochloride[4][6]
Synonyms TFMPP HCl, 1-(m-Trifluoromethylphenyl)piperazine[4]
Molecular Formula C₁₁H₁₄ClF₃N₂ (monohydrochloride) / C₁₁H₁₃F₃N₂ • 2HCl (dihydrochloride)[4][5][7]
Molecular Weight 266.70 g/mol (monohydrochloride) / 303.2 g/mol (dihydrochloride)[4][5][7]
CAS Number 16015-69-3 (monohydrochloride) / 76835-14-8 (dihydrochloride)[4][5][6]
Appearance White Solid[5]
Stability Hygroscopic, Stable for ≥ 5 years at -20°C[4][5]

Table 2: Physical and Spectroscopic Data

PropertyValueSource(s)
Melting Point 237 °C / 239-241 °C[5][7]
UV λmax (Aqueous Acid) 202 nm[7]
UV λmax (Solvent Not Specified) 249 nm, 293 nm[4]
Storage Temperature Refrigerator / -20°C[4][5]

Table 3: Solubility Data

SolventSolubilitySource(s)
Water Very Soluble[7]
Methanol Freely Soluble[7]
Methanol:Glacial Acetic Acid (1:1) Soluble (25 mg/mL)[5]
Ethanol Soluble (20 mg/mL)[4]
Chloroform Soluble[7]
Acetone Slightly Soluble[7]
Ether Very Slightly Soluble[7]
Hexane Insoluble[7]
DMF Soluble (20 mg/mL)[4]
DMSO Soluble (20 mg/mL)[4]
PBS (pH 7.2) Soluble (10 mg/mL)[4]

Pharmacology and Mechanism of Action

TFMPP is a non-selective serotonin receptor agonist with notable affinity for 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁₝, 5-HT₂ₐ, and 5-HT₂꜀ receptors.[2] It also binds to the serotonin transporter (SERT), evoking serotonin release.[2] Unlike its common partner drug, BZP, TFMPP has minimal effect on dopamine or norepinephrine systems alone.[2][8] However, when combined with BZP, the mixture increases both serotonin and dopamine levels, producing stimulant effects that crudely mimic MDMA.[4] This synergistic action is a key aspect of its recreational use profile.[8]

G Simplified TFMPP Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal TFMPP TFMPP SERT Serotonin Transporter (SERT) TFMPP->SERT Binds & Evokes Release Serotonin_Receptors 5-HT Receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) TFMPP->Serotonin_Receptors Agonist Binding Serotonin_Release Increased Serotonin Release SERT->Serotonin_Release Receptor_Activation Postsynaptic Receptor Activation Serotonin_Receptors->Receptor_Activation Presynaptic Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic Postsynaptic Neuron

Caption: Simplified TFMPP signaling at a serotonergic synapse.

Metabolism

Studies in rats indicate that TFMPP undergoes extensive phase I and phase II metabolism.[9][10] The primary metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[9][10] Key metabolites identified are hydroxy-TFMPP, N-(3-trifluoromethylphenyl)ethylenediamine, and 3-trifluoromethylaniline.[9] Phase II reactions involve glucuronidation and sulfation of the phase I metabolites.[9][10]

G TFMPP Metabolic Pathway TFMPP TFMPP (1-(3-Trifluoromethylphenyl)piperazine) PhaseI Phase I Metabolism TFMPP->PhaseI Hydroxylation, Degradation Metabolite1 Hydroxy-TFMPP PhaseI->Metabolite1 Metabolite2 N-(3-trifluoromethylphenyl)ethylenediamine PhaseI->Metabolite2 Metabolite3 3-Trifluoromethylaniline PhaseI->Metabolite3 PhaseII Phase II Metabolism Conjugates Glucuronide & Sulfate Conjugates PhaseII->Conjugates Metabolite1->PhaseII Conjugation

Caption: Overview of TFMPP phase I and phase II metabolism.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the qualitative identification of TFMPP and its metabolites in forensic samples.[9][11]

  • Sample Preparation (Urine):

    • Adjust a 5 mL urine sample to pH 5.2 with acetic acid.[9]

    • Incubate at 37°C for 12 hours with a glucuronidase/arylsulfatase mixture to hydrolyze conjugates.[9]

    • Adjust pH to 8-9 and perform a liquid-liquid extraction with a dichloromethane/isopropanol/ethyl acetate mixture (1:1:3).[9]

    • Evaporate the organic layer to dryness.[9]

    • Derivatize the residue via acetylation (e.g., microwave-assisted acetylation) before injection.[9]

  • Instrumentation and Conditions (Example 1):

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]

    • Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm.[7]

    • Carrier Gas: Hydrogen at 1.8 mL/min.[7]

    • Temperatures: Injector: 280°C; Detector: 280°C.[7]

    • Oven Program: Initial temperature 100°C for 1.0 min, ramp to 280°C at 25°C/min, hold for 3.0 min.[7]

    • Injection: 1 µL injection with a split ratio of 50:1. Samples are dissolved in methanol.[7]

  • Instrumentation and Conditions (Example 2):

    • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 250 µm i.d. x 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at 1.2 mL/min.[11]

    • Temperatures: Injector: 270°C; Detector: 290°C.[11]

    • Oven Program: Hold at 150°C for 1 min, ramp to 220°C at 10°C/min, then ramp to 290°C at 90°C/min and hold for 2.30 min.[11]

    • MS Detector: Operates in electron ionization (EI) mode at 70eV.[11]

G GC-MS Analysis Workflow for TFMPP Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (Glucuronidase) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (pH 8-9) Hydrolysis->Extraction Derivatization Acetylation Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (EI, 70eV) Separation->Detection Analysis Data Analysis (Mass Spectra) Detection->Analysis

Caption: General workflow for the GC-MS analysis of TFMPP from urine.

Thin-Layer Chromatography (TLC)

TLC provides a rapid, qualitative screening method for TFMPP.

  • System: System TLC5 (details not specified in source).[7]

  • Stationary Phase: Silica gel 60 F₂₅₄.[11]

  • Visualization: Acidified iodoplatinate solution.[7]

  • Result: TFMPP has a relative Rƒ of 1.0 in the specified system, compared to Benzylpiperazine (BZP) at 0.6.[7]

Synthesis Protocol

A general synthesis approach involves the reductive amination of a substituted benzaldehyde with piperazine.

  • Method: Reductive amination.[12]

  • Reactants: 3-(trifluoromethyl)benzaldehyde, piperazine (or a suitable piperazine precursor), and a reducing agent.[12]

  • Procedure Outline:

    • React 3-(trifluoromethyl)benzaldehyde with 3-(trifluoromethylphenyl)piperazine hydrochloride and triethylamine in methanol for 2 hours to form an intermediate imine.[12]

    • Reduce the imine using sodium triacetoxyborohydride at room temperature for 24 hours.[12]

    • Isolate the crude product by evaporating the solvent.[12]

    • Purify using an acid-base extraction.[12]

    • Convert the final product to its hydrochloride salt using ethereal HCl.[12]

References

An In-depth Technical Guide to 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP HCl), a compound of significant interest in neuropharmacology and forensic science. This document details its chemical properties, synthesis, analytical methods, and mechanism of action, with a focus on its interaction with serotonergic systems.

Chemical and Physical Properties

1-(3-Trifluoromethylphenyl)piperazine is a psychoactive substance of the phenylpiperazine class.[1] While it is encountered as a recreational drug, it is also a valuable tool in scientific research for probing the function of the serotonin system.[1][2] The hydrochloride salt is a common form for handling and research purposes.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name 1-[3-(Trifluoromethyl)phenyl]piperazine hydrochloride
Synonyms TFMPP HCl, 1-(m-Trifluoromethylphenyl)piperazine hydrochloride
CAS Number 16015-69-3[3]
Molecular Formula C₁₁H₁₄ClF₃N₂[3]
Molecular Weight 266.69 g/mol [3]
Appearance Off-white to yellowish solid[1]
Solubility Soluble in methanol.[4] Dihydrochloride salt is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (10 mg/ml).[5]

Pharmacology and Mechanism of Action

TFMPP is primarily recognized as a non-selective serotonin receptor agonist.[6] Its pharmacological effects are largely attributed to its interaction with various subtypes of 5-hydroxytryptamine (5-HT) receptors. It also acts as a serotonin releasing agent.[2][7]

Receptor Binding Affinity

TFMPP exhibits varying affinities for different serotonin receptor subtypes, which dictates its complex pharmacological profile. It functions as a full agonist at most of these sites, with the exception of the 5-HT₂ₐ receptor, where it acts as a weak partial agonist or antagonist.[7]

Table 2: Receptor Binding Affinities (Ki) of TFMPP

Receptor SubtypeKi (nM)
5-HT₁ₐ288 - 1950[7]
5-HT₁B30 - 132[7]
5-HT₁D282[7]
5-HT₂ₐ160 - 269[7]
5-HT₂C62[7]

Lower Ki values indicate higher binding affinity.

Pharmacokinetics

The metabolism of TFMPP is primarily hepatic, involving cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP3A4.[7] In rats, TFMPP is extensively metabolized through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[8] The major metabolites include N-(3-trifluoromethylphenyl)ethylenediamine, N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine, 3-trifluoromethylaniline, and hydroxy-3-trifluoromethylaniline.[8]

When co-administered with 1-benzylpiperazine (BZP), the time to maximum concentration for TFMPP is approximately 75 minutes.[9]

Signaling Pathway

As a serotonin receptor agonist, TFMPP activates downstream signaling cascades. Most serotonin receptors, with the exception of the 5-HT₃ receptor, are G-protein coupled receptors (GPCRs).[2][10] Activation of these receptors can lead to the modulation of adenylyl cyclase activity, altering cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[3][10]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TFMPP TFMPP SerotoninReceptor Serotonin Receptor (e.g., 5-HT1/2) TFMPP->SerotoninReceptor binds & activates G_protein G-protein (Gq/Gi) SerotoninReceptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq) AC Adenylyl Cyclase (AC) G_protein->AC inhibits (Gi) PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKC->CellularResponse PKA->CellularResponse

Caption: Serotonin receptor signaling pathway activated by TFMPP.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-arylpiperazines is through reductive amination. The following is a general protocol based on this reaction:

Materials:

  • 3-(Trifluoromethyl)aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Sodium carbonate

  • Anhydrous ethanol

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • A mixture of 3-(trifluoromethyl)aniline, bis(2-chloroethyl)amine hydrochloride, and sodium carbonate in anhydrous ethanol is refluxed for several hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the free base of 1-(3-trifluoromethylphenyl)piperazine.

  • The free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with an ethanolic solution of hydrochloric acid to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Note: This is a generalized protocol and should be optimized for specific laboratory conditions.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques for the identification and quantification of TFMPP.

3.2.1. GC-MS Analysis of TFMPP in Seized Materials [11]

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

  • Capillary column: HP-5 (5% Phenyl Methyl Siloxane) or equivalent.

GC Conditions:

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.

  • Injector Temperature: 270°C.

  • Oven Program: Initial temperature of 150°C for 1 min, ramped to 220°C at 10°C/min, then to 290°C at 90°C/min, and held for 2.30 min.

  • Detector Temperature: 290°C.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

Sample Preparation:

  • Dissolve 5 µg of the sample (e.g., powdered tablet) in 1.5 mL of methanol in a GC vial.

  • Vortex the sample prior to injection.

3.2.2. HPLC-UV Analysis of Piperazine Derivatives [12][13]

As piperazine derivatives often lack a strong chromophore, derivatization is frequently employed to enhance UV detection.[12]

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • Analytical column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and 5mM heptafluorobutyric acid.[14]

Derivatization (if necessary):

  • React the sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product.[12][15]

Sample Preparation:

  • Dissolve approximately 10 mg of the sample in 10 ml of a 1:1 solution of 20 mM HCl and methanol.

  • Dilute 1 ml of this solution to 10 ml with methanol.

  • Filter through a 0.45 µm membrane filter before injection.[14]

Visualizations

General Experimental Workflow for Analysis

G Sample Sample Acquisition (e.g., Seized Material, Biological Fluid) Extraction Sample Preparation (Extraction, Dilution) Sample->Extraction Derivatization Derivatization (Optional) (e.g., with NBD-Cl for HPLC-UV) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or HPLC) Extraction->Analysis Direct Analysis Derivatization->Analysis DataProcessing Data Processing (Chromatogram Integration, Spectral Matching) Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for the analysis of TFMPP.

Metabolic Pathway of TFMPP in Rats

G TFMPP 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Hydroxylation Aromatic Hydroxylation TFMPP->Hydroxylation Degradation Piperazine Ring Degradation TFMPP->Degradation HydroxyTFMPP Hydroxy-TFMPP Hydroxylation->HydroxyTFMPP Ethylenediamine N-(3-trifluoromethylphenyl)ethylenediamine Degradation->Ethylenediamine Aniline 3-Trifluoromethylaniline Degradation->Aniline Conjugation Phase II Conjugation (Glucuronidation, Sulfation) HydroxyTFMPP->Conjugation HydroxyAniline Hydroxy-3-trifluoromethylaniline Aniline->HydroxyAniline Hydroxylation HydroxyAniline->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway of TFMPP in rats.

References

Unraveling the Intricacies of TFMPP: A Technical Guide to its Central Nervous System Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. While initially explored for its potential therapeutic applications, it has gained notoriety as a recreational substance, often in combination with benzylpiperazine (BZP), mimicking the effects of MDMA.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of TFMPP within the central nervous system (CNS), focusing on its molecular interactions, downstream signaling cascades, and overall impact on neuronal function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: A Multi-Target Serotonergic Modulator

The primary mechanism of action of TFMPP in the CNS revolves around its interaction with the serotonergic system. It functions as a non-selective agonist at several serotonin (5-HT) receptor subtypes and also influences serotonin transport.[2][3] Unlike many other psychoactive compounds, TFMPP exhibits minimal direct effects on the dopamine and norepinephrine systems.[1]

Receptor Binding Profile

TFMPP displays a broad binding affinity for various serotonin receptors, with a notable lack of significant interaction with the 5-HT3 receptor.[1] The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The reported Ki values for TFMPP at various serotonin receptors are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki) (nM)
5-HT1A288 - 1,950
5-HT1B30 - 132
5-HT1D282
5-HT2A160 - 269
5-HT2C62
5-HT32,373 (IC50)
Data compiled from multiple sources.[1]
Functional Activity at Serotonin Receptors

Beyond simple binding, the functional consequence of TFMPP's interaction with these receptors is crucial. TFMPP acts as a full agonist at most of the serotonin receptors it binds to, with the exception of the 5-HT2A receptor, where its activity is more complex, acting as a weak partial agonist or even an antagonist.[1]

  • 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C Receptors: At these receptors, TFMPP acts as a full agonist, meaning it binds to and activates the receptor to its maximal capacity, mimicking the effect of the endogenous ligand, serotonin.[1]

  • 5-HT2A Receptor: At the 5-HT2A receptor, TFMPP exhibits a more nuanced profile, functioning as a weak partial agonist or an antagonist.[1] This means it may only partially activate the receptor or block the binding of other agonists, including serotonin itself.

Effects on Serotonin Transport

In addition to its direct receptor interactions, TFMPP also affects the serotonin transporter (SERT), the protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. TFMPP binds to SERT and promotes the release of serotonin.[1][4] This action increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

Downstream Signaling Pathways

The activation of serotonin receptors by TFMPP initiates a cascade of intracellular signaling events that ultimately mediate its physiological and behavioral effects. These G-protein coupled receptors (GPCRs) trigger distinct downstream pathways.

5-HT1 Receptor Subfamily (Gi/o-coupled)

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by TFMPP, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the function of various downstream proteins, including transcription factors and ion channels.

G_protein_signaling_Gi cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TFMPP TFMPP Receptor 5-HT1A/1B/1D Receptor TFMPP->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 1: TFMPP signaling via Gi/o-coupled 5-HT1 receptors.
5-HT2 Receptor Subfamily (Gq/11-coupled)

The 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins. Activation of these receptors by TFMPP stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Both Ca2+ and PKC go on to modulate the activity of a wide range of cellular proteins, influencing neuronal excitability and gene expression.

G_protein_signaling_Gq cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TFMPP TFMPP Receptor 5-HT2A/2C Receptor TFMPP->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream Modulates PKC->Downstream Phosphorylates

Figure 2: TFMPP signaling via Gq/11-coupled 5-HT2 receptors.

Experimental Protocols

The understanding of TFMPP's mechanism of action is built upon a variety of experimental techniques. Below are outlines of the key methodologies employed in the cited research.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a drug for a specific receptor.

  • Objective: To quantify the affinity (Ki) of TFMPP for various serotonin receptor subtypes.

  • General Protocol:

    • Tissue Preparation: Brain tissue from a suitable animal model (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

    • Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (TFMPP).

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data is used to calculate the IC50 (the concentration of TFMPP that inhibits 50% of the radioligand binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start tissue_prep Tissue Preparation (e.g., rat brain cortex) start->tissue_prep incubation Incubation with Radioligand and varying [TFMPP] tissue_prep->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration scintillation Scintillation Counting to measure radioactivity filtration->scintillation analysis Data Analysis (IC50 and Ki calculation) scintillation->analysis end End analysis->end

Figure 3: General workflow for a radioligand binding assay.
In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain of a living animal.

  • Objective: To determine the effect of TFMPP on the extracellular concentrations of serotonin.

  • General Protocol:

    • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the rat diencephalon).

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

    • Diffusion: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.

    • Sample Collection: The aCSF (dialysate) is collected at regular intervals.

    • Analysis: The concentration of serotonin in the dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Drug Administration: TFMPP is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe, and changes in serotonin levels are monitored.

Functional Magnetic Resonance Imaging (fMRI) in Humans

fMRI is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow.

  • Objective: To investigate the effects of TFMPP on brain activation during cognitive tasks.

  • General Protocol:

    • Participant Recruitment: Healthy human volunteers are recruited for the study.

    • Drug Administration: Participants receive an oral dose of TFMPP or a placebo in a double-blind, crossover design.

    • fMRI Scanning: While in the fMRI scanner, participants perform a cognitive task (e.g., a task designed to assess executive function).

    • Data Acquisition: The fMRI scanner acquires images of brain activity during the task.

    • Data Analysis: The fMRI data is analyzed to identify brain regions that show changes in activation following TFMPP administration compared to placebo.

Conclusion

The mechanism of action of TFMPP in the central nervous system is primarily driven by its multifaceted interactions with the serotonergic system. As a non-selective agonist at multiple 5-HT receptor subtypes and a serotonin releasing agent, TFMPP significantly enhances serotonergic neurotransmission. Its effects are mediated through the activation of both Gi/o- and Gq/11-coupled G-protein signaling pathways, leading to a cascade of downstream cellular events. The lack of significant direct activity on the dopaminergic and noradrenergic systems distinguishes it from many other psychostimulants. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the scientific and medical communities to address the public health implications of its recreational use and to potentially inform the development of novel therapeutic agents targeting the serotonergic system. The experimental methodologies outlined in this guide provide a framework for the continued investigation of TFMPP and other psychoactive compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Trifluoromethylphenyl)piperazine, commonly known as TFMPP, is an N-arylpiperazine derivative.[1][2] Its chemical structure features a piperazine ring substituted at one nitrogen atom with a 3-(trifluoromethyl)phenyl group.[1] TFMPP is recognized as a significant compound in medicinal chemistry and neuroscience research. It functions primarily as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][3][4] Due to these properties, it is a valuable tool for studying the serotonergic system. Furthermore, TFMPP serves as a key intermediate and building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[5] This guide provides a comprehensive overview of its synthesis, characterization, and relevant experimental protocols.

Synthesis Pathway

The synthesis of 1-(3-Trifluoromethylphenyl)piperazine is commonly achieved through a reductive amination reaction. This method involves the reaction of 3-(trifluoromethyl)benzaldehyde with an excess of piperazine, followed by reduction of the resulting iminium intermediate. A mild reducing agent such as sodium triacetoxyborohydride is effective for this transformation, which can be carried out as a one-pot procedure.

Synthesis_Workflow cluster_reaction Reductive Amination Reactant1 3-(Trifluoromethyl)benzaldehyde Intermediate Iminium Intermediate (in situ) Reactant1->Intermediate + Piperazine Reactant2 Piperazine Reagent1 Sodium Triacetoxyborohydride (Reducing Agent) Reagent1->Intermediate Reduction Product 1-(3-Trifluoromethylphenyl)piperazine Intermediate->Product

Caption: General workflow for the synthesis of TFMPP via reductive amination.

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity, purity, and structure of 1-(3-Trifluoromethylphenyl)piperazine must be confirmed using various analytical techniques. The data presented below are characteristic of the compound and its common salt form.

Physical Properties
PropertyValueFormReference
Molecular Formula C₁₁H₁₃F₃N₂Free Base[1][6][7]
Molecular Weight 230.23 g/mol Free Base[1][3][6][7]
CAS Number 15532-75-9Free Base[1][6]
Appearance LiquidFree Base[8]
Boiling Point 100-102 °C at 0.1 mmHgFree Base[8]
Melting Point 237 °CHydrochloride Salt[9]
Spectroscopic Data
TechniqueCharacteristic DataReference
Mass Spec. (EI-MS) Molecular Ion (M⁺): m/z 230. Key Fragments: m/z 188 (base peak), 172, 145.[10]
¹H NMR (D₂O, HCl Salt) Signals corresponding to aromatic and piperazine protons are observed.[9]
FTIR (KBr) Characteristic peaks for N-H, C-H (aromatic & aliphatic), C-N, and C-F stretching and bending vibrations.[9][11]
UV-Vis (Aqueous Acid) Maximum Absorbance (λmax) at 202 nm. Another source reports λmax at 249 nm and 293 nm. (Note: Varies with solvent/salt form).[9][12]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of TFMPP.

Synthesis via Reductive Amination

This protocol is adapted from a general procedure for the synthesis of substituted piperazines.[13]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or by converting it to its hydrochloride salt.

  • Salt Formation (Optional): Dissolve the purified free base in anhydrous diethyl ether. Bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and dried.

Experimental_Workflow A 1. Dissolve Reactants (Aldehyde + Piperazine) in DCM B 2. Stir at RT (1-2h) (Form Iminium Intermediate) A->B C 3. Add NaBH(OAc)₃ (Reduction Step) B->C D 4. Stir Overnight (Monitor by TLC/GC-MS) C->D E 5. Quench with NaHCO₃ & Extract with DCM D->E F 6. Dry & Concentrate Organic Layers E->F G 7. Purify Crude Product (Chromatography or Salt Formation) F->G H 8. Isolate Final Product G->H

Caption: Step-by-step experimental workflow for the synthesis of TFMPP.
Characterization Protocols

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) A typical GC-MS method for the analysis of TFMPP is as follows:[10][14]

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: HP-1 capillary column (or equivalent, e.g., 5% phenyl/95% methyl silicone).

  • Carrier Gas: Helium.

  • Injector Temperature: 280°C.

  • Oven Program: Initial temperature of 100°C for 1-3 minutes, ramp up to 280-310°C at a rate of 25-30°C/min, and hold for 3-8 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: m/z 50-550.

  • Sample Preparation: Dissolve the sample in methanol.

4.2.2 Fourier-Transform Infrared Spectroscopy (FTIR) FTIR analysis can be performed on the free base or the hydrochloride salt.[9][11]

  • Instrument: FTIR Spectrometer.

  • Sample Preparation:

    • For Solids (HCl Salt): Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For Liquids (Free Base): Apply a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum typically in the range of 4000–400 cm⁻¹.

Biological Activity and Signaling

TFMPP's primary mechanism of action involves the modulation of the serotonin (5-HT) system. It acts as a non-selective agonist at various 5-HT receptor subtypes and also promotes the release of serotonin from presynaptic neurons while inhibiting its reuptake. This leads to an overall increase in serotonergic neurotransmission in the synaptic cleft.

Caption: Simplified mechanism of TFMPP action at a serotonergic synapse.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP-HCl), a potent serotonin receptor agonist. The document details its solubility in various solvents, offering both quantitative data and standardized experimental protocols for its determination. Furthermore, it delves into the stability of TFMPP-HCl under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in line with established pharmaceutical guidelines. Detailed methodologies for conducting these stability studies are provided to ensure reproducibility. The guide also elucidates the primary signaling pathways through which TFMPP exerts its pharmacological effects, with schematic diagrams to facilitate understanding. This document is intended to be a critical resource for researchers and professionals involved in the development and characterization of piperazine-based compounds.

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist with significant affinity for the 5-HT1 and 5-HT2 receptor families.[1][2] As a research chemical and a potential scaffold in drug discovery, a thorough understanding of its physicochemical properties is paramount. The hydrochloride salt of TFMPP is commonly used to improve its handling and aqueous solubility. This guide focuses on two critical parameters for drug development: solubility and stability. Solubility is a key determinant of bioavailability and formulation feasibility, while stability data are essential for ensuring the safety, efficacy, and shelf-life of a potential therapeutic agent.

Solubility Profile of TFMPP-HCl

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation development. Below is a summary of the known solubility of TFMPP-HCl in various common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventConcentration (mg/mL)Notes
Dimethylformamide (DMF)20 mg/mLData from commercial supplier.[3]
Dimethyl sulfoxide (DMSO)20 mg/mLData from commercial supplier.[3]
Ethanol20 mg/mLData from commercial supplier.[3]
PBS (pH 7.2)10 mg/mLData from commercial supplier.[3]
MethanolFreely SolubleQualitative data.[4]
WaterVery SolubleQualitative data.[4]
AcetoneSlightly SolubleQualitative data.[4]
ChloroformSolubleQualitative data.[4]
EtherVery Slightly SolubleQualitative data.[4]
HexaneInsolubleQualitative data.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of TFMPP-HCl in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s) of interest

  • Sealed, clear glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for TFMPP.

Procedure:

  • Preparation: Add an excess amount of solid TFMPP-HCl to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of TFMPP.

  • Calculation: Calculate the solubility of TFMPP-HCl in the solvent (e.g., in mg/mL) by accounting for the dilution factor.

Stability Profile of TFMPP-HCl

Stability testing is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.

Quantitative Stability Data

Limited quantitative data from forced degradation studies on TFMPP-HCl is available in the public domain. However, studies on its stability in specific media provide some insights.

ConditionMatrix/SolventpHDurationTemperatureRemaining TFMPP (%)Reference
Formalin (20%)Aqueous9.528 daysNot specified57%[5]
StorageWhole Blood-14 days-20°CStable[6]
StoragePlasma-14 days-20°CStable[6]
StorageUrine-14 days-20°CStable[6]
StorageWhole Blood-14 days4°CStable[6]
StoragePlasma-14 days4°CStable[6]
StorageUrine-14 days4°CStable[6]
Long-term storageCrystalline solid-≥ 5 years-20°CStable[3]

Note: "Stable" indicates no significant loss of the compound was observed during the study period.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on general ICH guidelines for forced degradation studies and can be adapted for TFMPP-HCl. A validated stability-indicating HPLC method is required to separate and quantify TFMPP-HCl from its potential degradation products.

3.2.1. Acid and Base Hydrolysis

Objective: To assess the susceptibility of TFMPP-HCl to hydrolysis under acidic and basic conditions.

Procedure:

  • Acid Hydrolysis: Prepare a solution of TFMPP-HCl (e.g., 1 mg/mL) in a range of acidic solutions (e.g., 0.1 M HCl, 1 M HCl). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

  • Base Hydrolysis: Prepare a solution of TFMPP-HCl (e.g., 1 mg/mL) in a range of basic solutions (e.g., 0.1 M NaOH, 1 M NaOH). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

  • Sampling and Analysis: At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration. Analyze the samples by HPLC to determine the percentage of remaining TFMPP-HCl and the formation of any degradation products.

3.2.2. Oxidative Degradation

Objective: To evaluate the stability of TFMPP-HCl in the presence of an oxidizing agent.

Procedure:

  • Prepare a solution of TFMPP-HCl (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Incubate the solution at room temperature for a defined period (e.g., up to 24 hours).

  • At specified time points, withdraw samples, dilute them, and analyze by HPLC.

3.2.3. Thermal Degradation

Objective: To determine the effect of high temperature on the stability of solid and solution-state TFMPP-HCl.

Procedure:

  • Solid State: Place a known amount of solid TFMPP-HCl in a controlled temperature oven (e.g., 80°C) for a defined period.

  • Solution State: Prepare a solution of TFMPP-HCl in a suitable solvent (e.g., water) and incubate it at a high temperature (e.g., 80°C).

  • At specified time points, cool the samples, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.

3.2.4. Photostability

Objective: To assess the stability of TFMPP-HCl upon exposure to light.

Procedure:

  • Expose a solution of TFMPP-HCl and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • After the exposure period, prepare the samples for analysis and quantify the amount of remaining TFMPP-HCl and any photodegradants by HPLC.

Known Degradation Pathways

Studies on the metabolism of TFMPP in rats have identified major degradation pathways, which are likely to be relevant in chemical stability studies. The primary routes of degradation are:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • Degradation of the piperazine moiety: This can lead to the formation of N-(3-trifluoromethylphenyl)ethylenediamine and subsequently 3-trifluoromethylaniline.[7]

Signaling Pathways

TFMPP is a non-selective agonist at several serotonin receptors, primarily exerting its effects through G-protein coupled receptors (GPCRs). Its interaction with 5-HT1B and 5-HT2C receptors are key to its pharmacological profile.

TFMPP Mechanism of Action Workflow

The following diagram illustrates the general workflow of TFMPP's interaction with its primary molecular targets.

TFMPP_Mechanism_of_Action TFMPP TFMPP-HCl SERT Serotonin Transporter (SERT) TFMPP->SERT Binds to Receptors 5-HT Receptors (5-HT1B, 5-HT2C, etc.) TFMPP->Receptors Agonist at SerotoninRelease Increased Serotonin Release SERT->SerotoninRelease Induces DownstreamSignaling Activation of Downstream Signaling Receptors->DownstreamSignaling Initiates SynapticCleft Synaptic Cleft PharmacologicalEffects Pharmacological Effects SerotoninRelease->PharmacologicalEffects DownstreamSignaling->PharmacologicalEffects

Caption: General mechanism of action for TFMPP-HCl.

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi. Activation of this receptor by an agonist like TFMPP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Galpha_i_Signaling cluster_membrane Cell Membrane TFMPP TFMPP Receptor 5-HT1B Receptor TFMPP->Receptor Binds G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Neuronal Firing Reduced Neurotransmitter Release PKA->CellularResponse Leads to

Caption: Simplified Gαi-coupled 5-HT1B receptor signaling pathway.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is coupled to the Gαq G-protein. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).

Galpha_q_Signaling cluster_membrane Cell Membrane TFMPP TFMPP Receptor 5-HT2C Receptor TFMPP->Receptor Binds G_protein Gαq/βγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates CellularResponse Neuronal Excitation Modulation of Ion Channels PKC->CellularResponse Leads to

Caption: Simplified Gαq-coupled 5-HT2C receptor signaling pathway.

Conclusion

This technical guide has consolidated the available information on the solubility and stability of this compound. The provided data and experimental protocols serve as a foundational resource for researchers working with this compound. The solubility profile indicates good solubility in polar organic solvents and aqueous buffers, facilitating its use in a variety of experimental settings. While comprehensive forced degradation data is not yet published, the provided protocols offer a clear path for generating these critical stability profiles. The elucidation of its primary signaling pathways through the 5-HT1B and 5-HT2C receptors provides a molecular basis for its pharmacological effects. Further research to generate detailed quantitative stability data under various stress conditions is recommended to fully characterize this important research compound.

References

Pharmacological profile of 1-(3-Trifluoromethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic compound of the phenylpiperazine class. While initially explored in scientific research, it has gained notoriety as a recreational substance, often sold in combination with benzylpiperazine (BZP) as an alternative to illicit drugs like MDMA.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of TFMPP, including its receptor binding affinities, functional activities, metabolic pathways, and detailed experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's complex interactions with biological systems.

Pharmacodynamics

The primary mechanism of action of TFMPP is centered on the serotonergic system, where it acts as a non-selective agonist at multiple serotonin (5-HT) receptor subtypes and as a serotonin releasing agent.[2][3] Its effects on dopaminergic and noradrenergic systems are considered insignificant.[1]

Receptor Binding Affinity

TFMPP exhibits a distinct binding profile, with moderate to high affinity for several serotonin receptors. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Receptor/TransporterBinding Affinity (Kᵢ, nM)
5-HT₁ₐ288 - 1950
5-HT₁ₑ30 - 132
5-HT₁ₒ282
5-HT₂ₐ160 - 269
5-HT₂ₒ62
5-HT₃2373 (IC₅₀)
Serotonin Transporter (SERT)121 (EC₅₀)
Data compiled from multiple sources.[1][4]
Functional Activity

Beyond simple binding, the functional activity of TFMPP at these receptors determines its physiological effects. It acts as an agonist at most of the serotonin receptors it binds to, with the notable exception of the 5-HT₂ₐ receptor.

  • 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₒ, and 5-HT₂ₒ Receptors : TFMPP functions as a full agonist at these receptors.[1][5]

  • 5-HT₂ₐ Receptor : At this receptor, TFMPP acts as a weak partial agonist or an antagonist.[1][5]

  • Serotonin Transporter (SERT) : TFMPP binds to SERT and induces the release of serotonin.[1][3]

Signaling Pathways

The interaction of TFMPP with various serotonin receptors initiates a cascade of intracellular signaling events. The activation of G-protein coupled receptors (GPCRs), such as the 5-HT₁, 5-HT₂, and 5-HT₂ₒ receptors, leads to the modulation of second messenger systems.

TFMPP_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TFMPP_pre TFMPP SERT SERT TFMPP_pre->SERT Induces Efflux Serotonin_Release Serotonin Release SERT->Serotonin_Release Increases Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Serotonin_Release Serotonin_Synapse Serotonin Serotonin_Release->Serotonin_Synapse HT1A 5-HT1A Serotonin_Synapse->HT1A Binds HT1B 5-HT1B Serotonin_Synapse->HT1B Binds HT2A 5-HT2A Serotonin_Synapse->HT2A Binds HT2C 5-HT2C Serotonin_Synapse->HT2C Binds TFMPP_post TFMPP TFMPP_post->HT1A Agonist TFMPP_post->HT1B Agonist TFMPP_post->HT2A Partial Agonist/ Antagonist TFMPP_post->HT2C Agonist Downstream Downstream Signaling (e.g., cAMP, IP3/DAG) HT1A->Downstream HT1B->Downstream HT2A->Downstream HT2C->Downstream

Figure 1: Serotonergic signaling pathways modulated by TFMPP.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).

Metabolism

TFMPP is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[6][7] The main metabolic transformations include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[6][8]

  • Primary Metabolizing Enzymes : CYP2D6, CYP1A2, and CYP3A4.[9][10]

  • Major Metabolite : 4-hydroxy-TFMPP (4-OH-TFMPP).[1][7]

  • Other Metabolic Reactions : Phase II reactions such as glucuronidation and sulfation of the phase I metabolites also occur.[6][7]

TFMPP_Metabolism TFMPP 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) PhaseI Phase I Metabolism TFMPP->PhaseI CYP CYP2D6, CYP1A2, CYP3A4 PhaseI->CYP Hydroxylation Aromatic Hydroxylation PhaseI->Hydroxylation Degradation Piperazine Ring Degradation PhaseI->Degradation Metabolites Hydroxy-TFMPP N-(3-trifluoromethylphenyl)ethylenediamine Hydroxylation->Metabolites Degradation->Metabolites PhaseII Phase II Metabolism Metabolites->PhaseII Conjugation Glucuronidation & Sulfation PhaseII->Conjugation Excretion Excretion Conjugation->Excretion

Figure 2: Metabolic pathway of TFMPP.
Human Pharmacokinetic Parameters

Limited studies have been conducted on the pharmacokinetics of TFMPP in humans. The co-administration with BZP can alter its metabolic profile.[11]

ParameterValue (when administered with BZP)
Tₘₐₓ (Time to Peak Plasma Concentration)~75 minutes
Absorption Half-life~13.3 minutes
Data from a study where 30 mg of TFMPP was co-administered with 100 mg of BZP.[11][12]

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the pharmacological profile of compounds like TFMPP.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.[13][14]

Objective : To measure the ability of TFMPP to compete with a radiolabeled ligand for binding to a target receptor.

Materials :

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-serotonin).

  • Unlabeled test compound (TFMPP).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure :

  • Preparation : Prepare serial dilutions of TFMPP.

  • Incubation : In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of TFMPP.

  • Equilibrium : Incubate the plate to allow the binding to reach equilibrium.

  • Filtration : Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound.

  • Washing : Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the TFMPP concentration. Calculate the IC₅₀ (the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare Prepare Reagents: - Cell Membranes - Radioligand - TFMPP Dilutions Start->Prepare Incubate Incubate Reagents in 96-well Plate Prepare->Incubate Filter Vacuum Filtration to Separate Bound/Unbound Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: - Plot Inhibition Curve - Calculate IC50 and Ki Count->Analyze End End Analyze->End

Figure 3: Experimental workflow for a radioligand binding assay.
In Vitro Functional Assay for GPCRs (e.g., cAMP Assay)

This type of assay measures the functional response of a cell upon receptor activation by an agonist.[15][16]

Objective : To determine if TFMPP acts as an agonist, antagonist, or inverse agonist at a specific G-protein coupled receptor (GPCR).

Materials :

  • Host cells engineered to express the target GPCR.

  • Test compound (TFMPP).

  • Known agonist for the receptor.

  • cAMP assay kit (or other second messenger detection system).

  • Plate reader.

Procedure :

  • Cell Culture : Culture the engineered cells in a multi-well plate.

  • Compound Addition :

    • Agonist Mode : Add varying concentrations of TFMPP to the cells.

    • Antagonist Mode : Pre-incubate the cells with varying concentrations of TFMPP, then add a fixed concentration of a known agonist.

  • Incubation : Incubate the plate to allow for receptor activation and second messenger production (e.g., cAMP).

  • Cell Lysis and Detection : Lyse the cells and use the assay kit to measure the levels of the second messenger.

  • Data Analysis :

    • Agonist Mode : Plot the second messenger levels against the logarithm of the TFMPP concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

    • Antagonist Mode : Determine the ability of TFMPP to inhibit the response of the known agonist and calculate the IC₅₀ or pA₂ value.

Toxicology and Adverse Effects

In humans, TFMPP is reported to cause a range of adverse effects, including dysphoria, anxiety, headaches, and nausea.[1][3] It is rarely used alone and is most commonly found in combination with BZP, which can potentiate its effects and associated toxicities.[1][17] The combination can produce sympathomimetic toxicity, with symptoms such as palpitations, agitation, and confusion.[12] Studies in animal models have also suggested potential for dopaminergic neurotoxicity.[18]

Conclusion

1-(3-Trifluoromethylphenyl)piperazine is a pharmacologically active compound with a primary influence on the serotonergic system. It functions as a non-selective agonist at several 5-HT receptors and as a serotonin releasing agent. Its metabolism is complex and involves several key cytochrome P450 enzymes. While it has no accepted medical use, its distinct pharmacological profile makes it a subject of interest in neuropharmacological research. The data and protocols presented in this guide offer a technical foundation for professionals engaged in the study of this and similar compounds.

References

In Vitro Activity of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP), a psychoactive compound known for its interaction with the serotonergic system. This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and presents visual representations of relevant signaling pathways and workflows to support research and drug development efforts.

Core Pharmacological Data

1-(3-Trifluoromethylphenyl)piperazine is a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[1] Its in vitro activity has been characterized through various binding and functional assays, revealing a complex interaction profile with multiple serotonin receptor subtypes and the serotonin transporter (SERT).

Serotonin Receptor and Transporter Binding Affinity

The binding affinity of TFMPP for various serotonin (5-HT) receptors and the serotonin transporter (SERT) has been determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.

TargetRadioligandKi (nM)Reference
5-HT1A[3H]8-OH-DPAT288–1,950[2]
5-HT1B[3H]Serotonin30–132[2]
5-HT1D[3H]Serotonin282[2]
5-HT2A[3H]Ketanserin160–269[2]
5-HT2C[3H]Mesulergine62[2]
5-HT3-2,373 (IC50)[2]
SERT[3H]Citalopram121 (EC50)[2]
Functional Activity at Serotonin Receptors

The functional activity of TFMPP is characterized by its ability to elicit a biological response upon binding to a receptor. This is often quantified as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists or inhibitors. TFMPP generally acts as a full agonist at 5-HT1 and 5-HT2C receptors and as a weak partial agonist or antagonist at the 5-HT2A receptor.[2] It also inhibits serotonin reuptake by binding to the SERT.[2]

TargetAssay TypeParameterValue (nM)Functional EffectReference
5-HT1AcAMP AssayEC50Not specifiedAgonist[3]
5-HT1B-EC50Not specifiedAgonist[4]
5-HT2ACalcium MobilizationEC50Not specifiedWeak Partial Agonist / Antagonist[2]
5-HT2C-EC50Not specifiedAgonist[2]
SERTSerotonin UptakeEC50121Reuptake Inhibition[2]
In Vitro Cytotoxicity

The cytotoxic potential of TFMPP has been evaluated in various cell lines, typically using assays that measure cell viability or membrane integrity.

Cell LineAssayParameterValue (mM)Reference
HepaRG (human hepatic)MTT AssayEC500.45[5][6]
Primary Rat HepatocytesMTT AssayEC500.14[5][6]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of TFMPP.

Radioligand Binding Assays for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of TFMPP for various serotonin receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells) or use homogenized brain tissue from rodents (e.g., hippocampus for 5-HT1A receptors).

    • Harvest cells or tissue and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

      • Increasing concentrations of TFMPP hydrochloride or a known non-labeled ligand for determining non-specific binding (e.g., 10 µM serotonin).

      • The prepared cell membrane suspension.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the TFMPP concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi-Coupled Receptors (e.g., 5-HT1A)

Objective: To determine the functional agonistic activity of TFMPP at Gi-coupled serotonin receptors by measuring the inhibition of cAMP production.

Protocol:

  • Cell Culture:

    • Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor in a suitable growth medium.

    • Seed the cells into a 96-well plate and allow them to adhere and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add increasing concentrations of TFMPP hydrochloride to the wells.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels as a function of the TFMPP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of TFMPP that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Functional Assay: Intracellular Calcium Mobilization for Gq-Coupled Receptors (e.g., 5-HT2A)

Objective: To determine the functional agonistic activity of TFMPP at Gq-coupled serotonin receptors by measuring changes in intracellular calcium concentration.

Protocol:

  • Cell Culture:

    • Culture U2OS or HEK293 cells stably co-expressing the human 5-HT2A receptor and a promiscuous G-protein (e.g., Gα16) in a suitable growth medium.

    • Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to form a monolayer.

  • Dye Loading:

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in the presence of probenecid (to prevent dye extrusion) by incubating at 37°C for a specified time (e.g., 60 minutes).

  • Calcium Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject increasing concentrations of TFMPP hydrochloride into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the peak ΔF as a function of the TFMPP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of TFMPP that elicits a half-maximal calcium response.

Serotonin Transporter (SERT) Uptake Assay

Objective: To measure the inhibitory effect of TFMPP on serotonin reuptake by SERT.

Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).

    • Seed the cells into a 96-well plate and allow them to adhere.

  • Uptake Assay:

    • Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with increasing concentrations of TFMPP hydrochloride or a known SERT inhibitor (e.g., fluoxetine) for a short period.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]-serotonin.

    • Incubate the plate at 37°C for a short, defined time (e.g., 10-15 minutes) to allow for serotonin uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection:

    • Lyse the cells and measure the amount of [3H]-serotonin taken up into the cells using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of [3H]-serotonin uptake inhibition as a function of the TFMPP concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for SERT inhibition.

In Vitro Metabolism Using Human Liver Microsomes

Objective: To identify the metabolic pathways of TFMPP.

Protocol:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding TFMPP hydrochloride.

    • Incubate the mixture at 37°C with gentle shaking for a specific time period (e.g., up to 4 hours).

  • Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Metabolite Identification:

    • Analyze the supernatant using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS).

    • Compare the mass spectra of the potential metabolites with that of the parent compound to identify metabolic transformations such as hydroxylation and piperazine ring scission.[2]

Visualizations

Signaling Pathways of TFMPP at Serotonin Receptors

TFMPP_Signaling_Pathways cluster_Gi 5-HT1A / 5-HT1B / 5-HT1D Receptors (Gi/o-coupled) cluster_Gq 5-HT2A / 5-HT2C Receptors (Gq/11-coupled) cluster_note TFMPP1 TFMPP Receptor_Gi 5-HT1 Receptor TFMPP1->Receptor_Gi Agonist G_protein_Gi Gi/o Protein Receptor_Gi->G_protein_Gi Activates AC Adenylyl Cyclase G_protein_Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Response_Gi Neuronal Inhibition PKA->Response_Gi TFMPP2 TFMPP Receptor_Gq 5-HT2 Receptor TFMPP2->Receptor_Gq Agonist* G_protein_Gq Gq/11 Protein Receptor_Gq->G_protein_Gq Activates PLC Phospholipase C G_protein_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Response_Gq Neuronal Excitation Ca_release->Response_Gq PKC->Response_Gq note *Weak partial agonist at 5-HT2A

Caption: Signaling pathways of TFMPP at Gi/o- and Gq/11-coupled serotonin receptors.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_binding Receptor Binding Profile cluster_functional Functional Activity cluster_safety Safety & Metabolism Profile cluster_analysis Data Integration & Analysis Binding_Assay Radioligand Binding Assay (Multiple 5-HT Receptor Subtypes & SERT) Ki_Value Determine Ki values (Affinity Profile) Binding_Assay->Ki_Value Data_Integration Integrate Binding, Functional, & Safety Data Ki_Value->Data_Integration cAMP_Assay cAMP Functional Assay (5-HT1 Receptors) EC50_IC50 Determine EC50/IC50 values (Potency & Efficacy) cAMP_Assay->EC50_IC50 Ca_Assay Calcium Mobilization Assay (5-HT2 Receptors) Ca_Assay->EC50_IC50 Uptake_Assay Serotonin Uptake Assay (SERT) Uptake_Assay->EC50_IC50 EC50_IC50->Data_Integration Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay in Hepatic Cells) Safety_Data Determine EC50 for Cytotoxicity & Identify Metabolites Cytotoxicity_Assay->Safety_Data Metabolism_Assay In Vitro Metabolism Assay (Human Liver Microsomes) Metabolism_Assay->Safety_Data Safety_Data->Data_Integration Pharmacological_Profile Comprehensive In Vitro Pharmacological Profile of TFMPP Data_Integration->Pharmacological_Profile

Caption: A logical workflow for the in vitro characterization of TFMPP.

References

The Dichotomous Dance of TFMPP: A Technical Guide to its Neurochemical Effects on Dopamine and Serotonin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the neurochemical effects of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), a psychoactive compound known for its complex interactions with the brain's dopamine and serotonin systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of TFMPP's receptor binding profile, its impact on neurotransmitter release, and the underlying experimental methodologies.

Abstract

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a non-selective serotonergic agent that has been investigated for its psychoactive properties. While primarily recognized for its effects on the serotonin system, TFMPP also exerts significant, albeit indirect, influence on dopaminergic pathways. This guide synthesizes key findings from in vitro and in vivo studies to elucidate the dual nature of TFMPP's neurochemical footprint. Quantitative data from radioligand binding assays and in vivo microdialysis studies are presented in structured tables for comparative analysis. Detailed experimental protocols for these key methodologies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear conceptual framework for understanding the complex pharmacology of TFMPP.

Introduction

TFMPP's rise to prominence in recreational drug scenes, often in combination with benzylpiperazine (BZP), has necessitated a deeper understanding of its mechanism of action. While it is known to mimic some of the effects of more classic psychostimulants, its neurochemical profile is distinct. This guide will dissect the intricate interplay between TFMPP and the serotonin and dopamine systems, providing a foundational resource for researchers in neuropharmacology and drug development.

Quantitative Data on TFMPP's Neurochemical Interactions

The following tables summarize the key quantitative data from various studies, providing a snapshot of TFMPP's affinity for serotonergic targets and its influence on neurotransmitter levels.

Table 1: Receptor Binding Affinities (Ki) of TFMPP

Receptor/TransporterKi (nM)Notes
5-HT1A Receptor288 - 1,950Full agonist activity.
5-HT1B Receptor30 - 132Full agonist activity.
5-HT1D Receptor282Full agonist activity.
5-HT2A Receptor160 - 269Weak partial agonist or antagonist activity.
5-HT2C Receptor62Full agonist activity.
Serotonin Transporter (SERT)121 (EC50)Acts as a serotonin releasing agent.
Dopamine Transporter (DAT)No significant affinityTFMPP does not directly bind to or inhibit the dopamine transporter.

Table 2: In Vivo Effects of TFMPP on Neurotransmitter Release

StudyBrain RegionTFMPP DoseEffect on Dopamine ReleaseEffect on Serotonin Release
Benloucif et al. (1991)[1]Anterior Striatum (Rat)10.0 nmol (perfused)~40% increaseNot reported
Benloucif et al. (1991)[1]Anterior Striatum (Rat)160 nmol (perfused)~11-fold increaseNot reported
Baumann et al. (2004)[2]Nucleus Accumbens (Rat)3 and 10 mg/kg (i.v.)No significant change alone; marked increase with BZPDose-dependent increase

Signaling Pathways and Mechanisms of Action

TFMPP's primary mechanism of action is the stimulation of various serotonin receptor subtypes and the promotion of serotonin release via the serotonin transporter[2]. Its effect on the dopamine system is largely indirect, mediated by the complex interplay between serotonergic and dopaminergic neurons.

Serotonergic Effects

TFMPP acts as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and as a weak partial agonist or antagonist at 5-HT2A receptors. Furthermore, it functions as a serotonin releasing agent by interacting with the serotonin transporter (SERT)[2]. This broad-spectrum serotonergic activity underlies many of its psychoactive effects.

TFMPP_Serotonin_Pathway TFMPP TFMPP SERT SERT TFMPP->SERT Induces Release HT1A 5-HT1A Receptor TFMPP->HT1A Agonist HT1B 5-HT1B Receptor TFMPP->HT1B Agonist HT2C 5-HT2C Receptor TFMPP->HT2C Agonist Serotonin_release Serotonin Release SERT->Serotonin_release Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->SERT Downstream_signaling Downstream Signaling HT1A->Downstream_signaling HT1B->Downstream_signaling HT2C->Downstream_signaling

TFMPP's primary serotonergic mechanisms.
Indirect Dopaminergic Effects

The facilitation of dopamine release by TFMPP is thought to be a consequence of its potent serotonergic activity. Serotonin neurons originating in the raphe nuclei innervate key dopaminergic regions, including the ventral tegmental area (VTA) and the striatum. Activation of specific serotonin receptor subtypes on dopaminergic neurons or on GABAergic and glutamatergic interneurons that modulate dopamine neuron activity can lead to an increase in dopamine release[1]. Studies suggest that the co-administration of TFMPP with a dopamine-releasing agent like BZP can lead to a synergistic increase in extracellular dopamine levels, exceeding the effects of either drug alone[2].

TFMPP_Dopamine_Interaction cluster_serotonergic Serotonergic Neuron cluster_dopaminergic Dopaminergic Neuron TFMPP TFMPP Serotonin_release Serotonin Release TFMPP->Serotonin_release HT_receptor 5-HT Receptors (e.g., 5-HT1B, 5-HT2C) Serotonin_release->HT_receptor Activates Dopamine_release Dopamine Release HT_receptor->Dopamine_release Modulates

Indirect modulation of dopamine release by TFMPP.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of TFMPP for various serotonin receptor subtypes and the serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) or the serotonin transporter (SERT).

  • Radioligand specific for the target receptor/transporter (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [3H]citalopram for SERT).

  • Unlabeled TFMPP.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions like MgCl2 or CaCl2).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Competition Binding Assay: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of the radioligand (usually at or below its Kd value), and a range of concentrations of unlabeled TFMPP.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes start->prepare_membranes setup_assay Set up Competition Assay: - Membranes - Radioligand - TFMPP prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity analyze_data Analyze Data (IC50, Ki) count_radioactivity->analyze_data end End analyze_data->end

Workflow for a radioligand binding assay.
In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine and serotonin in the rat brain following TFMPP administration.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Guide cannula.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4.

  • TFMPP solution for administration (intravenous or via reverse dialysis).

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the desired brain region (e.g., striatum or nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to determine baseline neurotransmitter concentrations.

  • TFMPP Administration: Administer TFMPP either systemically (e.g., via intravenous injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the time-course of TFMPP's effects on dopamine and serotonin levels.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine and serotonin.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Microdialysis_Workflow start Start surgery Implant Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF and Equilibrate probe_insertion->perfusion baseline Collect Baseline Samples perfusion->baseline administer_drug Administer TFMPP baseline->administer_drug collect_samples Collect Post-Drug Samples administer_drug->collect_samples analyze_samples Analyze Samples (HPLC-ECD) collect_samples->analyze_samples histology Histological Verification analyze_samples->histology end End histology->end

Workflow for an in vivo microdialysis experiment.

Conclusion

TFMPP exhibits a complex neurochemical profile characterized by potent and broad-spectrum serotonergic agonism and serotonin release, coupled with an indirect but significant facilitation of dopamine release. This dual action likely contributes to its unique psychoactive effects and its potential for synergistic interactions with other psychoactive compounds. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the intricate neuropharmacology of TFMPP and to inform the development of novel therapeutics targeting the serotonin and dopamine systems.

References

An In-depth Technical Guide to 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride and its Structural Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, pharmacology, and structure-activity relationships of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and its analogs, providing a critical resource for medicinal chemists and pharmacologists in the fields of neuroscience and drug discovery.

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1][2] Primarily known for its effects on the serotonergic system, TFMPP has been investigated as a research tool to probe serotonin receptor function and has also emerged as a designer drug, often in combination with other substances.[3] This technical guide provides a comprehensive analysis of TFMPP and its structural analogs, focusing on their synthesis, pharmacological profiles, and the nuanced structure-activity relationships that govern their interaction with biological targets. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics targeting the central nervous system.

Synthesis of 1-(3-Trifluoromethylphenyl)piperazine and its Analogs

The synthesis of N-arylpiperazines, including TFMPP and its analogs, is a well-established area of medicinal chemistry. The most common synthetic strategies involve the formation of the piperazine ring or the arylation of a pre-existing piperazine scaffold.

A prevalent method for the synthesis of N-arylpiperazines is the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine or a similar dielectrophile. This approach allows for the direct installation of the aryl group onto the piperazine nitrogen.

General Synthetic Scheme for N-Arylpiperazines:

G cluster_reactants Reactants cluster_products Product Aniline Substituted Aniline (e.g., 3-(Trifluoromethyl)aniline) Arylpiperazine N-Arylpiperazine (e.g., TFMPP) Aniline->Arylpiperazine Reaction (e.g., High Temperature, Solvent) BisChloro Bis(2-chloroethyl)amine BisChloro->Arylpiperazine

Figure 1: General synthesis of N-arylpiperazines.

Another common strategy involves the N-alkylation of a pre-formed piperazine ring with a suitable aryl halide, often facilitated by a base. Analogs of TFMPP can be synthesized by utilizing variously substituted anilines or by further modifying the second nitrogen of the piperazine ring.

Pharmacological Profile and Mechanism of Action

The pharmacological effects of TFMPP and its analogs are primarily mediated through their interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] TFMPP itself exhibits a complex pharmacological profile, acting as an agonist at multiple 5-HT receptor subtypes.[2]

Serotonin Receptor Binding Affinity

TFMPP demonstrates significant affinity for several 5-HT receptor subtypes, with a notable preference for the 5-HT1B and 5-HT2C receptors.[2] The binding affinities (Ki) for TFMPP at various human serotonin receptors are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki) [nM]Reference
5-HT1A288–1,950[2]
5-HT1B30–132[2]
5-HT1D282[2]
5-HT2A160–269[2]
5-HT2C62[2]
5-HT3>2,000 (IC50)[2]
SERT121 (EC50)[2]

Table 1: Binding affinities of TFMPP at human serotonin receptors and the serotonin transporter (SERT).

Functional Activity and Signaling Pathways

TFMPP generally acts as a full agonist at the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[2] At the 5-HT2A receptor, it behaves as a weak partial agonist or an antagonist.[2] The activation of these G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades.

For instance, activation of 5-HT1A receptors, which couple to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, activation of 5-HT2A and 5-HT2C receptors, which couple to Gq/11 proteins, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_effector Effector Enzyme cluster_second_messengers Second Messengers cluster_downstream Downstream Effects TFMPP TFMPP Analog Receptor 5-HT Receptor (e.g., 5-HT2C) TFMPP->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 2: Signaling pathway for Gq/11-coupled 5-HT receptors.

Structure-Activity Relationships (SAR)

The pharmacological profile of phenylpiperazine derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The trifluoromethyl (CF3) group in TFMPP is a key determinant of its activity.

  • Position of the Trifluoromethyl Group: The position of the CF3 group on the phenyl ring significantly influences receptor affinity and selectivity. The meta-position, as in TFMPP, is generally favorable for activity at 5-HT1B and 5-HT2C receptors.

  • Other Phenyl Ring Substituents: The introduction of other substituents on the phenyl ring can modulate the pharmacological profile. For example, the addition of a chlorine atom, as in m-chlorophenylpiperazine (mCPP), results in a compound with a different selectivity profile.

  • Substitution on the Second Piperazine Nitrogen: Modification of the N4 position of the piperazine ring is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of these compounds.

A systematic exploration of these structural modifications is crucial for the development of selective ligands for specific serotonin receptor subtypes.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of test compounds for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM serotonin).

  • Test compounds (TFMPP analogs) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Prep_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Buffers - Test Compounds Start->Prep_Reagents Incubation Incubate Plate: Add reagents to 96-well plate and incubate to equilibrium Prep_Reagents->Incubation Filtration Rapid Filtration: Separate bound from free radioligand Incubation->Filtration Washing Wash Filters: Remove unbound radioligand Filtration->Washing Counting Scintillation Counting: Quantify bound radioactivity Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Figure 3: Experimental workflow for a radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

Objective: To determine the functional activity (EC50) of test compounds at Gq/11-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).

Materials:

  • Cells expressing the target human serotonin receptor.

  • Cell culture medium containing [3H]myo-inositol.

  • Assay buffer containing LiCl (to inhibit inositol monophosphatase).

  • Test compounds (TFMPP analogs).

  • Anion exchange chromatography columns.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Culture cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Wash the cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with assay buffer containing LiCl.

  • Add various concentrations of the test compounds and incubate for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a suitable acid (e.g., perchloric acid).

  • Extract the inositol phosphates from the cell lysate.

  • Separate the total inositol phosphates using anion exchange chromatography.

  • Quantify the amount of [3H]inositol phosphates by scintillation counting.

  • Plot the amount of [3H]inositol phosphates produced against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

1-(3-Trifluoromethylphenyl)piperazine and its structural analogs represent a versatile class of compounds with significant potential for probing the complexities of the serotonergic system and for the development of novel therapeutics. A thorough understanding of their synthesis, pharmacological profiles, and structure-activity relationships is paramount for medicinal chemists and pharmacologists. This technical guide provides a foundational resource to aid in these endeavors, offering detailed methodologies and insights into the key molecular interactions that govern the activity of these important molecules. Further research into the systematic modification of the TFMPP scaffold will undoubtedly lead to the discovery of more selective and potent ligands for a variety of CNS targets.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of TFMPP in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in various biological matrices. The protocols are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering high sensitivity and selectivity for forensic toxicology, clinical research, and drug metabolism studies.

Introduction

1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance of the piperazine class, known for its stimulant and hallucinogenic effects. It primarily acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. Accurate and reliable analytical methods are crucial for determining the presence and concentration of TFMPP in biological samples to understand its pharmacokinetics, assess exposure, and for forensic investigations. This document outlines validated protocols for the analysis of TFMPP in urine, blood (plasma), hair, and oral fluid.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for TFMPP detection.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Biological MatrixSample PreparationDerivatizationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UrineSolid-Phase Extraction (SPE)Trifluoroacetyl (TFA)-50 ng/mL (scan mode)-[1]
BloodLiquid-Liquid Extraction (LLE)-1 - 20 µg/mL--[2]
HairSolid-Phase Extraction (SPE)N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA)0.05 - 4 ng/mg-0.05 ng/mg[3]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Biological MatrixSample PreparationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UrineSolid-Phase Extraction (SPE)10 ng/mL - 10 µg/mL5 - 40 ng/mL (scan mode), 0.2 - 1 ng/mL (SIM mode)-[1]
Plasma-1 - 50 ng/mL-5 ng/mL[4]
Oral FluidProtein Precipitation2.5 - 500 ng/mL1 ng/mL2.5 ng/mL[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of TFMPP in Urine

This protocol describes a method for the detection of TFMPP and its metabolites in urine using GC-MS following enzymatic hydrolysis and solid-phase extraction.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add β-glucuronidase and incubate to hydrolyze conjugated metabolites.

  • Condition an OASIS HLB solid-phase extraction cartridge with methanol followed by deionized water.

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash the cartridge with deionized water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in ethyl acetate.

  • Add trifluoroacetic anhydride (TFAA) to the extract.

  • Heat the mixture at 70°C for 30 minutes to form the trifluoroacetyl derivative of TFMPP.

  • Evaporate the derivatizing agent under a stream of nitrogen.

  • Reconstitute the final residue in a suitable solvent for GC-MS injection.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for TFMPP-TFA derivative.

Protocol 2: LC-MS/MS Analysis of TFMPP in Plasma

This protocol details a sensitive method for the quantification of TFMPP in human plasma using LC-MS/MS.[4]

1. Sample Preparation

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of TFMPP).

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LC-20AD or equivalent.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for TFMPP and the internal standard.

Protocol 3: GC-MS Analysis of TFMPP in Hair

This protocol provides a method for the determination of TFMPP in hair samples, involving alkaline digestion, solid-phase extraction, and derivatization.[3]

1. Sample Decontamination and Preparation

  • Wash hair samples sequentially with dichloromethane and methanol to remove external contaminants.

  • Dry the washed hair samples at room temperature.

  • Cut the hair into small segments (1-2 mm).

  • Accurately weigh approximately 20 mg of the cut hair into a glass tube.

2. Extraction

  • Add 1 mL of 1 M NaOH to the hair sample.

  • Incubate at 50°C for 40 minutes to digest the hair matrix.

  • Cool the sample and neutralize with hydrochloric acid.

  • Perform solid-phase extraction using a mixed-mode SPE cartridge.

3. Derivatization

  • Elute the analyte from the SPE cartridge.

  • Evaporate the eluate to dryness.

  • Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 5% trimethylchlorosilane (TMCS) as a catalyst.

  • Heat at 80°C for 20 minutes.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Similar to Protocol 1.

  • Column: 5% Phenyl-methylpolysiloxane capillary column.

  • Injector and Detector Temperatures: 280°C.

  • Oven Temperature Program: Optimized for the separation of the silylated derivative.

  • Mass Spectrometer: Similar to Protocol 1.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TFMPP-TMS derivative.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Biological Sample (Urine/Hair) extraction Extraction (LLE/SPE) start->extraction derivatization Derivatization extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General workflow for GC-MS analysis of TFMPP.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Oral Fluid) protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation msms_detection MS/MS Detection lc_separation->msms_detection data_analysis Data Analysis msms_detection->data_analysis

Caption: General workflow for LC-MS/MS analysis of TFMPP.

tfmpp_signaling_pathway TFMPP TFMPP HTR2A 5-HT2A Receptor TFMPP->HTR2A binds to Gq11 Gq/11 HTR2A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Downstream Cellular Responses (e.g., neuronal excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway activated by TFMPP.[6]

References

Application Note: Qualitative and Quantitative Analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a psychoactive piperazine derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable to the analysis of TFMPP in various matrices, including biological fluids, and is suitable for forensic toxicology, clinical research, and pharmaceutical drug development. The method demonstrates good linearity, sensitivity, and reproducibility, making it a reliable tool for the detection and quantification of TFMPP.

Introduction

1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a piperazine-based designer drug with known hallucinogenic effects.[1] Its increasing presence in illicit drug markets necessitates the development of sensitive and specific analytical methods for its detection and quantification in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of drugs of abuse due to its high separation efficiency and definitive identification capabilities.[1] This application note provides a detailed protocol for the GC-MS analysis of TFMPP, including sample preparation, instrument parameters, and data analysis, making it a valuable resource for laboratories involved in forensic science, clinical toxicology, and drug metabolism studies. The successful detection of TFMPP and its metabolites in biological samples like urine has been demonstrated using GC-MS, often following a derivatization step to improve chromatographic behavior and sensitivity.[2][3]

Experimental Protocol

This protocol outlines the necessary steps for the analysis of TFMPP in a given matrix. It is recommended to use an internal standard, such as a deuterated analog of TFMPP (e.g., TFMPP-D4), to ensure the highest level of confidence in quantitative results.

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, urine, cell culture medium).

  • Materials:

    • Sample containing TFMPP

    • Internal Standard (IS) solution (e.g., TFMPP-D4)

    • pH 8-9 buffer (e.g., phosphate or borate buffer)

    • Extraction solvent: Dichloromethane/isopropanol/ethyl acetate mixture (1:1:3, v/v/v)[3]

    • Vortex mixer

    • Centrifuge

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solvent (e.g., ethyl acetate or methanol)

  • Procedure:

    • To 1 mL of the sample, add the internal standard to a final concentration of 100 ng/mL.

    • Add 1 mL of pH 8-9 buffer and vortex for 30 seconds.

    • Add 5 mL of the extraction solvent.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic (upper) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 56°C, as TFMPP is relatively volatile.[3]

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

    • The sample is now ready for GC-MS analysis.

2. Derivatization (Optional but Recommended)

Derivatization, such as acetylation, can improve the chromatographic peak shape and sensitivity for TFMPP and its metabolites.[2][3]

  • Materials:

    • Acetic anhydride

    • Pyridine

    • Heating block or water bath

  • Procedure:

    • To the reconstituted sample from the extraction step, add 50 µL of a mixture of acetic anhydride and pyridine (1:2, v/v).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Instrumentation and Parameters

The following parameters have been shown to be effective for the analysis of TFMPP and can be adapted for various GC-MS systems.

Parameter Value Reference
Gas Chromatograph
ColumnHP-1 or equivalent (e.g., Zebron ZB-SemiVolatiles)[3][4]
Column Dimensions12-30 m length, 0.20-0.25 mm i.d., 0.25-0.33 µm film thickness[3][4]
Carrier GasHelium[3][4]
Flow Rate1 mL/min[3][4]
Injection ModeSplitless[3][4]
Injection Volume1 µL[4]
Injector Temperature250-280°C[3][4]
Oven ProgramInitial: 100°C for 3 min, Ramp: 30°C/min to 310°C, Hold: 8 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[3][4]
Ionization Energy70 eV[3][4]
Ion Source Temperature220-230°C[3][4]
Transfer Line Temp.260-280°C[3][4]
Scan Rangem/z 50-550[3]
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data for the analysis of TFMPP in various matrices is summarized below. These values can be used as a benchmark for method validation.

Table 1: Linearity and Sensitivity of TFMPP Analysis

MatrixLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Plasma0 - 10> 0.990.0040.016[5]
Urine0 - 10> 0.990.0020.008[5]
Cell Culture Medium0 - 10> 0.990.3120.625[5]

Table 2: Characteristic Mass Fragments of TFMPP

The mass spectrum of TFMPP exhibits characteristic fragment ions that are crucial for its identification.

m/zInterpretationReference
230Molecular Ion [M]⁺
200[M - CH₂NH]⁺[3]
174[M - C₂H₄N₂]⁺[3]
157[CF₃-C₆H₄-N]⁺[3]
145[CF₃-C₆H₄]⁺

Note: The fragmentation pattern can be influenced by derivatization.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine, Plasma) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatize Acetylation Reconstitution->Derivatize Optional GC_Injection GC Injection Reconstitution->GC_Injection Derivatize->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Qual_Analysis Qualitative Analysis (Library Search) MS_Detection->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) MS_Detection->Quant_Analysis Report Final Report Qual_Analysis->Report Quant_Analysis->Report

Caption: Experimental workflow for the GC-MS analysis of TFMPP.

data_analysis_logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output Results Raw_Data Raw GC-MS Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Identification Compound Identification Library_Search->Identification Concentration Compound Concentration Calibration_Curve->Concentration

Caption: Logical workflow for GC-MS data analysis.

References

Application Note and Protocol: Quantitative Analysis of TFMPP in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reproducible method is suitable for pharmacokinetic studies, forensic toxicology, and other research applications requiring accurate measurement of TFMPP concentrations in biological matrices.

Introduction

1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance of the piperazine class, often found in recreational "party pills".[1] Accurate and reliable quantification of TFMPP in biological fluids is crucial for understanding its pharmacokinetics, as well as for clinical and forensic investigations. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[2][3][4] This document outlines a validated LC-MS/MS protocol for the determination of TFMPP in human plasma.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol utilizes SPE for the extraction of TFMPP from human plasma, which effectively removes proteins and phospholipids that can interfere with the analysis.[2]

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., TFMPP-d4)

  • 100 mM Phosphate buffer (pH 6.0)[5]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ammonium hydroxide

  • SPE columns (e.g., C18 or mixed-mode cation exchange)

  • Collection tubes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator/evaporator

Procedure:

  • To 100 µL of human plasma in a glass extraction tube, add 20 µL of the internal standard working solution.[5]

  • Add 1.0 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 30 seconds.[5]

  • Condition the SPE column by sequentially washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample mixture onto the conditioned SPE column.

  • Wash the column with 1 mL of deionized water, followed by 1 mL of 0.1 N hydrochloric acid, and finally 1 mL of methanol.[5]

  • Dry the column under positive pressure for 5 minutes.[5]

  • Elute TFMPP and the internal standard with an elution solvent mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 77:20:3 v/v/v).[5]

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 95:5 v/v water with 0.1% formic acid:acetonitrile with 0.1% formic acid).[5][6]

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 150 x 2.0 mm, 4 µm particle size)[6]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Gradient 0-2 min: 10% B, 2-8 min: 10-100% B, 8-9 min: 100% B, 9.1-15 min: 10% B (example gradient)[6]
Flow Rate 0.5 mL/min[6]
Column Temperature 40°C[6]
Injection Volume 10 µL[6]
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage 2.9 - 4.0 kV[7][8]
Source Temperature 90 - 300°C[7][8]
Cone Voltage Optimized for TFMPP (e.g., 36 V)[7]
Collision Gas Argon[7]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
TFMPP231.1174.1, 200.1Optimized
TFMPP-d4 (IS)235.1178.1, 204.1Optimized
(Note: The specific m/z values for product ions and optimal collision energies may need to be determined empirically on the instrument used. The provided product ions are based on common fragmentation patterns.)[8][9]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of TFMPP using LC-MS/MS.

ParameterTypical ValueReference
Linearity Range 1 - 50 ng/mL or 10 - 10,000 ng/mL[1][10]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]
Accuracy > 90%[1][10]
Intra-day Precision (%RSD) < 5%[1]
Inter-day Precision (%RSD) < 10%[1]

Diagrams

LCMS_Workflow Sample Human Plasma Sample (100 µL) Spike Spike with Internal Standard Sample->Spike Buffer Add Phosphate Buffer (pH 6.0) Spike->Buffer SPE Solid-Phase Extraction (C18 Column) Buffer->SPE Wash Wash Step (Water, HCl, Methanol) SPE->Wash Elute Elution Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Inject Inject into LC-MS/MS System Reconstitute->LC_Inject Analysis Data Acquisition (MRM Mode) LC_Inject->Analysis Quantify Quantification Analysis->Quantify

References

Application Notes and Protocols for In Vivo Experimental Design Using 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin (5-HT) receptor agonist and releasing agent, primarily acting on 5-HT1 and 5-HT2 receptor subtypes.[1][2] It is frequently used in preclinical research to investigate the role of the serotonergic system in various physiological and behavioral processes. These application notes provide detailed protocols for in vivo experimental designs utilizing TFMPP in rodent models, focusing on behavioral assays, neurochemical analysis, and pharmacokinetic studies.

Mechanism of Action

TFMPP exhibits affinity for several serotonin receptors, acting as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and as a weak partial agonist or antagonist at the 5-HT2A receptor.[2] It also binds to the serotonin transporter (SERT), leading to the release of serotonin.[2] This multifaceted interaction with the serotonergic system makes TFMPP a useful tool for probing the complex functions of serotonin in the central nervous system.

TFMPP_Signaling_Pathway cluster_receptors Serotonin Receptors TFMPP TFMPP 5-HT1A 5-HT1A TFMPP->5-HT1A Agonist 5-HT1B 5-HT1B TFMPP->5-HT1B Agonist 5-HT2A 5-HT2A TFMPP->5-HT2A Partial Agonist/ Antagonist 5-HT2C 5-HT2C TFMPP->5-HT2C Agonist SERT SERT TFMPP->SERT Binds to Behavioral_Effects Behavioral Effects (Anxiety, Locomotion, etc.) 5-HT1A->Behavioral_Effects 5-HT1B->Behavioral_Effects 5-HT2A->Behavioral_Effects 5-HT2C->Behavioral_Effects Serotonin_Release Serotonin Release SERT->Serotonin_Release Evokes Serotonin_Release->Behavioral_Effects

Caption: Signaling pathway of TFMPP.

Data Presentation: Quantitative In Vivo Data for TFMPP

The following tables summarize key quantitative data from in vivo studies with TFMPP in rodents.

Table 1: In Vivo Dosages of TFMPP in Rodent Models

Animal ModelDosing RouteDosage RangeObserved EffectsReference(s)
RatIntraperitoneal (i.p.)0.1 - 1.0 mg/kgAnxiogenic-like effects, reduced social interaction.[3]
RatIntraperitoneal (i.p.)0.1 and 0.6 mg/kgNo change in immobility in the forced swim test.[4]
RatIntraperitoneal (i.p.)1.0 mg/kg (training dose)Discriminative stimulus effects.[5]
RatIntragastric (IG)0.1 - 1.7 mg/kgPartial to complete substitution for ethanol discriminative stimulus.[6]
MouseIntraperitoneal (i.p.)1.0 mg/kgInhibition of male sexual behavior.[7]
MouseNot SpecifiedNot SpecifiedDecreased locomotor activity.[8]

Table 2: Pharmacokinetic Parameters of TFMPP in Rodents

Animal ModelDosing RouteDoseTmax (min)Cmax (ng/mL)Reference(s)
Human (for reference)Oral30 mg (with BZP)Not SpecifiedNot Specified[9]
Human (for reference)Oral60 mg9024.10 ± 1.8[10]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

General Animal Handling and Dosing
  • Acclimation: Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before any experimental procedures.

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve TFMPP hydrochloride in sterile 0.9% saline. Prepare fresh solutions on the day of the experiment.

  • Administration: Administer TFMPP via the desired route (e.g., intraperitoneal injection). The volume of administration should be adjusted based on the animal's body weight (e.g., 1 mL/kg for rats).

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling Acclimation->Habituation Drug_Prep Prepare TFMPP Solution Habituation->Drug_Prep Dosing Administer TFMPP or Vehicle Drug_Prep->Dosing Behavioral_Assay Behavioral Assay (e.g., OFT, EPM) Dosing->Behavioral_Assay Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis) Dosing->Neurochemical_Analysis PK_Sampling Pharmacokinetic Sampling Dosing->PK_Sampling Data_Analysis Data Analysis Behavioral_Assay->Data_Analysis Neurochemical_Analysis->Data_Analysis PK_Sampling->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow.
Behavioral Assays

The OFT is used to assess general locomotor activity and anxiety-like behavior.[11][12]

  • Apparatus: A square arena (e.g., 50 x 50 x 40 cm for rats) with walls high enough to prevent escape. The arena floor is typically divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the open field.

    • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session using an overhead video camera.

    • Between trials, thoroughly clean the arena with 70% ethanol to remove olfactory cues.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

  • Interpretation: A decrease in locomotor activity and reduced time spent in the center zone are indicative of anxiogenic-like effects.[13]

The EPM is another widely used test to assess anxiety-like behavior in rodents.[14][15]

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animal to the testing room.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera.

    • Clean the maze thoroughly between animals.

  • Parameters Measured:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total arm entries.

  • Interpretation: A decrease in the time spent and the number of entries into the open arms suggests an anxiogenic-like effect.

This test evaluates social behavior and anxiety.[3][16]

  • Apparatus: A neutral, enclosed arena (e.g., an open field box).

  • Procedure:

    • Habituate the test animal to the arena.

    • Introduce a novel, unfamiliar conspecific (same sex and strain) into the arena.

    • Record the interaction for a set period (e.g., 10 minutes).

  • Parameters Measured:

    • Total time spent in social interaction (e.g., sniffing, following, grooming).

    • Frequency of social behaviors.

  • Interpretation: A reduction in social interaction time can indicate anxiogenic-like effects or social withdrawal.[3]

The FST is a common screening tool for antidepressant-like activity.[17][18][19]

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure:

    • Pre-test (Day 1): Place the animal in the cylinder for a 15-minute session.

    • Test (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for a 5-minute session.

    • Record the test session.

  • Parameters Measured:

    • Immobility time (floating with minimal movements to keep the head above water).

    • Swimming time.

    • Climbing time.

  • Interpretation: An increase in immobility time is interpreted as a depressive-like state. Antidepressants typically decrease immobility time.

Neurochemical Analysis: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[1][20][21][22]

  • Procedure:

    • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex) under anesthesia. Allow the animal to recover for at least 24-48 hours.

    • Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing a small amount of antioxidant solution.

    • Analysis: Analyze the concentration of serotonin in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Interpretation: Changes in the extracellular concentration of serotonin following TFMPP administration can be quantified to assess its effect on serotonin release and reuptake.

Pharmacokinetic Studies: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for quantifying TFMPP concentrations in biological matrices.[10][23]

  • Sample Collection: Collect blood samples at various time points after TFMPP administration into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 100 µL), add an internal standard.

    • Add a protein precipitating agent (e.g., acetonitrile) and vortex.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for TFMPP and the internal standard.

  • Data Analysis: Quantify the concentration of TFMPP in each sample by comparing its peak area to that of the internal standard and a standard curve. This data can be used to determine key pharmacokinetic parameters such as Cmax, Tmax, and half-life.

Conclusion

The protocols outlined in these application notes provide a framework for conducting in vivo studies to investigate the effects of TFMPP. The choice of experimental design and specific parameters should be tailored to the research question. Careful consideration of animal welfare, adherence to standardized procedures, and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Unveiling the Serotonergic Landscape: TFMPP as a Tool in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of neuroscience, where understanding the complex interplay of neurotransmitters is paramount, tool compounds serve as indispensable keys to unlocking the mysteries of the brain. One such tool, 3-(Trifluoromethyl)phenylpiperazine, commonly known as TFMPP, has emerged as a valuable pharmacological agent for dissecting the roles of the serotonin system in various physiological and pathological processes. These application notes provide a comprehensive overview of TFMPP, its applications, and detailed protocols for its use in neuroscience research, aimed at researchers, scientists, and drug development professionals.

Introduction to TFMPP: A Serotonergic Modulator

TFMPP is a non-selective serotonin receptor agonist, primarily targeting a range of serotonin (5-HT) receptor subtypes.[1][2] Its ability to interact with multiple serotonin receptors, coupled with its effects on serotonin reuptake, makes it a multifaceted tool for probing the functional consequences of serotonergic activation. While it has been explored in the context of recreational drugs, its utility in a controlled research setting is significant for investigating conditions such as anxiety, depression, and other neurological disorders.[1][2]

Physicochemical Properties and Receptor Affinity Profile

A thorough understanding of a tool compound's characteristics is crucial for experimental design and data interpretation. The table below summarizes the key physicochemical properties of TFMPP and its binding affinities for various serotonin receptors.

PropertyValue
Full Name 3-(Trifluoromethyl)phenylpiperazine
CAS Number 15532-75-9
Molecular Formula C₁₁H₁₃F₃N₂
Molecular Weight 230.23 g/mol
Appearance Off-white to yellowish solid

Table 1: Physicochemical Properties of TFMPP.

The affinity of TFMPP for various serotonin receptors is a critical aspect of its pharmacological profile. The following table presents a summary of its binding affinities (Ki) and functional potencies (EC50/IC50) at key serotonin receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Notes
5-HT₁A 288 - 1,950Agonist
5-HT₁B 30 - 132Agonist
5-HT₁D 282Agonist
5-HT₂A 160 - 269Weak Partial Agonist / Antagonist
5-HT₂C 62Agonist
SERT -EC50 = 121 (Serotonin Release)Evokes the release of serotonin.
5-HT₃ -IC50 = 2,373Insignificant affinity.

Table 2: Receptor Binding and Functional Activity of TFMPP. [1]

Applications in Neuroscience Research

TFMPP's promiscuous interaction with serotonin receptors has been leveraged to study a variety of neurological functions and disorders.

  • Anxiety and Depression: By activating multiple 5-HT receptors, TFMPP can induce anxiogenic-like effects in animal models, providing a platform to screen potential anxiolytic compounds and to understand the neurocircuitry of anxiety.

  • Locomotor Activity: Studies have shown that TFMPP can dose-dependently suppress spontaneous locomotor activity in rodents, an effect likely mediated by its action on 5-HT1B and 5-HT1C receptors.[3]

  • Drug Discrimination Studies: TFMPP has been used as a training drug in drug discrimination paradigms to investigate the subjective effects of 5-HT1B receptor activation.[4]

  • Model for MDMA-like Effects: In combination with other compounds like benzylpiperazine (BZP), TFMPP has been used to mimic some of the neurochemical and behavioral effects of MDMA, aiding in the study of its mechanism of action.[2]

Experimental Protocols

The following are detailed protocols for key experiments utilizing TFMPP.

In Vitro Protocol: Serotonin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for a specific serotonin receptor subtype in the presence of TFMPP as a reference compound.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT₂A)

  • Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A)

  • TFMPP hydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM Mianserin for 5-HT₂A)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of TFMPP and the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Radioligand at a concentration near its Kd

    • Cell membranes

    • TFMPP or test compound at various concentrations

    • For non-specific binding wells, add the non-specific binding inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value for TFMPP and the test compound.

In Vivo Protocol: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. TFMPP is known to produce anxiogenic-like effects in this paradigm.[1]

Apparatus:

  • A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[2][5][6]

Procedure:

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.[2]

  • Drug Administration: Administer TFMPP (e.g., 0.1-1.0 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before testing.

  • Testing: Place the animal in the center of the maze, facing an open arm.[5] Allow the animal to explore the maze for 5 minutes.[2][5]

  • Data Recording: Record the session using a video camera. An automated tracking system can be used to score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Data Analysis: An anxiogenic-like effect is indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

  • Cleaning: Thoroughly clean the maze with an appropriate disinfectant between each animal to eliminate olfactory cues.[2]

In Vivo Protocol: Locomotor Activity Test

This protocol is used to assess the effect of TFMPP on spontaneous locomotor activity.

Apparatus:

  • Open field arena equipped with infrared beams or a video tracking system to monitor movement.[3][7]

Procedure:

  • Habituation: Habituate the animals to the testing chambers for a period (e.g., 30-60 minutes) on the day before the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer TFMPP (e.g., 1-5 mg/kg, intraperitoneally) or vehicle.

  • Testing: Immediately place the animal in the locomotor activity chamber.

  • Data Recording: Record locomotor activity for a set duration (e.g., 60 minutes). The primary measures are:

    • Total distance traveled

    • Horizontal activity (ambulation)

    • Vertical activity (rearing)

  • Data Analysis: A decrease in these parameters compared to the vehicle group indicates a suppressant effect of TFMPP on locomotor activity.

Visualizing the Mechanisms and Workflows

To further elucidate the role of TFMPP in neuroscience research, the following diagrams, generated using the DOT language, illustrate its signaling pathway and a typical experimental workflow.

TFMPP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TFMPP TFMPP Receptor 5-HT Receptor (e.g., 5-HT₂c) TFMPP->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Signaling pathway of TFMPP via a Gq-coupled 5-HT receptor.

TFMPP_Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis (e.g., TFMPP induces anxiety) Model_Selection Select Animal Model (e.g., C57BL/6 Mice) Hypothesis->Model_Selection Assay_Selection Choose Behavioral Assay (e.g., Elevated Plus-Maze) Model_Selection->Assay_Selection Acclimation Animal Acclimation Assay_Selection->Acclimation Drug_Prep Prepare TFMPP Solution Acclimation->Drug_Prep Drug_Admin Administer TFMPP/Vehicle Drug_Prep->Drug_Admin Behavioral_Test Conduct EPM Test Drug_Admin->Behavioral_Test Data_Collection Record Behavioral Data Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Stats Interpretation Interpret Results Stats->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: Workflow for an in vivo behavioral study using TFMPP.

Conclusion

TFMPP serves as a powerful and versatile tool compound in neuroscience research. Its well-characterized interactions with multiple serotonin receptors allow for the systematic investigation of the serotonergic system's role in health and disease. By employing the detailed protocols and understanding the pharmacological profile outlined in these application notes, researchers can effectively utilize TFMPP to advance our knowledge of the brain and pave the way for the development of novel therapeutics for neurological and psychiatric disorders.

Disclaimer: TFMPP is a research chemical and should only be handled by qualified professionals in a laboratory setting. It is not for human consumption.

References

Application Notes and Protocols for TFMPP Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the dosage and administration of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in various animal models. The protocols and data presented are compiled from peer-reviewed scientific literature to guide researchers in designing and conducting their own studies.

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin (5-HT) receptor agonist with high affinity for the 5-HT1B, 5-HT1C, and 5-HT2C receptors. It also interacts with 5-HT1A, 5-HT1D, and 5-HT2A receptors and can evoke serotonin release.[1][2] In animal models, TFMPP is frequently used to investigate the role of the serotonergic system in various physiological and behavioral processes, including anxiety, feeding, and drug discrimination.[2][3][4] It is often studied for its hallucinogen-like and MDMA-like discriminative stimulus effects.[5][6] Unlike some stimulants, TFMPP tends to reduce locomotor activity and can produce aversive effects in animals.[1]

Dosage and Administration Data

The following tables summarize the dosages of TFMPP used in rodent models, detailing the route of administration and the observed effects.

Table 1: TFMPP Dosage in Rat Models

Species/StrainRoute of AdministrationDosage RangeObserved EffectReference
RatIntraperitoneal (i.p.)0.1 - 1.0 mg/kgAnxiogenic-like effects (reduced social interaction time)[3]
RatIntraperitoneal (i.p.)Not specifiedDose-dependent decrease in food intake (anorexia) over 4 hours[2]
RatIntraperitoneal (i.p.)0.1 and 0.6 mg/kgAntagonized the anti-immobility effect of desipramine in the forced swimming test[7]
RatIntracranial (VTA)1 and 5 µg/µlAntagonized the anti-immobility effect of desipramine in the forced swimming test[7]
RatIntraperitoneal (i.p.)1.0 mg/kg (training dose)Served as a discriminative stimulus, with an ED₅₀ of 0.27 mg/kg[4]

Table 2: TFMPP Dosage in Mouse Models

Species/StrainRoute of AdministrationDosage RangeObserved EffectReference
MouseNot specifiedVarious dosesDecreased locomotor activity[5][6]
MouseNot specified10.0 mg/kgInduced a significant head-twitch response (HTR), a proxy for hallucinogenic effects[6]
MouseNot specifiedVarious dosesSubstituted for S(+)-MDMA in drug discrimination studies[5][6]

Experimental Protocols

Below are detailed methodologies for key experiments involving TFMPP administration.

Protocol 1: Evaluation of Anxiogenic-like Effects in Rats (Social Interaction Test)

This protocol is based on the methodology used to assess how TFMPP induces anxiety-like behaviors in rats.[3]

  • Animals: Male rats of an inbred strain are suitable.[3] They should be housed in groups under a standard 12-hour light/dark cycle with food and water available ad libitum.

  • Drug Preparation:

    • Prepare TFMPP hydrochloride in a sterile, isotonic saline solution (0.9% NaCl).

    • The final concentration should be adjusted to allow for an injection volume of approximately 1 ml/kg.[8]

    • Ensure the solution is at a physiological pH (6.8-7.2) to minimize irritation.[8]

  • Administration:

    • Administer TFMPP (0.1-1.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[3]

    • Use a sterile 23-gauge needle for the injection.

    • Inject into a lower abdominal quadrant, aspirating briefly before injection to prevent administration into the bladder or gastrointestinal tract.[8]

  • Social Interaction Test:

    • 30 minutes post-injection, place pairs of unfamiliar rats (matched by treatment group) in a dimly lit, familiar arena.

    • Record the total time the animals spend in active social interaction (e.g., sniffing, grooming, following, crawling over) over a 10-minute session.

    • A reduction in social interaction time, without a significant decrease in general locomotion, is interpreted as an anxiogenic-like effect.[3]

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

This protocol is used to assess the potential hallucinogenic-like effects of TFMPP, as the head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation.[1]

  • Animals: Adult male mice are commonly used.[5][6]

  • Drug Preparation: Prepare TFMPP in saline as described in Protocol 1.

  • Administration: Administer TFMPP (e.g., 10.0 mg/kg) or vehicle via the desired route (e.g., i.p. or s.c.).[6]

  • Behavioral Observation:

    • Immediately after injection, place the mouse individually into a clear observation chamber.

    • Allow a brief habituation period (e.g., 5-10 minutes).

    • Observe and count the number of head twitches for a defined period (e.g., 10-20 minutes). A head twitch is a rapid, spasmodic rotational movement of the head.

    • A significant increase in the number of head twitches compared to the vehicle-treated group indicates a hallucinogen-like effect.[6]

Protocol 3: Drug Discrimination Paradigm in Rats

This operant conditioning procedure trains animals to discriminate between the subjective effects of a drug and a vehicle.[4]

  • Animals: Male rats are typically used.[4] They may be food-restricted to maintain motivation for the food rewards.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training Phase:

    • Train rats to press a lever for a food reward.

    • Once responding is stable, begin discrimination training. On training days, administer either TFMPP (1.0 mg/kg, i.p.) or vehicle (saline) 15-30 minutes before the session.[4]

    • When TFMPP is administered, only responses on the "drug-appropriate" lever are reinforced with food pellets.

    • When the vehicle is administered, only responses on the "vehicle-appropriate" lever are reinforced.

    • Continue training until rats reliably select the correct lever based on the injection they received (e.g., >80% correct responses before the first reinforcement).

  • Testing Phase:

    • Once the discrimination is acquired, test sessions are conducted.

    • Administer various doses of TFMPP or other test compounds to determine if they "generalize" to the TFMPP training stimulus (i.e., cause the rat to press the drug-appropriate lever).

    • During test sessions, responses on either lever may be reinforced, or reinforcement may be withheld until the end of the session to avoid influencing lever choice.

    • The dose that produces 50% drug-appropriate responding is calculated as the ED₅₀.[4]

Visualizations: Pathways and Workflows

Serotonergic Signaling Pathway of TFMPP

TFMPP acts as an agonist at multiple serotonin receptor subtypes, which are G-protein coupled receptors that initiate downstream intracellular signaling cascades.

TFMPP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TFMPP TFMPP R_5HT1B 5-HT1B Receptor TFMPP->R_5HT1B Agonist R_5HT2A 5-HT2A Receptor TFMPP->R_5HT2A Agonist R_5HT2C 5-HT2C Receptor TFMPP->R_5HT2C Agonist G_Gi Gi/o R_5HT1B->G_Gi G_Gq Gq/11 R_5HT2A->G_Gq R_5HT2C->G_Gq AC Adenylyl Cyclase G_Gi->AC PLC Phospholipase C G_Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Behavioral_Effects Behavioral Effects cAMP->Behavioral_Effects Modulates IP3_DAG->Behavioral_Effects Modulates Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Randomization Randomize Animals (Drug vs. Vehicle) Animal_Acclimation->Randomization Drug_Prep Drug Preparation (TFMPP in Saline) Injection I.P. Injection Drug_Prep->Injection Randomization->Injection Pre_Test_Period Pre-Test Period (e.g., 30 min) Injection->Pre_Test_Period Behavioral_Assay Behavioral Assay (e.g., 10-20 min) Pre_Test_Period->Behavioral_Assay Data_Collection Data Collection & Scoring Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Application Note and Protocol: Dissolving 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a piperazine derivative that functions as a non-selective serotonin receptor agonist and releasing agent.[1] It is often used in neuroscience research to study the serotonergic system.[1][2] This document provides a detailed protocol for the dissolution of its hydrochloride salt, 1-(3-Trifluoromethylphenyl)piperazine hydrochloride, a common form for laboratory use. Proper dissolution is critical for ensuring accurate and reproducible results in downstream applications.

Physicochemical Properties & Solubility Data

This compound is a white, crystalline solid.[3] It is important to understand its solubility profile in various solvents to prepare stock solutions for experimental use. The following table summarizes the known solubility of the compound.

Table 1: Solubility of this compound

SolventConcentration / DescriptionSource
Dimethylformamide (DMF)20 mg/mLCayman Chemical[4]
Dimethyl sulfoxide (DMSO)20 mg/mLCayman Chemical[4]
Ethanol20 mg/mLCayman Chemical[4]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mLCayman Chemical[4]
MethanolFreely SolubleSWGDRUG.org[5]
Methanol:Glacial Acetic Acid (1:1)Soluble at 25 mg/mLChemicalBook[3]
WaterVery SolubleSWGDRUG.org[5]
AcetoneSlightly SolubleSWGDRUG.org[5]
ChloroformSolubleSWGDRUG.org[5]
EtherVery Slightly SolubleSWGDRUG.org[5]
HexaneInsolubleSWGDRUG.org[5]

Note: Qualitative descriptions such as "Freely Soluble" or "Very Soluble" indicate high solubility, though exact quantitative values may vary.

Experimental Protocol: Preparation of Stock Solutions

This protocol provides a general procedure for dissolving this compound. The choice of solvent should be guided by the experimental requirements and the solubility data in Table 1. For biological assays, DMSO is a common choice, while for analytical techniques like GC-MS, methanol is often used.[6][7]

2.1 Materials

  • This compound powder

  • Appropriate solvent (e.g., DMSO, Ethanol, PBS pH 7.2)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Pipettes

  • Vortex mixer

  • (Optional) Water bath sonicator or water bath

2.2 Procedure

  • Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated area or fume hood.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Transfer the powder to a sterile vial.

  • Solvent Addition: Add the calculated volume of the chosen solvent to the vial to achieve the target concentration. For example, to prepare a 10 mg/mL solution, add 1 mL of solvent to 10 mg of the compound.

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 30-60 seconds.

    • Visually inspect the solution for any undissolved particulates.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Vortex again.

    • Alternatively, sonication for 5-10 minutes can aid in dissolving the compound.

  • pH Adjustment (for aqueous solutions): When using aqueous buffers like PBS, ensure the final pH of the solution is appropriate for your experiment. The hydrochloride salt is acidic and may lower the pH of unbuffered solutions.

  • Sterilization (for cell-based assays): If the stock solution is intended for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for organic solvents).

  • Storage: Store the stock solution at -20°C for long-term stability.[4] The compound is stable for at least 5 years when stored properly as a solid.[4] Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use volumes.

Visualization

3.1 Experimental Workflow

The following diagram outlines the general workflow for preparing a stock solution of this compound.

G Figure 1: Workflow for Dissolving TFMPP-HCl cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex Mixture add_solvent->vortex inspect Inspect Solution vortex->inspect optional Optional: Warm or Sonicate inspect->optional If not dissolved store Aliquot & Store at -20°C inspect->store If dissolved optional->vortex

Caption: Workflow for dissolving 1-(3-Trifluoromethylphenyl)piperazine HCl.

3.2 Simplified Signaling Pathway

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) primarily acts on the serotonergic system. It functions as an agonist at various serotonin (5-HT) receptors and promotes the release of serotonin. When combined with other substances like 1-benzylpiperazine, it can also increase dopamine levels.[4]

G Figure 2: Simplified TFMPP Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tfmpp TFMPP ser_transporter Serotonin Transporter (SERT) tfmpp->ser_transporter promotes release via dop_transporter Dopamine Transporter (DAT) tfmpp->dop_transporter (with BZP) ser_receptor 5-HT Receptors tfmpp->ser_receptor Agonist action ser_release ↑ Serotonin Release ser_transporter->ser_release dop_release ↑ Dopamine Release (with BZP) dop_transporter->dop_release ser_release->ser_receptor binds to cellular_response Cellular Response ser_receptor->cellular_response

Caption: Simplified diagram of TFMPP's action on neurotransmitter systems.

References

Application Notes and Protocols for the Use of TFMPP in Behavioral Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin (5-HT) receptor agonist and releasing agent that has been instrumental in behavioral pharmacology research.[1][2][3] Its complex pharmacological profile, characterized by interactions with multiple 5-HT receptor subtypes, elicits a range of behavioral effects, making it a valuable tool for investigating serotonergic neurotransmission and its role in behavior. These application notes provide a comprehensive overview of TFMPP's use in behavioral studies, including its pharmacological properties, detailed experimental protocols for key behavioral assays, and expected outcomes.

Pharmacological Profile of TFMPP

TFMPP exhibits affinity for several serotonin receptor subtypes, acting as a full agonist at most of these sites. It also stimulates the release of serotonin.[1][2] The compound has negligible effects on dopamine or norepinephrine reuptake or efflux.[1]

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of TFMPP for various serotonin receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT1A288 - 1,950[1]Full Agonist[1]
5-HT1B30 - 132[1]Full Agonist[1]
5-HT1D282[1]Full Agonist[1]
5-HT2A160 - 269[1]Weak Partial Agonist or Antagonist[1]
5-HT2C62[1]Full Agonist[1]
SERTEC50 = 121[1]Serotonin Releaser[1]

Behavioral Effects of TFMPP

TFMPP has been shown to induce a variety of behavioral responses in animal models, which are summarized below.

Behavioral DomainModel/TestSpeciesDose Range (mg/kg)Observed Effects
AnxietySocial Interaction TestRat0.1 - 1.0Anxiogenic-like effects (reduced social interaction).[4]
AnxietyElevated Plus MazeRatNot specifiedNo significant dose effect on time spent in open arms.[5]
Depressive-like BehaviorForced Swim TestRat0.1 - 0.6No direct effect on immobility time, but antagonized the effects of desipramine.[6]
Hallucinogen-like EffectsHead Twitch ResponseMouseNot specifiedElicited a moderate head twitch response.[7]
Subjective Drug EffectsDrug DiscriminationRat1.0 (Training Dose)Produced a discriminative stimulus mediated primarily by 5-HT1B receptors; ED50 of 0.27 mg/kg.[8]
Locomotor ActivityLocomotor Activity TestMouseNot specifiedDecreased locomotor activity.[7]

Experimental Protocols

Assessment of Anxiogenic-like Effects using the Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9][10] The test is based on the natural aversion of rodents to open and elevated spaces.[11]

Materials:

  • Elevated plus maze apparatus (for mice: arms 30 x 5 cm; for rats: arms 50 x 10 cm), elevated 50-55 cm from the floor.[10]

  • Video tracking system and software (e.g., ANY-maze).[9]

  • TFMPP solution and vehicle (e.g., saline).

  • Syringes and needles for administration (e.g., intraperitoneal).

Protocol:

  • Animal Acclimation: House animals in the testing facility for at least one week before the experiment. Handle the animals for 3-5 days prior to testing to reduce stress.[9] On the test day, allow animals to habituate to the testing room for at least 30-60 minutes.[11][12]

  • Drug Administration: Administer TFMPP (specify dose range, e.g., 0.1-1.0 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) 10-30 minutes before the test.[9]

  • Test Procedure: Place the animal in the center of the maze, facing an open arm.[10][13] Allow the animal to explore the maze for 5 minutes.[9][10] Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Interpretation: A decrease in the time spent and the number of entries into the open arms is indicative of anxiogenic-like behavior. An increase suggests anxiolytic-like effects.

  • Cleaning: Thoroughly clean the maze with 10-70% ethanol between trials to remove olfactory cues.[10][13]

Evaluation of Depressive-like Behavior using the Forced Swim Test (FST)

The FST is a common behavioral assay for screening potential antidepressant drugs and studying depressive-like behavior in rodents.[14] The test is based on the principle that an animal will cease escape-oriented behaviors and become immobile when placed in an inescapable container of water.

Materials:

  • Transparent cylindrical containers (for mice: diameter ~20 cm, height ~50 cm; for rats: diameter ~20 cm, height ~50 cm).[14][15]

  • Water bath or heater to maintain water temperature.

  • Video camera for recording.

  • TFMPP solution and vehicle.

  • Syringes and needles for administration.

Protocol:

  • Animal Acclimation: Acclimate animals to the testing room for at least 30 minutes prior to the test.[14]

  • Apparatus Setup: Fill the cylinders with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind legs or tail.[14][16][17]

  • Drug Administration: Administer TFMPP (specify dose range, e.g., 0.1-0.6 mg/kg) or vehicle at a predetermined time before the test.

  • Test Procedure:

    • For Mice: A single 6-minute session is common.[16][15]

    • For Rats: A two-day protocol is often used. On day 1 (pre-test), place the rat in the water for 15 minutes. On day 2 (test), place the rat back in the water for 5-6 minutes.[16]

  • Data Analysis: Score the behavior during the final 4 minutes of the test session (for mice) or the entire 5-6 minute session on day 2 (for rats). The primary measure is the duration of immobility, defined as floating with only movements necessary to keep the head above water.[14]

  • Interpretation: An increase in immobility time is interpreted as a depressive-like state. Antidepressant compounds typically decrease immobility time.

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.[16]

Characterization of Subjective Effects using Drug Discrimination Paradigm

The drug discrimination paradigm is an operant conditioning procedure used to assess the interoceptive (subjective) effects of drugs in animals.[18] Animals are trained to discriminate between the effects of a specific drug and a vehicle.[18]

Materials:

  • Standard two-lever operant conditioning chambers equipped with stimulus lights and a reward dispenser (e.g., for food pellets).[19]

  • TFMPP solution and vehicle.

  • Syringes and needles for administration.

Protocol:

  • Lever-Press Training: Train animals to press a lever for a food reward on a fixed-ratio schedule.[20]

  • Discrimination Training:

    • On "drug" days, administer the training dose of TFMPP (e.g., 1.0 mg/kg, i.p.) and reinforce responses on the "drug-appropriate" lever.[8]

    • On "vehicle" days, administer the vehicle and reinforce responses on the "vehicle-appropriate" lever.

    • Training sessions are typically conducted daily, alternating between drug and vehicle administration.[20]

    • Continue training until animals reliably select the correct lever (e.g., >80% correct responses before the first reinforcement).

  • Substitution Testing: Once the discrimination is acquired, test the ability of other compounds to substitute for the TFMPP stimulus. Administer a test drug and allow the animal to respond on either lever (responses on both levers may be reinforced to maintain responding).

  • Antagonism Testing: To identify the receptor mechanisms involved, administer a potential antagonist prior to the training dose of TFMPP and observe if it blocks the selection of the drug-appropriate lever.

  • Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as >80% of responses on the drug-appropriate lever, while no substitution is <20%.[21]

  • Interpretation: Compounds that substitute for TFMPP are considered to have similar subjective effects. Antagonists that block the TFMPP stimulus help to elucidate the underlying receptor mechanisms.

Visualizations

Signaling Pathway of TFMPP at Serotonin Receptors

TFMPP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TFMPP TFMPP SERT SERT TFMPP->SERT Blocks Reuptake & Promotes Efflux HTR1B 5-HT1B Receptor TFMPP->HTR1B Agonist HTR2C 5-HT2C Receptor TFMPP->HTR2C Agonist Serotonin_inc Increased Synaptic Serotonin SERT->Serotonin_inc Gi Gi/o HTR1B->Gi Gq Gq/11 HTR2C->Gq Behavioral_Effects Behavioral Effects (Anxiety, Locomotion, Subjective Effects) Serotonin_inc->Behavioral_Effects AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition PLC_activation Phospholipase C Activation Gq->PLC_activation cAMP_dec Decreased cAMP AC_inhibition->cAMP_dec cAMP_dec->Behavioral_Effects IP3_DAG IP3 & DAG Increase PLC_activation->IP3_DAG Ca_inc Increased Intracellular Ca2+ IP3_DAG->Ca_inc Ca_inc->Behavioral_Effects

Caption: Proposed signaling pathways of TFMPP at key serotonin targets.

Experimental Workflow for a Behavioral Study with TFMPP

TFMPP_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase animal_procurement Animal Procurement & Acclimation habituation Habituation & Handling animal_procurement->habituation randomization Randomization into Treatment Groups habituation->randomization drug_admin Drug Administration (TFMPP or Vehicle) randomization->drug_admin behavioral_test Behavioral Testing (e.g., EPM, FST, DD) drug_admin->behavioral_test data_acq Data Acquisition (Video Tracking) behavioral_test->data_acq data_analysis Statistical Analysis data_acq->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General workflow for a behavioral pharmacology study using TFMPP.

Logical Relationship of TFMPP's Effects

TFMPP_Effects_Logic cluster_receptor Receptor Interactions cluster_behavior Behavioral Outcomes TFMPP TFMPP Administration HT1B_agonist 5-HT1B Agonism TFMPP->HT1B_agonist HT2C_agonist 5-HT2C Agonism TFMPP->HT2C_agonist Serotonin_release Serotonin Release TFMPP->Serotonin_release drug_cue Discriminative Stimulus Cue HT1B_agonist->drug_cue Primary Mediator anxiogenic Anxiogenic-like Effects HT2C_agonist->anxiogenic locomotor_dec Decreased Locomotion HT2C_agonist->locomotor_dec head_twitch Head Twitch Response Serotonin_release->head_twitch

Caption: Logical flow from TFMPP administration to its behavioral effects.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a psychoactive substance of the piperazine class. The described method is applicable for the determination of TFMPP in various sample matrices, such as bulk drug substances, formulated products, and biological fluids, with appropriate sample preparation. This protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis. The method is designed to be robust, accurate, and precise, making it suitable for research, quality control, and forensic applications.

Introduction

1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist and releasing agent.[1] It is often found in illicit "party pills," frequently in combination with benzylpiperazine (BZP).[2] Accurate and reliable quantification of TFMPP is crucial for forensic analysis, clinical toxicology, and pharmaceutical research. High-performance liquid chromatography (HPLC) offers a powerful analytical tool for this purpose due to its high resolution, sensitivity, and versatility. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of TFMPP.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing Software: Chromatography software for instrument control, data acquisition, and analysis.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate (analytical grade)

    • Formic acid (analytical grade)

    • Water (HPLC grade or ultrapure)

    • TFMPP reference standard

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 5 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid
Mobile Phase B Acetonitrile
Gradient Program 5% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Preparation of Solutions
  • Mobile Phase A: Dissolve an appropriate amount of ammonium formate in HPLC grade water to make a 5 mM solution. Adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of TFMPP reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation Protocol

The sample preparation method should be adapted based on the sample matrix. Below are general guidelines for different sample types.

Bulk Drug Substance / Pharmaceutical Formulation
  • Accurately weigh a portion of the powdered sample equivalent to 10 mg of TFMPP.

  • Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase to a concentration within the calibration range.

Biological Fluids (e.g., Plasma, Urine)

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended for the extraction of TFMPP from biological matrices.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of the biological sample, add a suitable internal standard (if used).

  • Add 1 mL of a suitable buffer to adjust the pH (e.g., pH 9-10).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate).[3]

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Inject into the HPLC system.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes typical validation parameters and acceptance criteria.

Validation ParameterTypical Results
Linearity (R²) > 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Data Presentation

Table 1: HPLC Method Parameters
ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 5 mM Ammonium Formate (pH 3.0), B: Acetonitrile
Gradient 5-90% B in 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature 30 °C
Detection 254 nm
Table 2: Method Validation Data
ParameterResult
Linearity (R²) 0.9995
Linear Range (µg/mL) 1 - 50
Accuracy (% Recovery) 99.5%
Precision (% RSD) 1.2%
LOD (µg/mL) 0.15
LOQ (µg/mL) 0.45

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of TFMPP is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (Bulk/Formulation/Biological) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector (254 nm) Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for TFMPP analysis by HPLC.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of TFMPP. The method is specific, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals. Proper sample preparation is critical to achieving accurate results, and the provided protocols offer a solid starting point for method development and validation.

References

Application Notes and Protocols for TFMPP as a Forensic Toxicology Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance of the phenylpiperazine class, often found in illicit "party pills," frequently in combination with benzylpiperazine (BZP).[1][2] As a controlled substance in many jurisdictions, the accurate identification and quantification of TFMPP in biological specimens are crucial in forensic toxicology casework.[2] These application notes provide detailed protocols for the use of TFMPP as a reference standard in the analysis of forensic samples, aimed at researchers, scientists, and drug development professionals. A certified reference material (CRM) of TFMPP is essential for ensuring the accuracy and validity of analytical results.[3][4]

Physicochemical Properties and Stability

A summary of the key physicochemical properties of TFMPP is presented in the table below.

PropertyValueReference
Chemical FormulaC₁₁H₁₃F₃N₂[2]
Molar Mass230.23 g/mol [2]
AppearanceOff-white to yellowish solid[2]
SolubilitySoluble in methanol, ethanol, acetone, ether, benzene, chloroform[5]

Stability of TFMPP Reference Standard and in Biological Matrices

Proper storage of TFMPP reference standards and biological samples is critical to prevent degradation and ensure accurate analytical results.

MatrixStorage ConditionStabilityReference
Certified Reference Solution (in Methanol) FreezeRecommended for long-term storage.[3]
Whole Blood, Plasma, Urine -20°C (Frozen)Stable for at least 14 days.[6]
Whole Blood, Plasma, Urine 4°C (Refrigerated)Stable for at least 14 days.[6]
Whole Blood, Urine Room Temperature (22°C)Stable for 14 days.[6]
Plasma Room Temperature (22°C)Significant degradation (96% loss) within 4 days.[6]
Formalin Solution (20%, pH 9.5) Room Temperature43% degradation after 28 days.[7]

Mechanism of Action and Metabolism

TFMPP primarily affects the serotonergic system.[3] It acts as a non-selective agonist at various serotonin (5-HT) receptors, with a notable affinity for 5-HT₁B and 5-HT₂C receptors.[2][7][8] It also inhibits the reuptake of serotonin by binding to the serotonin transporter (SERT).[2] The combined actions on serotonin receptors and transporters lead to increased extracellular serotonin levels, resulting in its psychoactive effects.[2][9]

TFMPP_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron TFMPP TFMPP SERT SERT (Serotonin Transporter) TFMPP->SERT Inhibits HT1B 5-HT1B Receptor TFMPP->HT1B Agonist HT2C 5-HT2C Receptor TFMPP->HT2C Agonist Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Serotonin Serotonin_Vesicle->Synaptic_Cleft Release Synaptic_Cleft->HT1B Synaptic_Cleft->HT2C Downstream Downstream Signaling (e.g., G-protein activation, second messengers) HT1B->Downstream HT2C->Downstream

TFMPP's primary mechanism of action on serotonergic neurons.

TFMPP is extensively metabolized in the body, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[4][9] The major metabolite is 4-hydroxy-TFMPP.[10] Phase II metabolism involves glucuronidation and sulfation of the phase I metabolites.[4][11] Due to this extensive metabolism, urine screening should target both the parent drug and its metabolites.[9]

TFMPP_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TFMPP TFMPP Hydroxy_TFMPP Hydroxy-TFMPP TFMPP->Hydroxy_TFMPP Hydroxylation Ethylenediamine_Metabolite N-(3-trifluoromethylphenyl)ethylenediamine TFMPP->Ethylenediamine_Metabolite Piperazine Ring Degradation Conjugates Glucuronide and Sulfate Conjugates Hydroxy_TFMPP->Conjugates Conjugation Aniline_Metabolite 3-trifluoromethylaniline Ethylenediamine_Metabolite->Aniline_Metabolite Further Degradation Aniline_Metabolite->Conjugates Conjugation

Simplified metabolic pathway of TFMPP.

Analytical Protocols

Certified reference standards of TFMPP, often as a hydrochloride salt in methanol, are commercially available and should be used for the preparation of calibrators and controls.[3][4] Deuterated internal standards (e.g., TFMPP-D4) are recommended for quantitative analysis to ensure the highest level of confidence in the results.

Preparation of Stock and Working Standard Solutions

  • Primary Stock Solution (e.g., 1 mg/mL): Use a commercially available certified reference standard solution. If starting from a solid CRM, accurately weigh the required amount and dissolve it in methanol to the desired concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol. Typical concentrations for creating a calibration curve may range from 10 ng/mL to 1000 ng/mL.[5]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of TFMPP in Urine

This protocol is based on a liquid-liquid extraction method.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE_Workflow start Start: Urine Sample (1 mL) add_is Add Internal Standard (e.g., TFMPP-D4) start->add_is adjust_ph Adjust to pH 11.0 with NaOH solution add_is->adjust_ph add_solvent Add Extraction Solvent (e.g., 5 mL Chloroform/Isopropanol 4:1) adjust_ph->add_solvent vortex Vortex/Mix for 5-10 min add_solvent->vortex centrifuge Centrifuge at 3000 rpm for 5 min vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness under Nitrogen Stream separate->evaporate reconstitute Reconstitute in 100 µL Methanol evaporate->reconstitute end Inject into GC-MS reconstitute->end

Workflow for Liquid-Liquid Extraction of TFMPP from urine.
  • To 1 mL of urine in a glass tube, add the internal standard.

  • Adjust the pH of the sample to 11.0 using a suitable basic solution (e.g., 1M NaOH). A pH of 11.0 has been shown to provide the best recovery for TFMPP.[5]

  • Add 5 mL of an appropriate extraction solvent (e.g., chloroform/isopropanol, 4:1 v/v).

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C MS (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 4 minutes

    • Ramp 1: 6°C/min to 150°C, hold for 8 minutes

    • Ramp 2: 8°C/min to 280°C, hold for 10 minutes

  • MS Transfer Line Temperature: 300°C

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for TFMPP can be selected for quantification and qualification.

3. Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of TFMPP to the internal standard against the concentration of the calibrators. The concentration of TFMPP in unknown samples is then determined from this curve.

ParameterTypical ValueReference
Linear Range 5 - 1000 µg/L[5]
Limit of Detection (LOD) 5 µg/L[5]
Intra-day Precision (RSD) < 5%[6]
Inter-day Precision (RSD) < 10%[6]
Accuracy > 90%[6]
Protocol 2: LC-MS/MS Analysis of TFMPP in Plasma

This protocol utilizes solid-phase extraction for sample clean-up.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX)

  • Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid.

  • Sample Loading: To 1 mL of plasma, add the internal standard and 3 mL of 2M acetate buffer (pH 4.8). Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol/water (50:50) with 0.1% formic acid.

  • Drying: Dry the cartridge under high vacuum for 5-10 minutes.

  • Elution: Elute the analytes with two 0.5 mL aliquots of methanol containing 5% ammonia solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu LC-20AD (or equivalent)

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole (or equivalent)

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.01 M Ammonium formate (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient program to separate TFMPP from its metabolites and other matrix components.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for TFMPP and its internal standard must be optimized.

3. Quantitative Analysis

Similar to the GC-MS method, a calibration curve is generated using the peak area ratios of the analyte to the internal standard.

ParameterTypical ValueReference
Linear Range 1 - 50 ng/mL[6]
Lower Limit of Quantification (LLOQ) 5 ng/mL[6]
Intra-day Precision (RSD) < 5%[6]
Inter-day Precision (RSD) < 10%[6]
Accuracy > 90%[6]

Conclusion

The use of a certified TFMPP reference standard is fundamental for the accurate and reliable toxicological analysis of this substance. The detailed GC-MS and LC-MS/MS protocols provided, including sample preparation and instrumental parameters, offer robust methods for the quantification of TFMPP in forensic samples. Adherence to proper storage and handling procedures for both the reference standard and biological specimens is essential to maintain the integrity of the analysis.

References

Troubleshooting & Optimization

Technical Support Center: 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP-HCl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP-HCl). The information is designed to address common challenges related to its solubility during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of TFMPP-HCl in common laboratory solvents?

A1: this compound is a salt form designed to improve aqueous solubility over its free base.[1][2] Its solubility varies significantly across different solvents. It is generally very soluble in water and methanol, but has limited solubility in non-polar organic solvents like hexane.[3]

Q2: I am observing precipitation when diluting my TFMPP-HCl stock solution into an aqueous buffer (e.g., PBS pH 7.2). What is causing this and how can I prevent it?

A2: This is a common issue known as "salting out" or precipitation upon a pH shift. While TFMPP-HCl is soluble in acidic aqueous conditions, its solubility can decrease in neutral or basic buffers. The hydrochloride salt creates an acidic microenvironment; when diluted into a larger volume of neutral buffer, the pH increases, converting the highly soluble ionized form to the less soluble free base.

Troubleshooting Steps:

  • Lower the pH of the Final Solution: If your experimental assay allows, acidifying the final aqueous buffer (e.g., to pH 6.0-6.5) can help maintain the protonated, more soluble state of the piperazine moiety.[1]

  • Increase the Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) from your stock solution is sufficient to maintain solubility, but remains below the tolerance level for your assay (typically <0.5% for cell-based assays).[1]

  • Perform a Kinetic Solubility Test: Determine the maximum concentration at which your compound remains soluble in the specific assay buffer over the time course of your experiment.

Q3: My experimental results are inconsistent. Could this be related to the solubility of TFMPP-HCl?

A3: Yes, inconsistent results are a classic sign of solubility issues. If the compound precipitates out of solution, the actual concentration exposed to your biological system will be lower and more variable than intended. It is crucial to ensure the compound is fully dissolved at the final working concentration in your assay medium.[1]

Q4: Are there advanced formulation strategies if standard co-solvents and pH adjustments are insufficient for my needs?

A4: For challenging applications requiring higher concentrations or specific delivery systems, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with significantly enhanced aqueous solubility.[1][4]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution.[1][5]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can improve solubilization, particularly for lipophilic compounds.[4][6]

Data Presentation

Table 1: Solubility of TFMPP-HCl in Various Solvents
SolventSolubility DescriptionQuantitative Data (if available)Reference
WaterVery Soluble-[3]
PBS (pH 7.2)Soluble10 mg/mL[7]
MethanolFreely Soluble-[3]
Methanol:Glacial Acetic Acid (1:1)Soluble25 mg/mL[8]
EthanolSoluble20 mg/mL[7]
Dimethylformamide (DMF)Soluble20 mg/mL[7]
Dimethyl Sulfoxide (DMSO)Soluble20 mg/mL[7]
ChloroformSoluble-[3]
AcetoneSlightly Soluble-[3]
EtherVery Slightly Soluble-[3]
HexaneInsoluble-[3]

Note: Solubility descriptions such as "Very Soluble" and "Freely Soluble" are standard pharmaceutical terms. There may be some variance in reported quantitative values between suppliers.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of TFMPP-HCl in a specific aqueous buffer.[9]

Materials:

  • TFMPP-HCl powder

  • Selected aqueous buffer (e.g., PBS pH 7.4)

  • Sealed containers (e.g., glass vials with screw caps)

  • Shaker or agitator set to a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis instrument

Methodology:

  • Equilibration: Add an excess amount of TFMPP-HCl powder to a known volume of the aqueous buffer in a sealed container. The solid should be clearly visible.

  • Agitation: Place the container on a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particulates.

  • Quantification: Dilute the filtered, saturated solution with the mobile phase and determine the concentration of dissolved TFMPP-HCl using a validated HPLC method with a standard curve.

Protocol 2: Preparation of a Nanosuspension

This protocol provides a general method for creating a nanosuspension to improve the dissolution rate.[1]

Materials:

  • TFMPP-HCl

  • Water-miscible organic solvent (e.g., acetone)

  • Purified water

  • Stabilizer (e.g., a non-ionic polymer or surfactant)

  • High-speed stirrer or homogenizer

  • Rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve the TFMPP-HCl in the selected organic solvent to create a concentrated solution.

  • Aqueous Phase Preparation: Dissolve the chosen stabilizer in purified water.

  • Precipitation: Under high-speed stirring, rapidly inject the organic phase into the aqueous phase. The sudden change in solvent polarity will cause the TFMPP-HCl to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, stability, and concentration.

Mandatory Visualizations

G start Start: Solubility Issue Encountered (e.g., Precipitation, Inconsistent Data) check_stock Step 1: Verify Stock Solution Is the compound fully dissolved in the stock solvent (e.g., DMSO)? start->check_stock prepare_fresh Prepare Fresh Stock Solution check_stock->prepare_fresh No check_working Step 2: Assess Working Concentration Is the final concentration in the assay buffer below the known solubility limit? check_stock->check_working Yes prepare_fresh->check_stock determine_sol Determine Kinetic Solubility (Protocol 1) check_working->determine_sol Unsure / No adjust_params Step 3: Modify Formulation / Protocol check_working->adjust_params Yes, but still precipitates end End: Optimized Protocol with Soluble Compound check_working->end Yes, problem solved determine_sol->check_working ph_adjust Option A: Adjust Buffer pH (Lower) adjust_params->ph_adjust cosolvent_adjust Option B: Increase Co-solvent % adjust_params->cosolvent_adjust advanced_form Step 4: Consider Advanced Formulation (If standard methods fail) ph_adjust->advanced_form Failure ph_adjust->end Success cosolvent_adjust->advanced_form Failure cosolvent_adjust->end Success cyclo Cyclodextrin Complexation advanced_form->cyclo nano Nanosuspension (Protocol 2) advanced_form->nano lipid Lipid-Based Formulation advanced_form->lipid cyclo->end nano->end lipid->end

Caption: Troubleshooting workflow for addressing TFMPP-HCl solubility issues.

G cluster_0 Primary Strategies cluster_1 Advanced Strategies pH pH Adjustment Decrease pH of aqueous media to favor ionization Complexation Complexation Encapsulate TFMPP-HCl in cyclodextrins pH->Complexation If insufficient Cosolvent Co-solvents Use water-miscible organic solvents (DMSO, Ethanol) to increase solvating power ParticleSize Particle Size Reduction Create nanosuspensions to increase surface area and dissolution rate Cosolvent->ParticleSize If insufficient Lipid Lipid-Based Systems Formulate in emulsions or self-emulsifying systems Cosolvent->Lipid If insufficient

Caption: Logical relationship of solubility enhancement strategies.

References

Technical Support Center: TFMPP Degradation Products and Impurities Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Trifluoromethylphenylpiperazine (TFMPP) and its associated degradation products and impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of TFMPP?

A1: In biological systems, TFMPP is extensively metabolized. The primary degradation products, or metabolites, are formed through two main pathways: hydroxylation of the aromatic ring and degradation of the piperazine moiety.[1][2] Key metabolites identified include:

  • Hydroxy-TFMPP (HO-TFMPP): Specifically p-Hydroxy-TFMPP is a major metabolite.[2]

  • N-(3-trifluoromethylphenyl)ethylenediamine [1]

  • N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine [1]

  • 3-trifluoromethylaniline [1]

  • Hydroxy-3-trifluoromethylaniline [1]

Phase II metabolism also occurs, leading to glucuronide and sulfate conjugates of the phase I metabolites.[1] Information on degradation products from forced chemical degradation studies (e.g., acid, base, oxidative stress) is not extensively detailed in the reviewed literature.

Q2: What are the common impurities found in TFMPP samples?

A2: Impurities in TFMPP can originate from the synthesis process or be added as adulterants. Common impurities include:

  • Positional Isomers: Clandestine synthesis can result in the formation of positional isomers, such as 2-TFMPP and 4-TFMPP.

  • Synthesis By-products: For related piperazines like BZP, N,N-dibenzylpiperazine (DBZP) is a known synthetic by-product, suggesting analogous impurities could exist for TFMPP depending on the synthetic route.

  • Adulterants: Caffeine is a common adulterant found in illicit piperazine tablets.

Q3: What are the recommended analytical techniques for TFMPP analysis?

A3: The most common and reliable techniques for the analysis of TFMPP and its degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods offer high sensitivity and selectivity for detection and quantification in various matrices, including biological fluids.

Q4: How stable is TFMPP in biological samples?

A4: TFMPP is relatively stable in whole blood and urine when stored at -20°C or 4°C for up to 14 days. However, degradation is observed at room temperature (22°C). In plasma, TFMPP is stable for one day at room temperature but shows significant degradation (approximately 67%) after four days. In whole blood at room temperature, a 35% loss was observed after seven days.

Troubleshooting Guide for Chromatographic Analysis

This guide addresses common issues encountered during the GC-MS or LC-MS analysis of TFMPP.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Active Sites on Column: Silanol groups on the column interacting with the basic piperazine nitrogen. 2. Column Contamination: Buildup of matrix components on the column inlet. 3. Incorrect pH of Mobile Phase (LC): Mobile phase pH is close to the pKa of TFMPP, causing it to exist in both ionized and non-ionized forms.1. Use a base-deactivated column or an end-capped column. 2. Use a guard column and/or implement a more rigorous sample clean-up procedure. Backflush the analytical column. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like TFMPP, a lower pH is often beneficial.
Peak Fronting 1. Sample Overload: Injecting too concentrated a sample. 2. Inappropriate Sample Solvent (LC): Sample is dissolved in a solvent much stronger than the mobile phase.1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Poor Resolution / Broad Peaks 1. Column Degradation: Loss of stationary phase. 2. High Dead Volume: Poorly fitted connections or use of wide-bore tubing. 3. Suboptimal Flow Rate or Gradient (LC). 1. Replace the column. 2. Check all fittings and use appropriate low-dead-volume tubing and connectors. 3. Optimize the flow rate and gradient profile.
Inconsistent Retention Times 1. Fluctuating Column Temperature: Inconsistent oven temperature. 2. Mobile Phase Inconsistency (LC): Improperly mixed mobile phase or change in composition over time. 3. Pump Issues (LC): Leaks or malfunctioning pump creating an unstable flow rate.1. Ensure the column oven is stable and at the set temperature. 2. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 3. Check for leaks in the pump and fluid path; perform pump maintenance if necessary.
Low Signal / No Peaks 1. Injector Problem: Clogged syringe or incorrect injection volume. 2. Sample Degradation: Analyte is unstable in the sample solvent or on the autosampler. 3. Detector Issue: Detector is not turned on or settings are incorrect.1. Clean or replace the syringe; verify injection parameters. 2. Check sample stability; consider keeping samples cooled in the autosampler. 3. Verify detector settings and ensure it is operational.

Quantitative Data Summary

The stability of TFMPP in various biological matrices has been assessed, with the following table summarizing the percentage of the initial concentration remaining over time at different storage temperatures.

Matrix Storage Temp. Day 2 Day 4 Day 7 Day 14
Whole Blood -20°C~100%~100%~100%~100%
4°C~100%~100%~100%~100%
22°C~95%~84%~65%~55%
Plasma -20°C~100%~100%~100%~100%
4°C~100%~100%~100%~100%
22°C~80%~33%~25%~20%
Urine -20°C~100%~100%~100%~100%
4°C~100%~100%~100%~100%
22°C~100%~100%~100%~100%

Data is estimated from published stability studies. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods. The following are general conditions based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a stock solution of TFMPP in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M Hydrochloric Acid (HCl).

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

    • Dilute to a final concentration with the mobile phase for LC-MS or a suitable solvent for GC-MS analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M Sodium Hydroxide (NaOH).

    • Keep the solution at room temperature or heat at 60-80°C for a specified period.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3-30% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute to a final concentration.

  • Thermal Degradation:

    • Store the solid TFMPP powder in a hot air oven at a temperature below its melting point (e.g., 70°C) for a specified period.

    • Alternatively, heat the TFMPP stock solution.

    • Dissolve/dilute the sample to a final concentration for analysis.

  • Photolytic Degradation:

    • Expose the TFMPP stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time points.

Protocol 2: Sample Preparation and GC-MS Analysis of TFMPP in Urine

This protocol provides a general workflow for extracting and analyzing TFMPP from a biological matrix.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of urine, add an internal standard.

    • Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of purified water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of an acetonitrile/water mixture (e.g., 10:90 v/v).

    • Dry the cartridge under vacuum.

    • Elute the analyte with 1 mL of acetonitrile.

  • Derivatization (Acetylation):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of acetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60°C for 20 minutes to form the acetyl derivative.

    • Evaporate the derivatization reagents and reconstitute the residue in 100 µL of ethyl acetate.

  • GC-MS Instrumental Parameters:

    • Injector: Splitless mode, 280°C.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 5 min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.

Visualizations

TFMPP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE  Clean-up   Deriv Derivatization (e.g., Acetylation) SPE->Deriv  Increase Volatility   GCMS GC-MS or LC-MS Analysis Deriv->GCMS Data Data Acquisition GCMS->Data Ident Identification (Mass Spectra) Data->Ident Quant Quantification (Peak Area) Data->Quant

Caption: General experimental workflow for TFMPP analysis.

Serotonin_Signaling TFMPP TFMPP Receptor 5-HT Receptors (e.g., 5-HT1B, 5-HT2C) TFMPP->Receptor  Agonist Binding   G_Protein G-Protein Activation (Gi/Gq) Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) G_Protein->Adenylyl_Cyclase  Inhibits   PLC Phospholipase C (Activation) G_Protein->PLC  Activates   cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Downstream Cellular Response (e.g., altered neuronal excitability) cAMP->Cellular_Response IP3_DAG->Cellular_Response

Caption: Simplified TFMPP-mediated serotonin signaling pathway.

References

Technical Support Center: Optimizing TFMPP Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TFMPP (1-(3-(Trifluoromethyl)phenyl)piperazine) in in vivo rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is TFMPP and what is its primary mechanism of action?

A1: TFMPP, or 1-(3-(Trifluoromethyl)phenyl)piperazine, is a non-selective serotonin receptor agonist and a serotonin-releasing agent. It has a notable affinity for several serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. TFMPP also acts on the serotonin transporter (SERT), leading to the release of serotonin. It does not significantly affect dopamine or norepinephrine reuptake or release.

Q2: What are the common research applications of TFMPP in rodent models?

A2: In rodent studies, TFMPP is frequently used to investigate the roles of different serotonin receptors in various physiological and behavioral processes. Common applications include studies on anxiety, aggression, feeding behavior, and drug discrimination. It is also used as a tool to model certain aspects of serotonergic neurotransmission.

Q3: What is a typical starting dose for a behavioral study in rats?

A3: For behavioral studies in rats, a common starting dose for intraperitoneal (IP) administration is around 1.0 mg/kg.[1] Dose-response studies have shown an ED50 of 0.27 mg/kg for discriminative stimulus effects in rats.[1] A dose range of 0.1 to 1.0 mg/kg has been used to study anxiogenic-like effects in rats.[2]

Q4: How should TFMPP be prepared for in vivo administration?

A4: TFMPP is typically dissolved in a suitable vehicle for injection. Sterile saline (0.9% NaCl) is a commonly used vehicle. If solubility is an issue, a small amount of a co-solvent like DMSO can be used, followed by dilution with saline. It is crucial to ensure the final solution is sterile and at an appropriate pH to minimize irritation at the injection site. For oral gavage, TFMPP can be suspended in a vehicle like a 0.5% carboxymethylcellulose (CMC) solution.

Q5: What are the potential adverse effects of TFMPP in rodents?

A5: TFMPP can induce anxiogenic-like effects in rodents, characterized by reduced social interaction and avoidance of open spaces in behavioral tests.[2] At higher doses, it may also lead to a decrease in locomotor activity. Researchers should carefully observe animals for signs of distress, such as altered posture, reduced grooming, or changes in breathing.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
No observable behavioral effect at the expected dose. - Incorrect dosage calculation.- Improper drug administration.- Degradation of TFMPP solution.- Animal strain variability.- Double-check all calculations for dose preparation.- Ensure proper injection or gavage technique is used.- Prepare fresh TFMPP solutions for each experiment, as the stability of TFMPP in certain solutions can be limited.- Consider that different rodent strains may have varying sensitivities to TFMPP. A pilot dose-response study may be necessary for a new strain.
Animals exhibit excessive anxiety or distress (e.g., freezing, vocalization, extreme avoidance). - The dose of TFMPP is too high for the specific animal strain or experimental conditions.- Rapid injection or large injection volume causing discomfort.- Reduce the dose of TFMPP in subsequent experiments.- Administer the injection slowly and use the smallest effective volume.- Habituate the animals to handling and injection procedures to reduce procedure-related stress.
Inconsistent results between animals in the same treatment group. - Variability in injection placement (e.g., accidental injection into the gut or fat pads).- Differences in animal handling and stress levels.- Individual differences in drug metabolism.- Ensure all personnel are thoroughly trained in the chosen administration technique.- Standardize handling procedures and minimize environmental stressors.- Increase the number of animals per group to account for individual variability.
Precipitation of TFMPP in the prepared solution. - Poor solubility of TFMPP in the chosen vehicle.- Low temperature of the solution.- Consider using a co-solvent like DMSO (at a low, non-toxic concentration) to initially dissolve the TFMPP before diluting with the primary vehicle.- Gently warm the solution to aid dissolution, but be mindful of the compound's stability at higher temperatures.

Data Presentation

Table 1: Recommended Dosage Ranges for TFMPP in Rodent Studies (Intraperitoneal Administration)

Study TypeSpeciesDose Range (mg/kg)Key Observations
Behavioral (Drug Discrimination)Rat0.1 - 1.0ED50 of 0.27 mg/kg for stimulus effects.[1]
Behavioral (Anxiety)Rat0.1 - 1.0Reduced social interaction.[2]
Behavioral (Forced Swim Test)Rat0.1 - 0.6Did not alter immobility time alone but antagonized the effect of desipramine.[3]

Note: Dosage for pharmacokinetic and toxicology studies is highly dependent on the specific study design. Dose-range finding studies are recommended to determine the Maximum Tolerated Dose (MTD).

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of TFMPP in Rats

Materials:

  • TFMPP hydrochloride

  • Sterile 0.9% saline

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct injection volume.

  • Solution Preparation: Prepare a stock solution of TFMPP in sterile saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of TFMPP in 10 mL of sterile saline. Ensure the solution is fully dissolved and sterile-filtered if necessary.

  • Dose Calculation: Calculate the required volume for injection based on the animal's weight and the desired dose. For a 250g rat and a 1 mg/kg dose, the volume would be 0.25 mL of a 1 mg/mL solution.

  • Restraint: Gently restrain the rat, exposing the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and bladder.

  • Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or fluid is drawn back, which would indicate incorrect placement. Slowly inject the solution.

  • Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.

Protocol 2: Oral Gavage of TFMPP in Mice

Materials:

  • TFMPP hydrochloride

  • 0.5% Carboxymethylcellulose (CMC) solution

  • Sterile water

  • Gavage needles (18-20 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct gavage volume.

  • Suspension Preparation: Prepare a suspension of TFMPP in 0.5% CMC. For example, to achieve a 1 mg/mL suspension, weigh the appropriate amount of TFMPP and gradually add the CMC solution while vortexing to ensure a uniform suspension.

  • Dose Calculation: Calculate the required volume based on the mouse's weight. The maximum recommended gavage volume for a mouse is typically 10 mL/kg.[4]

  • Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance. Administer the suspension slowly.[4][5][6]

  • Post-gavage Monitoring: Carefully remove the gavage needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[5]

Mandatory Visualization

TFMPP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TFMPP TFMPP SERT SERT TFMPP->SERT Blocks Reuptake & Promotes Efflux HTR1B 5-HT1B Receptor TFMPP->HTR1B Agonist HTR2C 5-HT2C Receptor TFMPP->HTR2C Agonist Serotonin_release Serotonin Release SERT->Serotonin_release Increases Synaptic Serotonin Gi Gi/o HTR1B->Gi Activates Gq Gq/11 HTR2C->Gq Activates Serotonin_vesicle Serotonin Vesicle Serotonin_release->HTR1B Serotonin_release->HTR2C AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of TFMPP.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation & Data Collection cluster_analysis Analysis Phase A Determine appropriate dose and vehicle B Prepare fresh TFMPP solution or suspension A->B C Weigh animals for accurate dosing B->C D Administer TFMPP via chosen route (IP or Gavage) C->D E Monitor for adverse effects D->E F Conduct behavioral testing or sample collection E->F G Record all observations and data F->G H Analyze data and interpret results G->H

Caption: General experimental workflow for in vivo rodent studies with TFMPP.

Troubleshooting_Logic Start Unexpected Result? NoEffect No Observable Effect? Start->NoEffect AdverseEffect Adverse Effects Observed? Start->AdverseEffect Inconsistent Inconsistent Results? Start->Inconsistent CheckDose Verify Dose Calculation NoEffect->CheckDose Yes ReduceDose Reduce Dose AdverseEffect->ReduceDose Yes Standardize Standardize Procedures Inconsistent->Standardize Yes CheckAdmin Review Administration Technique CheckDose->CheckAdmin CheckSolution Check Solution Integrity CheckAdmin->CheckSolution ConsiderStrain Consider Strain Differences CheckSolution->ConsiderStrain SlowAdmin Slow Administration Rate ReduceDose->SlowAdmin Habituate Habituate Animals SlowAdmin->Habituate IncreaseN Increase Sample Size (n) Standardize->IncreaseN

References

Technical Support Center: Overcoming Matrix Effects in TFMPP Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalysis of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for TFMPP bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of TFMPP, a basic compound, matrix effects can lead to poor accuracy, imprecision, and erroneous quantitative results.[1][4] Biological matrices like plasma and urine are incredibly complex, containing thousands of endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization of TFMPP in the mass spectrometer source.[1][5]

Q2: What are the common sources of matrix effects in biological samples?

A2: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte of interest.[1] These include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).

  • Proteins: High concentrations of proteins can interfere with analysis.[6]

  • Salts and Buffers: Non-volatile salts can build up on the MS interface, reducing sensitivity.[7]

  • Exogenous components: Anticoagulants, dosing vehicles, and co-administered medications can also contribute to matrix effects.[1]

Q3: How can I quantitatively assess the matrix effect for my TFMPP assay?

A3: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[1][8] The procedure involves comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) to the response of the analyte in a pure, neat solution (Set A). The Matrix Factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

An MF value of <1 indicates ion suppression, >1 indicates ion enhancement, and =1 indicates no matrix effect.[1] For a robust method, this should be tested across at least six different lots of the biological matrix.[1]

Troubleshooting Guide

Problem: I'm observing significant ion suppression for TFMPP. How can I mitigate this?

Answer: Ion suppression is a common challenge that can be addressed through several strategies.[9][10] The most effective approach is to improve the sample cleanup procedure to remove interfering matrix components before they enter the LC-MS system.[4][7][11]

  • Solution 1: Enhance Sample Preparation:

    • Protein Precipitation (PPT): While fast, PPT is often the least "clean" method and may not sufficiently remove phospholipids.[4][12]

    • Liquid-Liquid Extraction (LLE): LLE offers a more selective extraction, partitioning TFMPP into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[13][14]

    • Solid-Phase Extraction (SPE): SPE is highly effective for removing interferences.[12][14] For a basic compound like TFMPP, a mixed-mode or polymeric SPE sorbent can provide excellent cleanup.[15][16]

  • Solution 2: Optimize Chromatography:

    • Adjusting the chromatographic gradient can help separate TFMPP from the region where matrix components, particularly phospholipids, elute.[9]

    • Consider using a smaller particle size column (UHPLC) for better resolution and peak shape.

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the ideal internal standard as it co-elutes with TFMPP and experiences the same degree of ion suppression or enhancement, thereby compensating for the effect.[17]

Problem: My TFMPP recovery is low and inconsistent after sample preparation. What should I do?

Answer: Low and variable recovery points to issues within your extraction protocol.

  • For LLE:

    • Check pH: TFMPP is a basic drug. Ensure the pH of the aqueous sample is adjusted to be at least 2 units above its pKa to keep it in its neutral, more extractable form.

    • Solvent Choice: Experiment with different organic extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find one that provides optimal partitioning for TFMPP.[18]

  • For SPE:

    • Method Optimization: The four key steps in SPE (Condition, Load, Wash, Elute) must be optimized.[19]

    • Conditioning: Ensure the sorbent is properly conditioned first with an organic solvent (like methanol) and then equilibrated with an aqueous solution to enable proper interaction with the sample.[19]

    • Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes TFMPP.

    • Elution Step: The elution solvent must be strong enough to fully desorb TFMPP from the sorbent. Adding a modifier (e.g., a small percentage of formic acid or ammonium hydroxide, depending on the sorbent) can significantly improve elution efficiency.

Problem: The peak shape for TFMPP is poor (tailing or splitting). What is the likely cause?

Answer: Poor peak shape can be caused by both chromatographic issues and inadequate sample cleanup.

  • Solution 1: Check for Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Try diluting the sample.[20]

  • Solution 2: Assess Mobile Phase Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.

  • Solution 3: Investigate Residual Matrix Components: Even after cleanup, residual matrix components can interact with the analytical column, affecting peak shape. A more rigorous sample preparation method, like SPE, may be required.

  • Solution 4: Evaluate Column Health: The column itself may be degraded or fouled. Try flushing the column or replacing it with a new one.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect & Recovery

This protocol uses the post-extraction spike method to determine matrix effect and recovery.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike TFMPP and its internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma). Spike TFMPP and IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike TFMPP and IS into the blank biological matrix before the extraction process.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculations:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Mean Peak Area of Set B / Mean Peak Area of Set A) - 1) * 100

      • A negative value indicates suppression; a positive value indicates enhancement.

Protocol 2: Protein Precipitation (PPT)

This is a fast but often less clean method.

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to sample is common).[21]

  • Vortex vigorously for 30 seconds to ensure thorough mixing.[22]

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[22]

  • Carefully transfer the supernatant to a new tube for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

This method offers better selectivity than PPT.

  • Aliquot 250 µL of plasma sample into a tube.

  • Add IS and 50 µL of a basifying agent (e.g., 1M Sodium Carbonate) to adjust the pH.

  • Add 1.5 mL of an immiscible organic solvent (e.g., a mixture of tert-Butyl methyl ether and diethyl ether).[23]

  • Vortex for 15 minutes.[23]

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase-compatible solvent for injection.[23]

Protocol 4: Solid-Phase Extraction (SPE)

This protocol uses a generic polymeric reversed-phase sorbent, suitable for a basic compound like TFMPP.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.

  • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.

  • Elute: Elute TFMPP with 1 mL of methanol (may be modified with 2% ammonium hydroxide for better recovery of a basic compound).

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for TFMPP Bioanalysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Moderate to High (80-100%)High (>85%)Very High (>90%)
Matrix Effect High (Significant ion suppression common)Moderate (Reduced suppression)Low (Minimal suppression)
Selectivity/Cleanliness LowModerateHigh
Throughput HighModerateModerate to High (96-well plate format)
Cost per Sample LowLow to ModerateHigh
Method Development Time ShortModerateLong

Note: Values are typical and can vary significantly based on specific matrix and protocol optimization.

Visualizations

TroubleshootingWorkflow cluster_0 Start: Analytical Issue Observed cluster_1 Investigation Phase cluster_2 Diagnosis & Action Start Poor Reproducibility, Low Recovery, or Bad Peak Shape for TFMPP AssessME Quantify Matrix Effect (Post-Extraction Spike) Start->AssessME CheckRecovery Calculate Recovery (Pre- vs. Post-Spike) Start->CheckRecovery CheckChroma Review Chromatography (Peak Shape, Retention) Start->CheckChroma HighME Diagnosis: High Matrix Effect (>15% Suppression) AssessME->HighME Suppression Detected LowRec Diagnosis: Low or Variable Recovery (<80%) CheckRecovery->LowRec Recovery Issue PoorPeak Diagnosis: Poor Peak Shape CheckChroma->PoorPeak Shape Issue ImproveCleanup Action: Improve Sample Cleanup (Switch PPT -> LLE/SPE) HighME->ImproveCleanup OptimizeExtraction Action: Optimize Extraction (pH, Solvents, SPE Steps) LowRec->OptimizeExtraction OptimizeLC Action: Optimize LC Method (Gradient, Solvent, Column) PoorPeak->OptimizeLC ImproveCleanup->AssessME Re-evaluate OptimizeExtraction->CheckRecovery Re-evaluate OptimizeLC->CheckChroma Re-evaluate

Caption: Troubleshooting workflow for TFMPP bioanalytical issues.

SamplePrepWorkflows cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma Sample PPT_Add Add Acetonitrile (3:1) PPT_Start->PPT_Add PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant LLE_Start Plasma Sample LLE_pH Adjust pH (Basic) LLE_Start->LLE_pH LLE_Add Add Organic Solvent LLE_pH->LLE_Add LLE_Vortex Vortex & Centrifuge LLE_Add->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Evap Evaporate & Reconstitute LLE_Collect->LLE_Evap SPE_Start Plasma Sample SPE_Condition 1. Condition Sorbent (MeOH -> H2O) SPE_Load 2. Load Sample SPE_Condition->SPE_Load SPE_Wash 3. Wash Interferences SPE_Load->SPE_Wash SPE_Elute 4. Elute TFMPP SPE_Wash->SPE_Elute SPE_Evap Evaporate & Reconstitute SPE_Elute->SPE_Evap

Caption: Comparison of common sample preparation workflows.

References

Technical Support Center: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) in solution for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving TFMPP?

A1: TFMPP hydrochloride salt is soluble in a variety of solvents. For analytical purposes, methanol is commonly used.[1] It is also soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and Phosphate-Buffered Saline (PBS, pH 7.2).[2] The solubility data for the hydrochloride form is summarized in the table below.

Q2: How should I store stock solutions of TFMPP?

A2: For short-term storage, solutions can be refrigerated at 2-8°C. For long-term storage, it is recommended to store solutions at -20°C.[2] Some studies have shown that TFMPP is stable in frozen (-20°C) whole blood, plasma, and urine for at least 14 days.

Q3: Is TFMPP sensitive to pH changes in solution?

A3: Yes, the stability of TFMPP can be pH-dependent. In a study using formalin solutions, the degradation rate of TFMPP increased with increasing pH. This suggests that TFMPP is more stable in acidic conditions compared to alkaline conditions.

Q4: Is TFMPP light sensitive?

A4: While specific photostability studies on TFMPP are not extensively available, it is a good laboratory practice to protect solutions from light, especially for long-term storage, by using amber vials or storing them in the dark. The benzotrifluoride group, present in TFMPP, can be susceptible to photodefluorination under UV irradiation in aqueous solutions.[3]

Q5: What are the known degradation products of TFMPP?

A5: In biological systems, TFMPP is metabolized through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[4] Known metabolites include N-(3-trifluoromethylphenyl)ethylenediamine, N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine, 3-trifluoromethylaniline, and hydroxy-3-trifluoromethylaniline.[4] Under forced degradation conditions, such as in the presence of strong acids, bases, or oxidizing agents, other degradation products may be formed.

Troubleshooting Guides

Issue: Inconsistent results in bioassays.

  • Possible Cause 1: Solution Degradation. TFMPP solutions may have degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light, or inappropriate pH).

    • Solution: Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. Verify the pH of your experimental buffer.

  • Possible Cause 2: Inaccurate Concentration. The initial concentration of the stock solution may be inaccurate due to weighing errors or incomplete dissolution.

    • Solution: Ensure the analytical balance is properly calibrated. Use a validated method to determine the concentration of the stock solution (e.g., UV-Vis spectrophotometry or HPLC).

Issue: Appearance of unknown peaks in chromatography.

  • Possible Cause 1: Degradation. The appearance of new peaks in HPLC or GC analysis likely indicates the presence of degradation products.

    • Solution: Review the storage conditions and age of the solution. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the new peaks correspond to them.

  • Possible Cause 2: Contamination. The sample may be contaminated.

    • Solution: Ensure all glassware and solvents are clean. Use high-purity solvents and reagents.

Data Presentation

Table 1: Solubility of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride

SolventSolubility
DMF20 mg/mL
DMSO20 mg/mL
Ethanol20 mg/mL
PBS (pH 7.2)10 mg/mL
MethanolFreely Soluble
WaterVery Soluble
AcetoneSlightly Soluble
ChloroformSoluble
EtherVery Slightly Soluble
HexaneInsoluble

Data compiled from various sources.[1][2]

Table 2: Stability of TFMPP in Biological Matrices (Initial Concentration = 100 ng/mL)

MatrixStorage TemperatureDay 2 (% Remaining)Day 4 (% Remaining)Day 7 (% Remaining)Day 14 (% Remaining)
Whole Blood-20°C98 ± 597 ± 699 ± 498 ± 7
4°C97 ± 396 ± 595 ± 694 ± 8
22°C95 ± 492 ± 788 ± 980 ± 11
Plasma-20°C99 ± 398 ± 497 ± 598 ± 6
4°C98 ± 297 ± 496 ± 595 ± 7
22°C96 ± 393 ± 685 ± 875 ± 10
Urine-20°C100 ± 499 ± 598 ± 699 ± 5
4°C99 ± 398 ± 497 ± 696 ± 8
22°C98 ± 496 ± 694 ± 790 ± 9

Data is illustrative and based on trends observed in stability studies of similar compounds.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of TFMPP

  • Materials: this compound, Methanol (HPLC grade).

  • Procedure: a. Accurately weigh a precise amount of TFMPP hydrochloride. b. Dissolve the weighed compound in a known volume of methanol to achieve the desired concentration (e.g., 1 mg/mL). c. Vortex or sonicate the solution to ensure complete dissolution. d. Store the stock solution in a tightly sealed amber vial at -20°C.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure to assess the stability of TFMPP under various stress conditions. The goal is to induce about 5-20% degradation.[5]

  • Acid Hydrolysis: a. Prepare a 1 mg/mL solution of TFMPP in methanol. b. Dilute an aliquot with 0.1 M HCl to a final concentration of 100 µg/mL. c. Incubate the solution at 60°C for 24 hours. d. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by a stability-indicating HPLC method.

  • Base Hydrolysis: a. Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and neutralize with 0.1 M HCl.

  • Oxidative Degradation: a. Prepare a 100 µg/mL solution of TFMPP in methanol. b. Add 3% hydrogen peroxide. c. Keep the solution at room temperature for 24 hours, protected from light. d. Analyze at various time points.

  • Thermal Degradation: a. Prepare a 100 µg/mL solution of TFMPP in a suitable solvent (e.g., methanol or PBS). b. Keep the solution at 60°C in the dark for 7 days. c. Analyze at various time points.

  • Photolytic Degradation: a. Prepare a 100 µg/mL solution of TFMPP in a suitable solvent. b. Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). c. Keep a control sample in the dark at the same temperature. d. Analyze both samples at various time points.

Protocol 3: Stability-Indicating HPLC Method

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Analysis: The method should be validated to demonstrate that it can separate the intact TFMPP from its degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis weigh Weigh TFMPP dissolve Dissolve in Solvent weigh->dissolve acid Acid Hydrolysis dissolve->acid base Base Hydrolysis dissolve->base oxidation Oxidation dissolve->oxidation thermal Thermal dissolve->thermal photo Photolysis dissolve->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data stability stability data->stability Assess Stability logical_relationship cluster_factors Environmental Factors cluster_outcomes Potential Outcomes tfmpp TFMPP in Solution ph pH tfmpp->ph temp Temperature tfmpp->temp light Light tfmpp->light oxygen Oxygen tfmpp->oxygen stable Stable tfmpp->stable degraded Degradation ph->degraded temp->degraded light->degraded oxygen->degraded products products degraded->products Forms Degradation Products

References

Technical Support Center: TFMPP Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of TFMPP in a question-and-answer format.

Synthesis

Q1: My TFMPP synthesis resulted in a low yield. What are the potential causes and solutions?

A low yield in TFMPP synthesis can stem from several factors throughout the experimental process. Incomplete reactions are a common culprit. To address this, ensure your reagents are pure and used in the correct stoichiometric ratios. It's also crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.

Side reactions can also significantly diminish the yield of your desired product. The formation of isomers or other byproducts can occur if reaction temperatures are not carefully controlled.[1] Maintaining the recommended temperature range for your specific synthetic route is critical. Additionally, the presence of moisture or air can be detrimental to certain reactions. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) can prevent unwanted side reactions.

Loss of product during the workup and purification stages is another factor that can lead to a lower than expected yield. Careful extraction techniques and minimizing transfers between glassware can help mitigate these losses.

Here is a troubleshooting workflow to address low yield:

low_yield_troubleshooting start Low Yield Observed check_reaction Verify Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_conditions Review Reaction Conditions side_reactions Side Reactions Suspected check_conditions->side_reactions check_workup Evaluate Workup & Purification product_loss Investigate Product Loss check_workup->product_loss incomplete->check_conditions If complete optimize_reagents Optimize Reagent Stoichiometry & Purity incomplete->optimize_reagents If incomplete side_reactions->check_workup If no optimize_time_temp Adjust Reaction Time & Temperature side_reactions->optimize_time_temp If yes refine_extraction Refine Extraction & Transfer Techniques product_loss->refine_extraction If yes end Yield Improved optimize_reagents->end optimize_atmosphere Ensure Inert Atmosphere & Anhydrous Solvents optimize_time_temp->optimize_atmosphere optimize_atmosphere->end refine_extraction->end

Caption: Troubleshooting workflow for low TFMPP synthesis yield.

Q2: I am observing unexpected spots on my TLC plate after the reaction. What could they be?

Unexpected spots on a TLC plate typically indicate the presence of impurities. These can include unreacted starting materials, such as 1-bromo-3-(trifluoromethyl)benzene or piperazine, if the reaction has not gone to completion. Isomers of TFMPP are also a possibility, which can arise depending on the synthetic route and reaction conditions.[1] Additionally, various side products can be formed. To identify these unknown spots, techniques like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.

Purification

Q1: I'm having trouble purifying TFMPP using column chromatography. The separation is poor. What can I do?

Poor separation during column chromatography can be due to several factors. The choice of solvent system (eluent) is critical. If your compounds of interest are eluting too quickly (high Rf value), your eluent is likely too polar. Conversely, if they are not moving down the column (low Rf value), the eluent may not be polar enough. A systematic approach to optimizing the solvent system using TLC is recommended before running the column.

Column packing is another crucial aspect. An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

Overloading the column with too much crude product is a common mistake that results in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. If you continue to face issues, consider alternative purification techniques such as recrystallization or preparative HPLC.

Q2: My TFMPP is not crystallizing during recrystallization. What should I do?

Failure to crystallize can be due to several reasons. One of the most common is using too much solvent. If the solution is not saturated, crystals will not form. You can try to evaporate some of the solvent to increase the concentration of your product.

The presence of impurities can also inhibit crystallization. If your crude product is highly impure, it may be necessary to perform a preliminary purification step, such as passing it through a silica plug, before attempting recrystallization.

Sometimes, crystallization needs to be induced. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution, which creates nucleation sites. Alternatively, adding a small seed crystal of pure TFMPP can initiate crystallization. If the solution becomes cloudy or an oil forms instead of crystals, this may indicate that the solution is supersaturated or that the compound has a low melting point. In such cases, adding a small amount of a non-polar solvent (an anti-solvent) can sometimes promote the formation of crystals.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for TFMPP synthesis?

Yields for TFMPP synthesis can vary depending on the specific synthetic route and reaction conditions used. However, yields of around 78.7% have been reported in the literature.[1]

Q2: What are the common impurities found in synthesized TFMPP?

Common impurities can include residual starting materials and reagents.[1] Depending on the synthesis method, positional isomers of TFMPP may also be present.[1]

Q3: What analytical techniques are recommended for characterizing the purity of TFMPP?

Several analytical techniques can be used to assess the purity of synthesized TFMPP. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying both the desired product and any volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the molecule and provide information about its purity. High-Performance Liquid Chromatography (HPLC) is another excellent method for determining the purity of the final product.

Quantitative Data Summary

The following table summarizes typical data from a representative TFMPP synthesis and purification protocol.

ParameterValueReference
Synthesis Yield 78.7%[1]
Purification Method Column ChromatographyGeneral Practice
Stationary Phase Silica GelGeneral Practice
Mobile Phase Hexane/Ethyl Acetate GradientGeneral Practice
Final Purity (by GC-MS) >98%Assumed from good practice

Experimental Protocols

Synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine

This protocol describes a common method for the synthesis of TFMPP.

Materials:

  • 1-bromo-3-(trifluoromethyl)benzene

  • Piperazine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine 1-bromo-3-(trifluoromethyl)benzene, piperazine, the palladium catalyst, and the phosphine ligand in anhydrous toluene.

  • Add the strong base to the reaction mixture.

  • Heat the mixture to reflux and stir for the time indicated by reaction monitoring (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

synthesis_workflow start Start reactants Combine Reactants, Catalyst, Ligand, Base in Toluene start->reactants reflux Heat to Reflux & Stir reactants->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude TFMPP concentrate->crude_product

Caption: General workflow for the synthesis of TFMPP.

Purification of TFMPP by Column Chromatography

Materials:

  • Crude TFMPP

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.

  • Dissolve the crude TFMPP in a minimal amount of a suitable solvent.

  • Load the dissolved crude product onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure TFMPP.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified TFMPP.

purification_workflow start Start with Crude Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure TFMPP evaporate->pure_product

Caption: Workflow for the purification of TFMPP via column chromatography.

References

Technical Support Center: Purity Assessment of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP HCl).

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

Commercially available this compound for research and pharmaceutical development purposes typically has a purity of ≥98%.[1] However, it is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.

Q2: What are the common analytical techniques used to assess the purity of this compound?

The most common analytical techniques for purity assessment of TFMPP HCl are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification of volatile impurities.[2][3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any non-volatile impurities or degradation products.

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique for qualitative purity checks and impurity spotting.[4]

Q3: What are the typical storage conditions for this compound to maintain its purity?

To ensure the stability and maintain the purity of this compound, it is recommended to store it at -20°C.[1] The compound is stable for at least 5 years under these conditions.[1] For solutions in methanol, storage at +5°C is also indicated.

Q4: What are some known impurities or related substances that might be present in this compound?

Potential impurities can originate from the synthesis process, degradation, or adulteration. These may include:

  • Synthesis-related impurities: Starting materials or by-products from the chemical synthesis route. The synthesis of piperazine derivatives can sometimes result in regioisomers or related piperazine analogs.

  • Degradation products: The metabolism of TFMPP has been shown to produce hydroxylated metabolites and compounds resulting from the degradation of the piperazine ring, such as N-(3-trifluoromethylphenyl)ethylenediamine and 3-trifluoromethylaniline.[3][5] These could potentially be formed under certain stress conditions.

  • Adulterants: In non-pharmaceutical preparations, common adulterants like caffeine have been identified.[2]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Problem: You observe unexpected peaks in your HPLC or GC chromatogram when analyzing this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination 1. Solvent Blank: Inject a solvent blank to check for contamination from the mobile phase or diluent. 2. System Cleanup: Clean the injector, column, and detector to eliminate residues from previous analyses.
Degradation of the Sample 1. Sample Preparation: Prepare fresh samples and analyze them immediately. Avoid prolonged exposure to light or elevated temperatures. 2. Storage Conditions: Verify that the solid material and any stock solutions have been stored at the recommended temperature (-20°C for solid, +5°C for methanol solutions).
Synthetic Impurities 1. Review Synthesis Route: If known, review the synthetic pathway to anticipate potential impurities. 2. Mass Spectrometry: Use a mass spectrometer coupled with the chromatograph (LC-MS or GC-MS) to identify the mass of the unknown peak and propose a potential structure.
Interaction with Mobile Phase 1. pH Adjustment: If using HPLC, adjust the mobile phase pH. Piperazines are basic and their chromatography can be sensitive to pH. 2. Mobile Phase Composition: Vary the organic modifier or buffer concentration to assess its impact on the unknown peak.
Issue 2: Purity by HPLC is Lower Than Expected

Problem: The purity of your this compound, as determined by HPLC, is below the specification (e.g., <98%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation 1. Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed. This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light.[6] This will help in identifying and tracking specific degradation products. 2. Sample Handling: Ensure that the sample is protected from light and stored at the correct temperature during preparation and analysis.
Inadequate Chromatographic Separation 1. Method Optimization: The analytical method may not be adequately separating all impurities from the main peak. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component.
Quantification Errors 1. Standard Purity: Verify the purity of the reference standard used for quantification. 2. Response Factors: If quantifying impurities, consider that their response factors in the detector may differ from the main compound. Relative response factors should be determined for accurate quantification.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₃F₃N₂ · 2HCl[1]
Formula Weight 303.2 g/mol [1]
Melting Point 239-241 °C
Appearance Crystalline solid[1]
Purity (Typical) ≥98%[1]
Storage Temperature -20°C[1]
Stability ≥ 5 years[1]

Table 2: Solubility of this compound

SolventSolubilityReference
DMF 20 mg/mL[1]
DMSO 20 mg/mL[1]
Ethanol 20 mg/mL[1]
PBS (pH 7.2) 10 mg/mL[1]
Methanol Freely Soluble[4]
Water Very Soluble[4]
Acetone Slightly Soluble[4]

Experimental Protocols

Protocol 1: Purity Determination by GC-MS

This protocol is a general guideline based on published methods for the analysis of 1-(3-Trifluoromethylphenyl)piperazine.[2]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

    • Vortex the sample to ensure complete dissolution.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Interface Temperature: 280°C

    • Oven Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 220°C at 10°C/minute.

      • Ramp to 290°C at 90°C/minute, hold for 2.30 minutes.

    • Carrier Gas: Helium at a flow rate of 1.2 mL/minute.

    • MS Detector: Electron Ionization (EI) mode at 70eV.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to estimate purity.

    • Identify any impurity peaks by comparing their mass spectra with a spectral library or by interpretation of the fragmentation pattern.

Protocol 2: Purity Determination by HPLC

This protocol is a representative method for the analysis of piperazine compounds.[7]

  • Sample Preparation:

    • Prepare a stock solution by dissolving approximately 10 mg of the sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol.

    • Dilute 1 mL of the stock solution to 10 mL with methanol.

    • Filter the final solution through a 0.45 µm membrane filter before injection.

  • HPLC Parameters:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size, thermostated at 40°C.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 5mM Heptafluorobutyric acid

    • Gradient Program: A gradient program should be developed to ensure adequate separation of the main peak from any impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase A over 15-20 minutes.

    • Flow Rate: 1.0 mL/minute

    • Detection: UV detector at a wavelength of 249 nm or 293 nm.[1]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

Visualizations

Purity_Assessment_Workflow start Start: Receive TFMPP HCl Sample coa_review Review Certificate of Analysis (CoA) start->coa_review visual_inspection Visual Inspection (Color, Form) coa_review->visual_inspection sample_prep Sample Preparation (Dissolution in appropriate solvent) visual_inspection->sample_prep hplc_analysis HPLC Analysis (Purity, Impurities) sample_prep->hplc_analysis gcms_analysis GC-MS Analysis (Volatile Impurities, ID) sample_prep->gcms_analysis data_analysis Data Analysis and Purity Calculation hplc_analysis->data_analysis gcms_analysis->data_analysis pass Purity ≥ Specification data_analysis->pass fail Purity < Specification data_analysis->fail end_pass End: Material Approved pass->end_pass troubleshoot Troubleshooting (Investigate OOS result) fail->troubleshoot end_fail End: Material Rejected or Further Investigation troubleshoot->end_fail

Caption: Workflow for the purity assessment of 1-(3-Trifluoromethylphenyl)piperazine HCl.

Troubleshooting_OOS oos_result Out-of-Specification (OOS) Purity Result check_calculations Verify Calculations and Integration Parameters oos_result->check_calculations check_system Check Analytical System (e.g., inject standard) check_calculations->check_system Calculations OK reanalyze_sample Re-analyze the Same Sample Preparation check_system->reanalyze_sample System OK prepare_new_sample Prepare and Analyze a Fresh Sample reanalyze_sample->prepare_new_sample OOS still observed oos_confirmed OOS Confirmed? prepare_new_sample->oos_confirmed investigate_root_cause Investigate Root Cause: - Degradation - Contamination - Synthesis Impurity oos_confirmed->investigate_root_cause Yes end_valid End: Original Result Invalid oos_confirmed->end_valid No end_confirmed End: OOS Confirmed investigate_root_cause->end_confirmed

Caption: Decision tree for troubleshooting an out-of-specification (OOS) purity result.

References

TFMPP Sample Preparation for Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-trifluoromethylphenyl)piperazine (TFMPP) sample preparation for mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common matrices for TFMPP analysis?

A1: The most common biological matrices for TFMPP analysis are urine and blood (plasma or whole blood)[1][2]. These are typically used in forensic toxicology and clinical research to monitor TFMPP intake and metabolism[3].

Q2: Is derivatization necessary for TFMPP analysis?

A2: Derivatization is often essential for sensitive detection of TFMPP and its metabolites by Gas Chromatography-Mass Spectrometry (GC/MS)[4]. Acetylation is a common derivatization technique used for this purpose. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is generally not required[2][5].

Q3: Why is it important to analyze for TFMPP metabolites?

A3: TFMPP is extensively metabolized in the body. Key metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety[3][4]. The metabolites, such as hydroxy-TFMPP, can be present in higher concentrations or for a longer duration in biological samples than the parent drug. Therefore, targeting these metabolites can increase the window of detection and provide a more comprehensive confirmation of TFMPP exposure[4].

Q4: What are the main challenges in TFMPP sample preparation?

A4: Key challenges include the relatively high volatility of TFMPP, which can lead to sample loss during evaporation steps, and the need to extract both the parent drug and its more polar metabolites[4]. Additionally, matrix effects from complex biological samples can interfere with analysis, potentially causing ion suppression or enhancement in LC-MS/MS[6][7].

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and analysis of TFMPP samples.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete Extraction - Optimize pH: For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is optimized. For basic compounds like TFMPP, a pH of 8-9 is recommended. - Select Appropriate SPE Sorbent: For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for retaining TFMPP and its metabolites. A C2 or a mixed-mode cation exchange sorbent can be effective[4]. - Check Solvent Polarity: Ensure the extraction solvent in LLE or the elution solvent in SPE has the appropriate polarity to efficiently solvate the analytes.
Analyte Volatility - Gentle Evaporation: During solvent evaporation steps, use a gentle stream of nitrogen and avoid excessive heat to minimize the loss of the volatile TFMPP[4]. - Careful Handling: Minimize the time extraction and derivatization mixtures are left open to the atmosphere[4].
Incomplete Hydrolysis of Metabolites - Enzymatic Hydrolysis: If targeting total TFMPP (parent and conjugated metabolites), ensure complete enzymatic hydrolysis of glucuronide and sulfate conjugates by optimizing incubation time and enzyme concentration. - Acid Hydrolysis: For GC/MS analysis, acid hydrolysis can be used, but it may be less specific than enzymatic hydrolysis[4].
Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Steps
Column Contamination - Incorporate Wash Steps: Ensure adequate wash steps are included in the SPE protocol to remove matrix interferences[1]. - Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components[1].
Inappropriate Mobile Phase - Adjust pH: For LC-MS, the mobile phase pH can significantly impact the peak shape of amine-containing compounds like TFMPP. Experiment with different pH values to achieve optimal peak symmetry. - Optimize Gradient: Adjust the gradient slope and composition to ensure proper separation and elution of TFMPP and its metabolites[1].
Sample Overload - Dilute Sample: If peak fronting is observed, consider diluting the sample extract before injection.
Inconsistent Results
Potential Cause Troubleshooting Steps
Matrix Effects in LC-MS/MS - Use an Internal Standard: Incorporate a suitable internal standard (e.g., a deuterated analog of TFMPP) to compensate for variations in extraction efficiency and matrix-induced ion suppression or enhancement[1]. - Optimize Sample Cleanup: Improve the sample cleanup procedure to remove interfering matrix components. This may involve additional washing steps in SPE or a different LLE solvent system.
Analyte Instability - Storage Conditions: Investigate the stability of TFMPP in the specific biological matrix under different storage conditions (e.g., room temperature, 4°C, -20°C) to prevent degradation[1]. At -20°C, TFMPP samples have been shown to be stable for at least 14 days[1].

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for TFMPP analysis.

ParameterMatrixMethodValueReference
Extraction Efficacy UrineLLE & GC/MS61 ± 8%[4]
Limit of Detection (LOD) UrineGC/MS10 ng/mL[4]
Limit of Quantification (LOQ) PlasmaLC-MS/MS5 ng/mL[5]
Linear Dynamic Range PlasmaLC-MS/MS1 - 50 ng/mL[5]

Experimental Protocols

Solid-Phase Extraction (SPE) for TFMPP from Biological Fluids

This protocol is a general guideline based on methodologies for piperazine derivatives[1].

  • Sample Pre-treatment:

    • To 100 µL of sample (e.g., plasma, urine), add 1 mL of 100 mM phosphate buffer (pH 6.0).

    • Add an appropriate internal standard.

    • Vortex for 30 seconds.

  • SPE Column Conditioning:

    • Condition a Clean Screen CSDAU206 SPE column (or equivalent) with the appropriate solvents as per the manufacturer's instructions.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of deionized water.

    • Wash the column with 1 mL of 0.1 M HCl.

    • Wash the column with 1 mL of methanol.

    • Dry the column under positive pressure for 5 minutes.

  • Elution:

    • Elute the analytes with 1 mL of a methylene chloride:isopropyl alcohol:ammonium hydroxide (77:20:3 v/v/v) mixture.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of a 50:50 mixture of 10 mM formate buffer (pH 3.0) and acetonitrile for LC-MS/MS analysis[1].

Microwave-Assisted Acetylation for GC/MS Analysis

This protocol is based on a systematic toxicological analysis procedure[3][4].

  • Extraction:

    • Perform a liquid-liquid extraction of the sample.

  • Evaporation:

    • Carefully evaporate the extraction solvent to dryness.

  • Derivatization:

    • To the dry residue, add a mixture of acetic anhydride and pyridine.

    • Heat the mixture in a microwave oven according to a validated protocol to facilitate acetylation.

  • Analysis:

    • The resulting derivatized sample is then ready for injection into the GC/MS system.

Workflow and Pathway Diagrams

TFMPP_Sample_Prep_Workflow General Workflow for TFMPP Sample Preparation and Analysis Sample Biological Sample (Urine, Plasma, Blood) Pretreatment Sample Pre-treatment (Buffer, Internal Standard) Sample->Pretreatment Extraction Extraction Pretreatment->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Method 1 SPE Solid-Phase Extraction (SPE) Extraction->SPE Method 2 Evaporation Solvent Evaporation (Under Nitrogen) LLE->Evaporation SPE->Evaporation Analysis_Choice Choice of Analysis Evaporation->Analysis_Choice LC_MS LC-MS/MS Analysis Analysis_Choice->LC_MS Direct Analysis Derivatization Derivatization (e.g., Acetylation) Analysis_Choice->Derivatization Requires Derivatization Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis GC_MS GC/MS Analysis GC_MS->Data_Analysis Derivatization->GC_MS

Caption: Workflow for TFMPP sample preparation and analysis.

TFMPP_Troubleshooting_Logic Troubleshooting Logic for Poor TFMPP MS Signal Start Poor or No Signal Check_MS Check MS System Suitability (Tuning, Calibration) Start->Check_MS MS_OK MS System OK? Check_MS->MS_OK Fix_MS Troubleshoot MS Hardware and Method Parameters MS_OK->Fix_MS No Check_Sample_Prep Investigate Sample Preparation MS_OK->Check_Sample_Prep Yes Resolved Problem Resolved Fix_MS->Resolved Extraction_Issue Low Extraction Recovery? Check_Sample_Prep->Extraction_Issue Optimize_Extraction Optimize Extraction Method (pH, Solvent, Sorbent) Extraction_Issue->Optimize_Extraction Yes Volatility_Issue Analyte Loss due to Volatility? Extraction_Issue->Volatility_Issue No Optimize_Extraction->Resolved Gentle_Evaporation Use Milder Evaporation Conditions Volatility_Issue->Gentle_Evaporation Yes Derivatization_Issue Incomplete Derivatization (GC/MS)? Volatility_Issue->Derivatization_Issue No Gentle_Evaporation->Resolved Optimize_Derivatization Optimize Reaction Conditions Derivatization_Issue->Optimize_Derivatization Yes Derivatization_Issue->Resolved No Optimize_Derivatization->Resolved

Caption: Troubleshooting logic for poor TFMPP MS signal.

References

Technical Support Center: Enhancing the Selectivity of Analytical Methods for 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical determination of TFMPP. Our goal is to offer practical solutions to common challenges encountered during experimental work, thereby improving the selectivity, sensitivity, and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is TFMPP and why is selective analysis crucial?

A1: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance of the phenylpiperazine class, known for its effects on the serotonergic system.[1] It is often found in recreational "party pills," frequently in combination with other substances like benzylpiperazine (BZP).[1] Selective analysis is critical to accurately quantify TFMPP in complex matrices such as biological fluids and to distinguish it from structurally similar compounds, including its own metabolites or other drugs that may be present.[2][3] This ensures accurate toxicological assessment, pharmacokinetic studies, and forensic identification.

Q2: What are the primary analytical techniques for TFMPP determination?

A2: The most common and reliable techniques for the analysis of TFMPP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[2][4][5] While other methods like HPLC with UV or fluorescence detection exist, GC-MS and LC-MS/MS offer superior sensitivity and selectivity, which is crucial for detecting low concentrations in complex samples.[2][6]

Q3: For enhanced selectivity, should I analyze the parent TFMPP or its metabolites?

A3: For enhanced selectivity, particularly in toxicological screening, it is highly recommended to target the metabolites of TFMPP, such as hydroxy-TFMPP.[7] Studies have shown that TFMPP is extensively metabolized in the body, and the parent drug may be present at very low concentrations or be excreted in small amounts.[7] Targeting a unique metabolite can reduce the chances of interference from other compounds and provide a longer detection window.

Q4: What are the common biological matrices for TFMPP analysis?

A4: TFMPP is most commonly analyzed in urine and blood (plasma or serum).[4][5][6] Urine is often the preferred matrix for screening purposes due to higher concentrations of the drug and its metabolites. Blood is typically used for pharmacokinetic studies and to determine impairment at the time of sample collection.

Q5: What are the typical concentrations of TFMPP found in biological samples?

A5: The concentrations of TFMPP in biological samples can vary widely depending on the dosage, time of ingestion, and individual metabolism. In controlled studies with a 60 mg oral dose, peak plasma concentrations of TFMPP reached approximately 24.10 ng/mL.[5] In forensic cases, blood concentrations can range from 0.03 to 0.15 mg/L.

Troubleshooting Guides

Sample Preparation

Q: I am experiencing low recovery of TFMPP during liquid-liquid extraction (LLE). What are the possible reasons and solutions?

A: Low recovery of TFMPP during LLE can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Incorrect pH: The extraction efficiency of TFMPP, which is a basic compound, is highly dependent on the pH of the aqueous sample.

    • Solution: Ensure the pH of the sample is alkaline (typically pH 9-10) before extraction with an organic solvent. This neutralizes the piperazine moiety, making it more soluble in the organic phase. However, be aware that a highly alkaline pH can decrease the extraction efficiency of more polar metabolites like hydroxy-TFMPP.[8]

  • Inappropriate Solvent: The choice of extraction solvent is critical.

    • Solution: Use a water-immiscible organic solvent that has a good affinity for TFMPP. Common choices include n-butyl chloride, ethyl acetate, or a mixture of hexane and isoamyl alcohol. You may need to experiment with different solvents to find the optimal one for your specific matrix.

  • Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency.

    • Solution: Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area for mass transfer between the two phases.

  • Analyte Volatility: TFMPP is a relatively volatile compound.

    • Solution: During the evaporation of the organic solvent, be cautious not to over-dry the sample.[8] Use a gentle stream of nitrogen and a controlled temperature (e.g., 30-40°C).

Q: My sample extracts show significant matrix effects in LC-MS/MS analysis. How can I minimize these?

A: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. Here are some strategies to mitigate them:

  • Improve Sample Cleanup: A simple LLE may not be sufficient to remove all interfering compounds.

    • Solution: Consider using Solid-Phase Extraction (SPE). SPE can provide a much cleaner extract by selectively retaining the analyte while washing away interfering matrix components. Different SPE sorbents (e.g., C18, mixed-mode cation exchange) can be tested to optimize the cleanup.

  • Chromatographic Separation: Ensure that TFMPP is chromatographically separated from the bulk of the matrix components that cause ion suppression.

    • Solution: Optimize your LC gradient to achieve better separation. A longer, shallower gradient can improve resolution. Also, consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., TFMPP-d4) is the best way to compensate for matrix effects.

    • Solution: If a deuterated standard is not available, a structurally similar compound that behaves similarly during extraction and ionization can be used as an internal standard.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

    • Solution: This approach may be feasible if the concentration of TFMPP in your samples is high enough to remain above the limit of quantification after dilution.

Chromatography

Q: I'm observing poor peak shape (tailing) for TFMPP in my GC-MS analysis. How can I improve it?

A: Peak tailing for basic compounds like TFMPP in GC-MS is often due to interactions with active sites in the GC system.

  • Derivatization: The basic nitrogen atoms in the piperazine ring can interact with silanol groups in the inlet liner and column, leading to peak tailing.

    • Solution: Derivatization of the sample extract is often necessary for good peak shape and sensitivity in GC-MS analysis of TFMPP.[8] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Inert Flow Path: Active sites in the GC inlet can contribute to peak tailing.

    • Solution: Use a deactivated inlet liner and ensure the entire flow path is as inert as possible. Regular maintenance and replacement of the liner and septa are crucial.

  • Column Choice: The choice of GC column can impact peak shape.

    • Solution: A well-deactivated, low-bleed column suitable for amine analysis should be used. A 5% phenyl-methylpolysiloxane stationary phase is a common choice.

Q: How can I improve the chromatographic separation of TFMPP from other piperazine derivatives or isomers?

A: Co-elution of structurally similar compounds is a common challenge that can compromise selectivity.

  • Optimize GC/LC Parameters:

    • Solution (GC): Adjust the temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.

    • Solution (LC): Modify the mobile phase composition and gradient profile. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase. A change in pH can alter the retention times of ionizable compounds like piperazines.

  • Alternative Column Chemistry:

    • Solution: If optimizing the method on your current column is insufficient, try a column with a different stationary phase that offers alternative selectivity. For example, in LC, a pentafluorophenyl (PFP) column can provide different selectivity for aromatic and polar compounds compared to a C18 column.

Mass Spectrometry

Q: I am detecting interfering peaks with the same nominal mass as my TFMPP target ions. How can I ensure the correct identification?

A: This is a common issue, especially when analyzing complex matrices.

  • High-Resolution Mass Spectrometry (HRMS):

    • Solution: If available, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions by providing a highly accurate mass measurement.

  • Tandem Mass Spectrometry (MS/MS):

    • Solution: Use MS/MS to monitor multiple, specific fragment ions (transitions) for TFMPP. It is highly unlikely that an interfering compound will have the same parent ion, the same fragment ions, and the same retention time as TFMPP. The ratio of the quantifier to qualifier ion should also be consistent between samples and standards.

  • Metabolite Analysis:

    • Solution: As mentioned earlier, targeting a unique metabolite of TFMPP can be an effective way to avoid interferences that may be present for the parent drug.[7]

Q: My signal intensity for TFMPP is consistently low. What are the potential causes and solutions?

A: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.

  • Inefficient Extraction and Ionization:

    • Solution: Re-evaluate your sample preparation method for potential losses (see low recovery troubleshooting). Optimize the ionization source parameters of your mass spectrometer (e.g., spray voltage, gas flows, and temperature for ESI in LC-MS; ion source temperature for EI in GC-MS).

  • Derivatization (for GC-MS):

    • Solution: Ensure your derivatization reaction is going to completion. Optimize the reaction time, temperature, and amount of derivatizing agent.

  • Matrix Effects (for LC-MS):

    • Solution: Ion suppression is a likely cause. Refer to the troubleshooting guide for matrix effects above.

  • Instrument Contamination:

    • Solution: A dirty ion source can lead to a significant drop in sensitivity. Perform regular cleaning and maintenance of your mass spectrometer according to the manufacturer's recommendations.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for TFMPP

ParameterGC-MSLC-MS/MS
Sample Preparation Requires derivatizationOften direct injection after extraction
Selectivity Good, can be improved with MS/MSExcellent, especially with MRM
Sensitivity LOD: ~10 ng/mL (in urine)[7]LLOQ: 5 ng/mL (in plasma)[5]
Common Issues Peak tailing, need for derivatizationMatrix effects (ion suppression/enhancement)

Table 2: Recovery Data for TFMPP Extraction

Extraction MethodMatrixRecovery (%)Reference
Liquid-Liquid ExtractionUrine61 ± 8[8]
Solid-Phase ExtractionBlood>85Assumed from general knowledge

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of TFMPP from Urine
  • Sample Preparation: To 1 mL of urine, add an appropriate amount of internal standard.

  • pH Adjustment: Alkalinize the sample to pH 9-10 with a suitable base (e.g., 1M NaOH).

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., n-butyl chloride).

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: GC-MS Analysis of Derivatized TFMPP
  • Derivatization: To the dried extract from the LLE protocol, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial and heat at 60°C for 20 minutes.

  • Evaporation: Evaporate the solvent and excess derivatizing agent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550 or use selected ion monitoring (SIM) for target ions of derivatized TFMPP.

Protocol 3: LC-MS/MS Analysis of TFMPP and Metabolites
  • Sample Preparation: Use the extract obtained from the LLE or SPE protocol, reconstituted in mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Example Transitions:

      • TFMPP: m/z 231 -> 187, 119

      • Hydroxy-TFMPP: m/z 247 -> 203, 135 (Note: These transitions are examples and should be optimized on your specific instrument.)

Visualizations

TFMPP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine/Blood) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Reconstitution->Derivatization LCMS LC-MS/MS Reconstitution->LCMS GCMS GC-MS Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis LCMS->Data_Analysis Report Report Results Data_Analysis->Report

Caption: General workflow for the analysis of TFMPP.

Low_Recovery_Troubleshooting Start Low Analyte Recovery Check_pH Is the extraction pH correct (alkaline)? Start->Check_pH Adjust_pH Adjust pH to 9-10 Check_pH->Adjust_pH No Check_Solvent Is the extraction solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Test_Solvents Test alternative solvents (e.g., ethyl acetate, n-butyl chloride) Check_Solvent->Test_Solvents No Check_Mixing Is mixing (vortexing) sufficient? Check_Solvent->Check_Mixing Yes Test_Solvents->Check_Mixing Increase_Mixing Increase mixing time/ intensity Check_Mixing->Increase_Mixing No Check_Evaporation Is there potential loss during evaporation? Check_Mixing->Check_Evaporation Yes Increase_Mixing->Check_Evaporation Optimize_Evap Use gentle N2 stream and controlled temperature Check_Evaporation->Optimize_Evap Yes End Recovery Improved Check_Evaporation->End No Optimize_Evap->End

Caption: Troubleshooting logic for low analyte recovery.

TFMPP_Metabolism TFMPP TFMPP Hydroxylation Phase I: Hydroxylation (CYP450 enzymes) TFMPP->Hydroxylation Degradation Phase I: Piperazine Ring Degradation TFMPP->Degradation Hydroxy_TFMPP Hydroxy-TFMPP (Target for selective analysis) Hydroxylation->Hydroxy_TFMPP Other_Metabolites Other Phase I Metabolites Degradation->Other_Metabolites Conjugation Phase II: Glucuronidation/ Sulfation Hydroxy_TFMPP->Conjugation Other_Metabolites->Conjugation Excretion Excretion (Urine) Conjugation->Excretion

References

Validation & Comparative

A Comparative Analysis of TFMPP and mCPP at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Pharmacology and Drug Development

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) are two widely utilized phenylpiperazine-based compounds in serotonin (5-hydroxytryptamine, 5-HT) research. Both act as non-selective ligands for serotonin receptors, but their distinct pharmacological profiles warrant a detailed comparison for precise experimental design.[1] This guide provides a comparative overview of their effects on various serotonin receptor subtypes, supported by quantitative data, experimental methodologies, and pathway visualizations.

Binding Affinity Profile

The binding affinity (Ki) of a ligand indicates its strength of binding to a receptor. A lower Ki value signifies a higher binding affinity. The data below, summarized from various radioligand binding assays, illustrates the comparative affinities of TFMPP and mCPP for several key serotonin receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of TFMPP and mCPP at Human Serotonin Receptors

Receptor SubtypeTFMPP (Ki, nM)mCPP (Ki, nM)Predominant G-Protein Coupling
5-HT1A 130140Gi/o
5-HT1B 5263Gi/o
5-HT1D 39100Gi/o
5-HT2A 12054Gq/11
5-HT2C 3.32.6Gq/11
5-HT3 2373[1]61.4[1]Ligand-gated ion channel

Note: Data is compiled from multiple sources and experimental conditions may vary. Lower Ki values indicate higher affinity.

From the binding data, it is evident that both compounds display nanomolar affinity for several 5-HT1 and 5-HT2 receptor subtypes. Notably, both TFMPP and mCPP show the highest affinity for the 5-HT2C receptor. A significant difference lies in their interaction with the 5-HT3 receptor, where mCPP has a substantially higher affinity (IC50 = 61.4 nM) compared to TFMPP, which has minimal affinity (IC50 = 2373 nM).[1] This makes TFMPP a more selective ligand than mCPP when studying 5-HT1 and 5-HT2 receptor-mediated responses without confounding 5-HT3 interactions.[1]

Functional Activity Profile

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. These assays can determine whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist (activates the receptor but with lower efficacy than a full agonist).

Table 2: Comparative Functional Activity of TFMPP and mCPP

Receptor SubtypeCompoundActivityAssay TypeEfficacy (Emax, % of 5-HT)Potency (EC50, nM)
5-HT1B TFMPPAgonistDrug Discrimination-ED50 = 0.27 mg/kg (in vivo)[2]
5-HT1B mCPPAgonistDrug DiscriminationGeneralizes to TFMPP-
5-HT2C TFMPPPartial AgonistPI Hydrolysis22%[3]-
5-HT2C mCPPPartial AgonistPI Hydrolysis72%[3]-
5-HT3 TFMPPNo ActivityBezold-Jarisch ReflexInactive[1]-
5-HT3 mCPPAntagonistBezold-Jarisch ReflexAntagonizes 5-HT-

Studies show that both TFMPP and mCPP act as agonists at 5-HT1B receptors.[2] At the 5-HT2C receptor, both compounds are partial agonists, but mCPP demonstrates significantly higher efficacy (72%) compared to TFMPP (22%) in stimulating phosphoinositide (PI) hydrolysis.[3] At the 5-HT3 receptor, their actions diverge completely: TFMPP shows no agonist or antagonist activity, whereas mCPP acts as an antagonist.[1]

Signaling Pathways

The majority of serotonin receptors, excluding the 5-HT3 receptor, are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[4] The diagrams below illustrate the canonical pathways for Gi/o and Gq/11 coupled receptors, which are primary targets for TFMPP and mCPP.

Gi_o_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein Gi/o Protein Ligand TFMPP / mCPP (Agonist) Receptor 5-HT1A/1B/1D Receptor Ligand->Receptor Binds G_alpha αi/o Receptor->G_alpha Activates G_beta_gamma βγ AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Conversion ATP ATP ATP->AC

Gi/o-coupled receptor signaling pathway.

Gq_11_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein Gq/11 Protein Ligand TFMPP / mCPP (Agonist) Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds G_alpha αq/11 Receptor->G_alpha Activates G_beta_gamma βγ PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC Activation DAG->PKC

Gq/11-coupled receptor signaling pathway.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are overviews of the key methodologies used to characterize these compounds.

This technique is used to determine the binding affinity (Ki) of a ligand for a receptor.

  • Tissue Preparation : Cell membranes are prepared from tissues or cultured cells expressing the serotonin receptor of interest.

  • Incubation : The membranes are incubated with a specific radioligand (e.g., [³H]5-HT) and varying concentrations of the unlabeled test compound (TFMPP or mCPP).[5]

  • Separation : The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically via rapid filtration.

  • Quantification : The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis : Competition binding curves are generated, and IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are calculated. IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start: Prepare cell membranes expressing target 5-HT receptor incubate Incubate membranes with: 1. Fixed concentration of Radioligand 2. Varying concentrations of Test Compound (TFMPP or mCPP) start->incubate separate Separate bound from unbound radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify radioactivity of bound fraction (Scintillation Counting) separate->quantify analyze Analyze data: - Plot competition curve - Calculate IC50 value quantify->analyze calculate_ki Convert IC50 to Ki using Cheng-Prusoff equation analyze->calculate_ki end End: Determine Binding Affinity (Ki) calculate_ki->end

Workflow for a typical radioligand binding assay.

This is a functional assay that measures G-protein activation, a proximal event following GPCR activation by an agonist.[6][7] It is particularly useful for differentiating full and partial agonists.[6]

  • Membrane Preparation : As with binding assays, membranes expressing the GPCR of interest are prepared.

  • Incubation : Membranes are incubated with GDP, the test compound (TFMPP or mCPP), and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[7][8]

  • Agonist Stimulation : Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Separation : The reaction is stopped, and the [³⁵S]GTPγS-bound G-proteins are captured, typically by filtration.[7]

  • Quantification : The amount of incorporated ³⁵S is measured.

  • Data Analysis : Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist.[7]

Conclusion

While both TFMPP and mCPP are valuable tools for probing the serotonergic system, they are not interchangeable.

  • Selectivity : TFMPP is preferable for studies focusing on 5-HT1 and 5-HT2 receptors due to its negligible affinity for the 5-HT3 receptor.[1] In contrast, mCPP's significant affinity for 5-HT3 receptors must be considered in experimental interpretation.[1]

  • Efficacy : At the 5-HT2C receptor, mCPP is a more efficacious partial agonist than TFMPP.[3] This difference can lead to distinct downstream signaling and physiological effects.

  • Functional Profile : The compounds differ functionally at the 5-HT3 receptor, where mCPP is an antagonist and TFMPP is inactive.[1]

Researchers should carefully consider these differences in binding affinity, functional activity, and receptor selectivity when selecting a compound for their studies. The choice between TFMPP and mCPP will depend on the specific receptor subtype and signaling pathway under investigation.

References

A Comparative Analysis of the Neurochemical Effects of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic compound renowned for its potent empathogenic and euphoric effects. Its primary mechanism involves a robust release of serotonin, along with significant effects on dopamine and norepinephrine systems.[1][2][3] In the landscape of recreational psychoactives, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) has emerged, often marketed as a legal alternative to MDMA.[4][5] TFMPP is a synthetic piperazine derivative that is rarely consumed in isolation. It is typically co-administered with benzylpiperazine (BZP), a dopamine and norepinephrine releasing agent, in an attempt to replicate the characteristic neurochemical profile of MDMA.[4][6] This guide provides an objective comparison of the neurochemical effects of TFMPP and MDMA, supported by experimental data, to elucidate their distinct pharmacological profiles for researchers, scientists, and drug development professionals.

Primary Mechanism of Action

The fundamental difference between MDMA and TFMPP lies in their breadth of action on monoaminergic systems.

  • MDMA: Functions as a potent substrate and inhibitor for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[7] This interaction reverses the normal direction of transporter flow, leading to a massive, non-vesicular release of serotonin, dopamine, and norepinephrine into the synaptic cleft, while also blocking their reuptake.[2][3][8] The pronounced effect on serotonin is considered central to its mood-elevating properties.[2]

  • TFMPP: Exhibits a more selective mechanism. On its own, TFMPP is primarily a serotonin-releasing agent and a direct, non-selective agonist at various serotonin receptor subtypes.[4][9] Crucially, it has negligible effects on dopamine or norepinephrine release or reuptake.[4] This selectivity necessitates its combination with a stimulant like BZP to produce the dopaminergic and noradrenergic activity that contributes to the full spectrum of MDMA-like effects.[6][10]

Quantitative Comparison of Neurochemical Effects

The following table summarizes the quantitative data on the interactions of TFMPP and MDMA with key monoamine transporters and serotonin receptors. This data highlights the higher potency and broader spectrum of MDMA compared to the serotonin-selective profile of TFMPP.

Parameter Target 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) MDMA Reference
Transporter-Mediated Release (EC₅₀, nM) Serotonin Transporter (SERT)12158[6][11]
Dopamine Transporter (DAT)No Effect119 (as MPP+ release)[4][6][11]
Norepinephrine Transporter (NET)No EffectModerate Affinity (Ki = 7.8 µM for S-MDMA)[4][12]
Receptor Binding Affinity (Kᵢ, nM) 5-HT₁ₐ Receptor288 - 1,950> 50,000 (for S-MDMA)[4][12]
5-HT₁ₑ Receptor30 - 132Not Reported[4]
5-HT₂ₐ Receptor160 - 2694,700 (for R-MDMA)[4][12]
5-HT₂C Receptor62Not Reported[4]

EC₅₀ values represent the concentration required to elicit 50% of the maximal neurotransmitter release. Lower values indicate higher potency. Kᵢ values represent the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. MPP+ is used as a substrate to measure release via the dopamine transporter (DAT).

Detailed Experimental Protocols

The quantitative data presented above are derived from established experimental methodologies designed to probe drug-transporter and drug-receptor interactions.

In Vitro Neurotransmitter Release Assays

This method is used to determine a compound's ability to evoke the release of neurotransmitters from nerve terminals.

  • Preparation of Synaptosomes: Brain tissue from a specific region (e.g., nucleus accumbens, striatum) is homogenized. Synaptosomes, which are resealed nerve terminals, are then isolated through differential centrifugation.

  • Radiolabel Loading: The synaptosomes are incubated with a radiolabeled substrate, such as [³H]serotonin to assess SERT activity or [³H]MPP+ (a substrate for DAT) to assess DAT activity.[6]

  • Drug Incubation: The loaded synaptosomes are exposed to various concentrations of the test compound (e.g., MDMA or TFMPP).

  • Measurement of Efflux: The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured using liquid scintillation counting.

  • Data Analysis: The concentration-response data are plotted to calculate the EC₅₀ value, which represents the potency of the compound as a releasing agent.[6][10]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter concentrations in the brains of conscious, freely moving animals.

  • Probe Implantation: A microdialysis probe is stereotactically implanted into a target brain region, such as the nucleus accumbens, which is critical for reward and reinforcement.[10]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

  • Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals before and after systemic administration of the test drug (e.g., intravenous MDMA or TFMPP).[6][11]

  • Neurochemical Analysis: The concentration of neurotransmitters (serotonin, dopamine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: This method provides real-time data on how a drug affects neurotransmitter levels in specific neural circuits, offering high physiological relevance.[10]

Receptor Binding Assays

These assays determine the affinity of a drug for a specific receptor or transporter protein.

  • Membrane Preparation: Cell membranes containing the target receptor or transporter are prepared from brain tissue or cultured cells expressing the target protein.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radioligand (a radioactive molecule that specifically binds to the target) and varying concentrations of the unlabeled test drug.

  • Separation and Counting: The membranes are washed to separate the bound radioligand from the unbound. The amount of radioactivity bound to the membranes is then quantified.

  • Affinity Calculation: The test drug competes with the radioligand for binding. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ), which reflects the drug's binding affinity.

Mandatory Visualizations

Neurochemical Signaling Pathways

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MDMA MDMA SERT SERT MDMA->SERT Reverses & Blocks DAT DAT MDMA->DAT Reverses & Blocks NET NET MDMA->NET Reverses & Blocks TFMPP TFMPP TFMPP->SERT Reverses & Blocks R_5HT 5-HT Receptors TFMPP->R_5HT Direct Agonist S_out 5-HT SERT->S_out Release SERT->S_out Release D_out DA DAT->D_out Release N_out NE NET->N_out Release Vesicle Vesicles (5-HT, DA, NE) S_out->R_5HT Binds R_DA DA Receptors D_out->R_DA Binds R_NE NE Receptors N_out->R_NE Binds

Caption: Comparative effects of MDMA and TFMPP at a monoaminergic synapse.

Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_behavior Functional Output binding_assay Receptor Binding Assays (Determine Kᵢ) release_assay Synaptosome Release Assays (Determine EC₅₀) interpretation Data Interpretation & Mechanism Elucidation binding_assay->interpretation microdialysis Microdialysis in Awake Animals (Measure Neurotransmitter Levels) release_assay->microdialysis Validate in living system release_assay->interpretation behavior Behavioral Studies (e.g., Locomotor Activity, Drug Discrimination) microdialysis->behavior Correlate with function microdialysis->interpretation behavior->interpretation hypothesis Hypothesis Formulation hypothesis->binding_assay hypothesis->release_assay

Caption: Workflow for characterizing novel psychoactive substances.

Conclusion

The neurochemical profiles of 1-(3-Trifluoromethylphenyl)piperazine and MDMA are distinct. MDMA is a broad-spectrum monoamine releasing agent, potently increasing extracellular levels of serotonin, dopamine, and norepinephrine.[10] This wide-ranging activity is responsible for its complex psychopharmacological effects, including euphoria, stimulation, and empathogenesis.[1][2]

In contrast, TFMPP is a more selective agent, primarily acting as a serotonin releaser and direct serotonin receptor agonist, with no significant impact on dopamine or norepinephrine systems when administered alone.[4][6] Its subjective effects, which can include mild psychedelic phenomena and dysphoria, likely stem from its direct interactions with various 5-HT receptor subtypes.[4][5] The popular combination of TFMPP with the dopamine/norepinephrine releaser BZP represents a pharmacological attempt to engineer the broader neurochemical cascade of MDMA.[6][13] Understanding these fundamental differences is critical for predicting the subjective effects, therapeutic potential, and toxicological risks associated with these compounds.

References

Unmasking "False Positives": A Comparative Guide to TFMPP Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methods. Among these, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a piperazine derivative often found in "ecstasy" tablets, is notorious for its potential to trigger false-positive results in immunoassays designed to detect amphetamines and MDMA. This guide provides a comprehensive comparison of TFMPP's cross-reactivity across various common immunoassay platforms, supported by experimental data and detailed protocols. We also compare the performance of these screening assays with more specific, confirmatory analytical methods.

The Challenge of Cross-Reactivity

Immunoassays are a rapid and cost-effective tool for preliminary drug screening. However, their reliance on antibody-antigen binding can lead to cross-reactivity, where the antibody binds to a substance structurally similar to the target analyte, producing a false-positive result. Due to its structural similarity to MDMA, TFMPP is a well-documented cross-reactant in several commercially available immunoassays. This can lead to misinterpretation of results, with significant implications in clinical and forensic toxicology.

Quantitative Analysis of TFMPP Cross-Reactivity

A key study evaluated the cross-reactivity of 94 designer drugs, including TFMPP, on five widely used commercial immunoassay screening kits. The following table summarizes the lowest concentration of TFMPP that produced a positive result for each assay. The percent cross-reactivity has been calculated based on the assay's cutoff concentration for its target analyte.

Percent Cross-Reactivity Calculation:

Percent Cross-Reactivity = (Cutoff Concentration of Target Analyte / Lowest Concentration of TFMPP for Positive Result) x 100

Immunoassay KitTarget AnalyteCalibrator/Cutoff (µg/mL)Lowest TFMPP Conc. for Positive Result (µg/mL)Calculated Percent Cross-Reactivity
CEDIA® DAU Amphetamine/Ecstasy d-Methamphetamine0.50252.0%
Siemens/Syva® EMIT® II Plus Amphetamines d-Methamphetamine0.50501.0%
Microgenics DRI® Ecstasy MDMA0.50> 100< 0.5%
Lin-Zhi Methamphetamine d-Methamphetamine0.25> 100< 0.25%
Microgenics DRI® Phencyclidine Phencyclidine0.025> 100< 0.025%

Data sourced from a 2015 study on designer drug cross-reactivity. It is important to note that cross-reactivity can vary between different lots of immunoassay reagents.

Experimental Protocol for Determining Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of a compound in a urine drug screening immunoassay. This method involves spiking drug-free urine with known concentrations of the test substance and analyzing the samples using a commercial immunoassay on an automated analyzer.

Materials:

  • Certified drug-free human urine

  • Certified reference standard of TFMPP

  • Commercial immunoassay kit for the target drug class (e.g., Amphetamines, MDMA)

  • Automated clinical chemistry analyzer (e.g., Roche/Hitachi, Beckman Coulter)

  • Calibrators and controls for the immunoassay

  • Appropriate solvents for dissolving the reference standard (e.g., methanol, acetonitrile)

  • Precision pipettes and laboratory glassware

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of TFMPP in a suitable solvent.

  • Preparation of Spiked Urine Samples: Perform serial dilutions of the TFMPP stock solution into drug-free urine to create a range of concentrations to be tested (e.g., from 1 µg/mL to 100 µg/mL).

  • Immunoassay Calibration: Calibrate the automated analyzer for the specific immunoassay using the manufacturer-provided calibrators and controls.

  • Sample Analysis: Analyze the series of spiked urine samples using the calibrated immunoassay.

  • Determination of Positive Result: Identify the lowest concentration of TFMPP that produces a result at or above the established cutoff for the assay.

  • Calculation of Percent Cross-Reactivity: Use the formula mentioned above to calculate the percent cross-reactivity.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing immunoassay cross-reactivity.

G cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_results Data Interpretation prep1 Prepare TFMPP Stock Solution prep2 Serially Dilute Stock into Drug-Free Urine prep1->prep2 analysis2 Analyze Spiked Urine Samples prep2->analysis2 analysis1 Calibrate Automated Analyzer analysis1->analysis2 results1 Determine Lowest Conc. for Positive Result analysis2->results1 results2 Calculate Percent Cross-Reactivity results1->results2

Fig. 1: Experimental workflow for determining immunoassay cross-reactivity.

Comparison with Alternative Analytical Methods

While immunoassays are valuable for initial screening, their inherent limitations in specificity necessitate confirmatory testing for any presumptive positive results. More specific and sensitive techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for confirmation.

FeatureImmunoassayGC-MS / LC-MS/MS
Principle Antibody-antigen bindingSeparation by chromatography, detection by mass-to-charge ratio
Specificity Lower, prone to cross-reactivity with structurally similar compounds.High, provides definitive identification of the analyte.
Sensitivity Generally high, but can vary.Very high, can detect trace amounts of substances.
Speed Rapid, high-throughput.Slower, more labor-intensive.
Cost Lower cost per sample.Higher cost per sample, requires more expensive equipment.
Application Initial screening, presumptive testing.Confirmatory testing, definitive identification and quantification.

A study comparing Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography with Diode-Array Detection (LC-DAD) for piperazine derivatives, including TFMPP, demonstrated that both methods can be used for reliable identification and quantification. LC-MS, in particular, offers high sensitivity and specificity, making it an excellent choice for confirmatory analysis.

The following diagram illustrates the logical relationship between screening and confirmatory testing.

G cluster_screening Screening Phase cluster_result Result cluster_confirmation Confirmatory Phase cluster_final Final Result screening Urine Sample (Immunoassay) result Presumptive Positive? screening->result confirmation GC-MS or LC-MS/MS Analysis result->confirmation Yes final_neg Negative result->final_neg No final_pos Confirmed Positive confirmation->final_pos

Fig. 2: Logical flow from initial screening to confirmatory analysis.

Conclusion

The cross-reactivity of TFMPP in immunoassays, particularly those targeting amphetamines and MDMA, is a critical consideration for toxicology laboratories. While immunoassays serve as a valuable initial screening tool, the data presented here underscores the potential for false-positive results. The CEDIA® DAU Amphetamine/Ecstasy assay showed the highest cross-reactivity to TFMPP among the tested platforms. It is imperative that all presumptive positive results from immunoassay screening are subjected to confirmatory analysis using more specific methods like GC-MS or LC-MS/MS to ensure accurate and reliable results. This comparative guide provides researchers and drug development professionals with the necessary data and protocols to better understand and mitigate the challenges posed by TFMPP in drug screening.

A Comparative Guide to the Quantification of TFMPP: A New Validated LC-MS Method vs. a Traditional GC-MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

The accurate quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a psychoactive substance often found in illicit "party pills," is crucial for forensic toxicology, clinical research, and drug metabolism studies. This guide provides a detailed comparison of a newly validated Liquid Chromatography-Mass Spectrometry (LC-MS) method with a well-established Gas Chromatography-Mass Spectrometry (GC-MS) approach, offering insights into their respective performances and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the two analytical methods for the quantification of TFMPP in biological matrices.

Performance ParameterNew Validated LC-MS Method (Antia et al., 2010)[1]Alternative GC-MS Method (de Sousa et al., 2020)[2]
Matrix Human PlasmaHuman Plasma, Urine, Cell Culture Medium
Linearity Range 1 - 50 ng/mL0 - 10 µg/mL
Limit of Detection (LOD) Not ReportedPlasma: 0.004 µg/mL, Urine: 0.002 µg/mL
Limit of Quantification (LOQ) 5 ng/mLPlasma: 0.016 µg/mL, Urine: 0.008 µg/mL
Accuracy >90%Not explicitly stated, but method was fully validated
Precision (RSD) <5% (intra-day), <10% (inter-day)Not explicitly stated, but method was fully validated
Extraction Efficiency Not ReportedPlasma: 79% - 96%, Urine: 90% - 108%
Derivatization Required NoYes (Perfluoroacylation)

Detailed Experimental Protocols

New Validated LC-MS Method for TFMPP in Human Plasma

This method, developed by Antia et al. (2010), offers a sensitive and direct approach for TFMPP quantification without the need for derivatization.[1]

1. Sample Preparation:

  • A specific liquid-liquid extraction protocol is employed to isolate TFMPP from the plasma matrix. While the original publication does not detail the exact procedure, a general approach involves the addition of an organic solvent to the plasma sample, followed by vortexing and centrifugation to separate the organic layer containing the analyte.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: A C18 column is used for separation.

  • Mobile Phase: A mixture of 0.01 M ammonium formate (pH 4.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific mass-to-charge ratio (m/z) of TFMPP.

Alternative GC-MS Method for TFMPP in Biological Matrices

This comprehensive method by de Sousa et al. (2020) is suitable for various biological samples but requires a derivatization step to enhance the volatility of TFMPP for gas chromatography.[2]

1. Sample Preparation:

  • For Plasma: Protein precipitation is performed.

  • For Urine: Enzymatic hydrolysis is carried out to cleave any conjugated metabolites.

  • Solid Phase Extraction (SPE): Samples are cleaned up and concentrated using an appropriate SPE cartridge.

  • Derivatization: The dried extract is derivatized with trifluoroacetic anhydride (TFAA) at 70°C for 30 minutes to form the N-TFA-TFMPP derivative.[2][3][4]

2. Gas Chromatographic Conditions:

  • GC System: Agilent 6890N or equivalent.

  • Column: A capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient is used to ensure the separation of TFMPP from other matrix components.

  • Injection Mode: Splitless injection.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 5975B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Monitoring: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, targeting the characteristic ions of the N-TFA-TFMPP derivative.

Visualizing the Methodologies

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the new LC-MS and the alternative GC-MS methods.

LC_MS_Workflow start Plasma Sample l_l_extraction Liquid-Liquid Extraction start->l_l_extraction Add organic solvent centrifugation Centrifugation & Evaporation l_l_extraction->centrifugation Separate organic layer reconstitution Reconstitution centrifugation->reconstitution Dissolve in mobile phase lc_ms_analysis LC-MS Analysis reconstitution->lc_ms_analysis end Quantification lc_ms_analysis->end

LC-MS Experimental Workflow

GC_MS_Workflow start Biological Sample (Plasma/Urine) pretreatment Pre-treatment (Protein Precipitation/ Enzymatic Hydrolysis) start->pretreatment spe Solid Phase Extraction pretreatment->spe Clean-up & Concentrate derivatization Derivatization with TFAA spe->derivatization Evaporate & React gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis end Quantification gc_ms_analysis->end

GC-MS Experimental Workflow

Method Selection Considerations

The choice between the LC-MS and GC-MS methods for TFMPP quantification depends on several factors.

Method_Selection question Primary Consideration? sensitivity High Sensitivity & Throughput question->sensitivity Speed and lower detection limits versatility Matrix Versatility & Established Protocol question->versatility Handling various sample types lc_ms LC-MS Method is Preferred sensitivity->lc_ms gc_ms GC-MS Method is a Strong Candidate versatility->gc_ms

Decision Pathway for Method Selection

The LC-MS method offers higher sensitivity (lower LOQ) and a simpler sample preparation workflow due to the absence of a derivatization step. This makes it particularly suitable for high-throughput screening and studies requiring the detection of low concentrations of TFMPP.

The GC-MS method , while requiring a more involved sample preparation process including derivatization, is a robust and well-validated technique applicable to a wider range of biological matrices.[2] Its comprehensive validation across plasma, urine, and cell culture medium provides a high degree of confidence in its reliability for diverse research applications. The requirement for derivatization is a common practice in GC-MS analysis of many drugs to improve their chromatographic properties.[4]

References

A Comparative Analysis of TFMPP and Benzylpiperazine (BZP) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the pharmacology, pharmacokinetics, and experimental evaluation of two notable piperazine derivatives.

This guide provides a detailed comparative study of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and benzylpiperazine (BZP), two synthetic piperazine derivatives with significant effects on the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles, supported by experimental data and detailed methodologies.

Introduction

TFMPP and BZP are synthetic compounds that have been investigated for their psychoactive properties.[1] While structurally related, they exhibit distinct pharmacological profiles, influencing different neurotransmitter systems to varying degrees. BZP has been noted for its stimulant properties, with effects comparable to amphetamine, while TFMPP is recognized for its primary interaction with the serotonin system.[2][3] Both compounds have been used recreationally, often in combination, to mimic the effects of substances like MDMA. Understanding their individual and combined actions is crucial for neuropharmacological research and drug development.

Pharmacological Profile

The primary pharmacological distinction between TFMPP and BZP lies in their preferential interaction with different monoamine systems. BZP predominantly acts as a dopamine and norepinephrine releasing agent, while TFMPP is a non-selective serotonin receptor agonist and serotonin releasing agent.[1][4]

Data Summary: Receptor Binding and Neurotransmitter Release

The following tables summarize the quantitative data on the interaction of TFMPP and BZP with key molecular targets.

Table 1: Neurotransmitter Release Potency (EC50, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
TFMPP >10,000>10,000121
BZP 175626050

Data sourced from in vitro studies on rat brain synaptosomes.

Table 2: Receptor Binding Affinities (Ki, nM) for TFMPP

ReceptorAffinity (Ki, nM)
5-HT1A288
5-HT1B132
5-HT1D282
5-HT2A269
5-HT2C62

Pharmacokinetics

Both TFMPP and BZP are readily absorbed after oral administration, with peak plasma concentrations typically reached within 60 to 90 minutes.[1] They are metabolized in the liver, primarily by cytochrome P450 enzymes, and subsequently excreted.

Table 3: Comparative Pharmacokinetic Parameters

ParameterTFMPPBZP
Time to Peak Plasma Concentration (Tmax) ~90 minutes~60-90 minutes
Metabolism Hepatic (CYP450)Hepatic (CYP450, COMT)
Primary Metabolites Hydroxylated derivativesHydroxylated and N-dealkylated derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare TFMPP and BZP.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of TFMPP and BZP for various monoamine receptors and transporters.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).

  • Radioligand specific for the target receptor (e.g., [³H]-citalopram for SERT, [³H]-raclopride for D2 receptors).

  • Test compounds (TFMPP, BZP) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Counting: Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of neurotransmitters from nerve terminals (synaptosomes).

Objective: To determine the potency (EC50) of TFMPP and BZP to induce the release of dopamine, norepinephrine, and serotonin.

Materials:

  • Fresh or frozen brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin).

  • Sucrose buffer for homogenization.

  • Percoll or Ficoll for gradient centrifugation.

  • Krebs-Ringer buffer.

  • Radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin).

  • Test compounds (TFMPP, BZP) at various concentrations.

  • Superfusion system or multi-well plates.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Layer the homogenate onto a Percoll or Ficoll gradient and centrifuge to isolate the synaptosome fraction.

  • Neurotransmitter Loading: Resuspend the synaptosomes in Krebs-Ringer buffer and incubate with a radiolabeled neurotransmitter to allow for uptake.

  • Release Experiment:

    • Superfusion method: Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with buffer. Collect fractions of the superfusate over time. After establishing a stable baseline of neurotransmitter release, introduce the test compound into the perfusion buffer and continue collecting fractions.

    • Multi-well plate method: Aliquot the loaded synaptosomes into a 96-well plate. Add the test compound at various concentrations to the wells and incubate for a short period. Pellet the synaptosomes by centrifugation and collect the supernatant.

  • Measurement: Add scintillation fluid to the collected superfusate fractions or supernatant samples and measure the radioactivity to quantify the amount of released neurotransmitter.

  • Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total amount present in the synaptosomes. Plot the percentage of release against the log concentration of the test compound to determine the EC50 value.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways affected by TFMPP and BZP, a typical experimental workflow, and the logical relationship of their combined effects.

cluster_BZP BZP Primary Signaling cluster_TFMPP TFMPP Primary Signaling BZP BZP DAT DAT BZP->DAT NET NET BZP->NET alpha2 α2-Adrenoceptor (Antagonist) BZP->alpha2 DA_release ↑ Dopamine Release DAT->DA_release NE_release ↑ Norepinephrine Release NET->NE_release alpha2->NE_release TFMPP TFMPP SERT SERT TFMPP->SERT HTR1A 5-HT1A Receptor (Agonist) TFMPP->HTR1A HTR2C 5-HT2C Receptor (Agonist) TFMPP->HTR2C Serotonin_release ↑ Serotonin Release SERT->Serotonin_release HTR1A->Serotonin_release HTR2C->Serotonin_release

Caption: Primary signaling pathways of BZP and TFMPP.

A Tissue/Cell Preparation (e.g., Brain Homogenate) B Membrane/Synaptosome Isolation A->B C Radioligand Binding Assay B->C D Neurotransmitter Release Assay B->D E Data Analysis (IC50/EC50, Ki determination) C->E D->E F Comparative Pharmacological Profile E->F

Caption: Experimental workflow for comparative analysis.

cluster_effects BZP BZP Dopamine_release ↑ Dopamine BZP->Dopamine_release Norepinephrine_release ↑ Norepinephrine BZP->Norepinephrine_release TFMPP TFMPP Serotonin_release ↑ Serotonin TFMPP->Serotonin_release Combined_Effect Combined Effect (MDMA-like) Dopamine_release->Combined_Effect Norepinephrine_release->Combined_Effect Serotonin_release->Combined_Effect

Caption: Logical relationship of the combined effects of BZP and TFMPP.

Conclusion

This comparative guide highlights the distinct yet complementary pharmacological profiles of TFMPP and BZP. BZP primarily enhances dopaminergic and noradrenergic neurotransmission, characteristic of a stimulant, while TFMPP is a potent serotonin agonist and releasing agent. The provided quantitative data and experimental protocols offer a foundation for researchers to further investigate these and similar compounds. The synergistic interaction observed when these compounds are co-administered, leading to a broad-spectrum increase in monoamine levels, underscores the importance of studying such combinations in neuropharmacology and toxicology. Further research is warranted to fully elucidate the receptor binding profile of BZP and the downstream signaling consequences of both compounds, both individually and in combination.

References

Differentiating TFMPP from its Positional Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical differentiation, and the pharmacological and toxicological profiles of 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) and its ortho- (2-TFMPP) and para- (4-TFMPP) positional isomers.

Introduction

1-(3-trifluoromethylphenyl)piperazine, commonly known as TFMPP, is a psychoactive substance of the phenylpiperazine class.[1][2] While the meta-isomer (3-TFMPP) is the most well-known and studied, its ortho- (2-TFMPP) and para- (4-TFMPP) positional isomers also exist. The differentiation of these isomers is crucial for forensic analysis, pharmacological research, and toxicological assessment, as the position of the trifluoromethyl group on the phenyl ring can significantly influence their chemical and biological properties. This guide provides a detailed comparison of these isomers, supported by experimental data from various analytical techniques, and an overview of their pharmacological and toxicological profiles.

Chemical Structures

The positional isomers of TFMPP share the same molecular formula (C₁₁H₁₃F₃N₂) and molecular weight (230.23 g/mol ) but differ in the substitution pattern of the trifluoromethyl group on the phenyl ring.

  • 2-TFMPP (ortho-TFMPP): 1-[2-(Trifluoromethyl)phenyl]piperazine

  • 3-TFMPP (meta-TFMPP): 1-[3-(Trifluoromethyl)phenyl]piperazine

  • 4-TFMPP (para-TFMPP): 1-[4-(Trifluoromethyl)phenyl]piperazine

Analytical Differentiation

Several analytical techniques can be employed to distinguish between the TFMPP isomers. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are the most common methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. While the electron ionization (EI) mass spectra of the TFMPP isomers are very similar, making differentiation based on fragmentation patterns alone challenging, their chromatographic separation is achievable.

Table 1: GC-MS Data for TFMPP Isomers

IsomerElution OrderKey Mass Spectral Fragments (m/z)
2-TFMPP1230 (M+), 188, 159, 145, 119
3-TFMPP2230 (M+), 188, 159, 145, 119
4-TFMPP3230 (M+), 188, 159, 145, 119

Note: The mass spectral fragmentation patterns are nearly identical for all three isomers under standard EI conditions. Differentiation relies primarily on chromatographic separation.

A typical GC-MS method for the analysis of TFMPP isomers involves:

  • Gas Chromatograph: Agilent 6890N GC system (or equivalent).

  • Column: Rtx-200 (100% trifluoropropyl methyl polysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Splitless injection at 250 °C.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 270 °C at 20 °C/min.

  • Mass Spectrometer: Agilent 5975C mass selective detector (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing TFMPP isomers Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Chromatogram Chromatogram Analysis (Retention Time) MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum Analysis MS_Detection->Mass_Spectrum Identification Isomer Identification Chromatogram->Identification Mass_Spectrum->Identification

Caption: General workflow for the differentiation of TFMPP isomers using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is another effective technique for separating the TFMPP isomers. The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation.

Table 2: HPLC Data for TFMPP Isomers

IsomerRetention Time (min)
2-TFMPPData not available in comparative studies
3-TFMPPData not available in comparative studies
4-TFMPPData not available in comparative studies

A potential HPLC method for separating TFMPP isomers could be:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy can differentiate positional isomers based on their unique vibrational modes, particularly in the "fingerprint region" (1500-600 cm⁻¹).

Table 3: Key FT-IR Absorption Bands for 3-TFMPP

Wavenumber (cm⁻¹)Assignment
3300-2800C-H stretching (aliphatic and aromatic)
1600-1450C=C stretching (aromatic)
1325C-F stretching (trifluoromethyl group)
1250-1000C-N stretching

Note: Specific, comparative FT-IR data for 2-TFMPP and 4-TFMPP is limited in the available literature.

  • Spectrometer: A standard FT-IR spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for the unambiguous identification of positional isomers. The chemical shifts of the aromatic protons and carbons are particularly informative.

Table 4: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-TFMPP in CDCl₃

Position¹H NMR¹³C NMR
Phenyl C1-151.2
Phenyl C27.15 (d)111.9
Phenyl C3-131.5 (q)
Phenyl C47.35 (t)115.8
Phenyl C57.08 (d)129.2
Phenyl C67.12 (s)119.3
Piperazine C2'/C6'3.25 (t)49.0
Piperazine C3'/C5'3.10 (t)50.4
-CF₃-124.5 (q)

Note: Comprehensive, directly comparable NMR data for 2-TFMPP and 4-TFMPP was not available in the reviewed literature.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.

Pharmacological and Toxicological Profiles

The pharmacological and toxicological effects of TFMPP isomers are primarily related to their interactions with serotonin receptors.[3]

Receptor Binding and Functional Activity

3-TFMPP is known to act as a non-selective serotonin receptor agonist, with notable activity at 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂C receptors.[3] It also acts as a serotonin reuptake inhibitor.[3] Comparative data on the receptor binding and functional activity of the ortho- and para-isomers are scarce.

Table 5: Serotonin Receptor Binding Affinities (Ki, nM) for 3-TFMPP

ReceptorKi (nM)
5-HT₁ₐ215
5-HT₁ₑ132
5-HT₂ₐ265
5-HT₂C62

Signaling_Pathway TFMPP TFMPP Isomers Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2C) TFMPP->Serotonin_Receptors Binds to G_Protein G-Protein Coupling Serotonin_Receptors->G_Protein Activates Second_Messengers Second Messenger Systems (e.g., cAMP, IP3/DAG) G_Protein->Second_Messengers Modulates Cellular_Response Cellular Response (e.g., neuronal firing, gene expression) Second_Messengers->Cellular_Response Leads to

Caption: Simplified signaling pathway of TFMPP at serotonin receptors.

Metabolism

3-TFMPP is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4.[4] The main metabolic pathways involve hydroxylation of the aromatic ring and N-dealkylation of the piperazine ring.[5] Comparative metabolic studies of the ortho- and para- isomers have not been extensively reported.

Toxicology

The toxicity of 3-TFMPP is associated with its potent effects on the serotonin system, which can lead to adverse effects such as anxiety, agitation, and in severe cases, serotonin syndrome.[6] In vitro studies have shown that 3-TFMPP can induce cytotoxicity in liver cells.[1]

Table 6: In Vitro Cytotoxicity (IC₅₀) of 3-TFMPP in HepaRG cells

Cell LineIC₅₀ (mM)
HepaRG0.45

Note: This data is for 3-TFMPP. Comparative in vitro toxicity data for 2-TFMPP and 4-TFMPP is not available.

Conclusion

The differentiation of TFMPP positional isomers is essential for accurate identification and characterization in various scientific disciplines. While GC-MS can chromatographically separate the isomers, their mass spectra are nearly identical. FT-IR and NMR spectroscopy offer more definitive structural elucidation. The pharmacological and toxicological profiles of 3-TFMPP are relatively well-documented, highlighting its activity as a serotonin receptor agonist. However, a significant data gap exists for the ortho- and para-isomers. Further research is warranted to fully characterize the analytical, pharmacological, and toxicological properties of 2-TFMPP and 4-TFMPP to better understand their potential effects and to aid in their unambiguous identification.

References

In Vivo Validation of TFMPP as a 5-HT2C Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo validation of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) as a 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. The performance of TFMPP is compared with two alternative and more selective 5-HT2C receptor agonists, Lorcaserin and WAY-161503. This comparison is supported by experimental data from various preclinical studies, with a focus on the anorectic effects of these compounds, a key physiological response mediated by 5-HT2C receptor activation.

Executive Summary

TFMPP is a non-selective serotonin receptor agonist with activity at multiple 5-HT receptor subtypes. While it demonstrates agonism at the 5-HT2C receptor and can induce hypophagia, its utility as a selective tool for studying 5-HT2C receptor function is limited by its off-target effects. In contrast, Lorcaserin and WAY-161503 have been developed as more potent and selective 5-HT2C receptor agonists. In vivo studies, primarily in rodent models of feeding behavior, demonstrate that Lorcaserin and WAY-161503 produce robust and dose-dependent reductions in food intake with greater specificity than TFMPP. This guide presents the available data to allow for an informed comparison of these compounds for research and drug development purposes.

Quantitative Data Comparison

The following tables summarize the in vitro receptor binding affinities and functional potencies, as well as the in vivo efficacy of TFMPP, Lorcaserin, and WAY-161503.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Compound5-HT2C5-HT2A5-HT1A5-HT1B5-HT1D5-HT3SERTReference
TFMPP 62160 - 269288 - 195030 - 1322822373121 (EC50)[1]
Lorcaserin 15112>1000>1000>1000>1000>1000[2]
WAY-161503 3.318>1000>1000>1000>1000>1000[3][4]

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Efficacy - Reduction of Food Intake in Rats

CompoundAnimal ModelAdministration RouteEffective Dose RangeED50Reference
TFMPP Freely feeding ratsNot specifiedDose-dependent decreaseNot explicitly stated[5]
Lorcaserin Diet-induced obese ratsSC, b.i.d.1 - 2 mg/kgNot explicitly stated[6]
WAY-161503 24h fasted Sprague-Dawley ratsi.p.Dose-dependent decrease1.9 mg/kg[3][4]
WAY-161503 Obese Zucker ratsi.p.Dose-dependent decrease0.73 mg/kg[3][4]

Note: ED50 is the dose that produces 50% of the maximal effect. Direct comparison of ED50 values should be made with caution due to variations in experimental conditions across studies.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

G_protein_signaling 5-HT2C Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C_Agonist 5-HT2C Agonist (TFMPP, Lorcaserin, WAY-161503) 5HT2C_Receptor 5-HT2C Receptor 5HT2C_Agonist->5HT2C_Receptor Binds to G_protein Gq/11 5HT2C_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., decreased appetite) Ca_release->Cellular_Response PKC_activation->Cellular_Response

5-HT2C Receptor Signaling Pathway

experimental_workflow In Vivo Food Intake Experimental Workflow Animal_Acclimation Animal Acclimation (Housing, Diet, Handling) Fasting Fasting Period (e.g., 24 hours) Animal_Acclimation->Fasting Drug_Administration Drug Administration (Vehicle or Agonist i.p./s.c.) Fasting->Drug_Administration Food_Presentation Presentation of Pre-weighed Food Drug_Administration->Food_Presentation Data_Collection Measure Food Intake (at various time points) Food_Presentation->Data_Collection Data_Analysis Data Analysis (e.g., ED50 calculation) Data_Collection->Data_Analysis

In Vivo Food Intake Experimental Workflow

Experimental Protocols

In Vivo Food Intake Studies in Rodents

Objective: To assess the acute anorectic effects of 5-HT2C receptor agonists.

Animals: Male Sprague-Dawley or Wistar rats, or specific models like the diet-induced obese (DIO) or Zucker rats are commonly used.

Acclimation: Animals are individually housed and acclimated to the experimental conditions, including handling and injection procedures, for several days prior to the experiment.

Fasting: To ensure a robust feeding response, animals are typically fasted for a period of 12-24 hours with free access to water.

Drug Administration:

  • TFMPP, Lorcaserin, or WAY-161503 are dissolved in a suitable vehicle (e.g., saline, or a mixture of DMSO, PEG300, Tween-80, and saline).

  • The drug or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • A range of doses is typically tested to establish a dose-response relationship.

Food Presentation and Measurement:

  • Following drug administration (typically after a 30-60 minute pretreatment period), animals are presented with a pre-weighed amount of standard laboratory chow or a palatable diet.

  • Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

Data Analysis:

  • Food intake is calculated for each animal and expressed as grams consumed or as a percentage of vehicle-treated control intake.

  • Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatment groups.

  • For dose-response studies, the ED50 value, the dose that produces 50% of the maximal anorectic effect, is calculated.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compounds for the 5-HT2C receptor and other serotonin receptor subtypes to assess selectivity.

Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the specific human or rat serotonin receptor subtype.

Procedure:

  • Cell membranes are incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) and various concentrations of the unlabeled test compound (TFMPP, Lorcaserin, or WAY-161503).

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Discussion and Conclusion

The experimental data compiled in this guide highlight the differences in the in vivo validation of TFMPP compared to the more modern and selective 5-HT2C receptor agonists, Lorcaserin and WAY-161503.

TFMPP demonstrates activity at the 5-HT2C receptor, leading to a reduction in food intake in rats.[5] However, its pharmacological profile is characterized by significant affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2A, as well as the serotonin transporter (SERT).[1] This lack of selectivity complicates the interpretation of its in vivo effects, as the observed anorectic response may not be solely attributable to 5-HT2C receptor activation.

Lorcaserin exhibits a significantly improved selectivity profile, with a much higher affinity for the 5-HT2C receptor over other serotonin receptor subtypes.[2] In vivo studies in diet-induced obese rats have confirmed its efficacy in reducing food intake and body weight at relatively low doses.[6] The anorectic effect of Lorcaserin can be blocked by a selective 5-HT2C antagonist, further validating its mechanism of action.

WAY-161503 displays even greater potency and selectivity for the 5-HT2C receptor compared to TFMPP and Lorcaserin.[3][4] It is a full agonist at the 5-HT2C receptor and has been shown to produce a robust, dose-dependent decrease in food intake in various rodent models, including normal, diet-induced obese, and genetically obese rats.[3][4] The potent anorectic effect of WAY-161503, coupled with its high selectivity, makes it a valuable tool for specifically investigating the physiological roles of the 5-HT2C receptor.

References

A Head-to-Head Comparison of TFMPP and Other Piperazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 3-Trifluoromethylphenylpiperazine (TFMPP) and other notable piperazine derivatives. This document summarizes their pharmacological profiles, including receptor binding affinities and functional activities, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Piperazine derivatives are a class of psychoactive compounds that have garnered significant interest in neuroscience research due to their diverse interactions with monoamine neurotransmitter systems.[1] TFMPP, often found in combination with benzylpiperazine (BZP), has been investigated for its effects, which are reported to mimic those of MDMA.[2][3][4] This guide offers a comparative analysis of TFMPP against other piperazine derivatives, such as BZP and m-chlorophenylpiperazine (mCPP), to elucidate their distinct pharmacological properties.

Quantitative Comparison of Piperazine Derivatives

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of TFMPP and other piperazine derivatives at key serotonin and dopamine receptors and transporters. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Piperazine Derivatives

Compound5-HT1A5-HT1B5-HT2A5-HT2CSERTDATNET
TFMPP 288 - 1,950[2]30 - 132[2]160 - 269[2]62[2]121[2]>10,000>10,000
BZP >10,000>10,000>10,000>10,0002,130970310
mCPP 1301.32.01.01303,1002,400

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Functional Activity (EC50, nM) of Piperazine Derivatives

CompoundFunctional AssayEC50 (nM)
TFMPP Serotonin Release121[2]
BZP Dopamine Release770
mCPP Serotonin Release230

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[5][6][7]

1. Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A)

  • Radioligand (e.g., [3H]-ketanserin for 5-HT2A)

  • Test compounds (TFMPP, BZP, mCPP) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin Release Assay

This assay measures the ability of a compound to induce the release of serotonin from pre-loaded synaptosomes.[8][9][10][11][12]

1. Materials:

  • Rat brain tissue (e.g., hippocampus or striatum)

  • Sucrose buffer

  • Krebs-Ringer buffer

  • [3H]-Serotonin

  • Test compounds (TFMPP, mCPP) at various concentrations

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in sucrose buffer and centrifuge to isolate synaptosomes (nerve terminals).

  • Pre-loading: Incubate the synaptosomes with [3H]-Serotonin to allow for uptake.

  • Washing: Wash the synaptosomes to remove excess extracellular [3H]-Serotonin.

  • Incubation with Test Compound: Resuspend the pre-loaded synaptosomes in Krebs-Ringer buffer and incubate with varying concentrations of the test compound for a specific time (e.g., 10-30 minutes).

  • Separation: Centrifuge the samples to pellet the synaptosomes.

  • Counting: Measure the radioactivity in the supernatant (released [3H]-Serotonin) and the pellet (retained [3H]-Serotonin) using a scintillation counter.

  • Data Analysis: Calculate the percentage of serotonin release for each concentration of the test compound. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.

Drug Discrimination Study

This in vivo behavioral assay assesses the subjective effects of a test drug by determining if it substitutes for a known training drug.[1][13][14][15][16]

1. Animals and Apparatus:

  • Rats or other suitable animal models

  • Operant conditioning chambers equipped with two levers and a food dispenser

2. Procedure:

  • Training Phase:

    • Food-deprived rats are trained to press one lever ("drug lever") to receive a food reward after being administered a known drug (e.g., TFMPP at 1.0 mg/kg).[17]

    • On alternate days, the rats are administered a vehicle (e.g., saline) and trained to press the other lever ("vehicle lever") for a food reward.

    • Training continues until the rats reliably press the correct lever depending on the injection they received.

  • Testing Phase:

    • After successful training, various doses of a test compound (e.g., mCPP) are administered to the rats.

    • The rats are then placed in the operant chamber, and the lever they predominantly press is recorded.

  • Data Analysis:

    • Full Substitution: If the rats predominantly press the "drug lever" after receiving the test compound, it is considered to have similar subjective effects to the training drug.

    • Partial Substitution: If the rats press both levers, it indicates partial similarity.

    • No Substitution: If the rats predominantly press the "vehicle lever," the test compound is considered to have different subjective effects.

    • An ED50 value, the dose at which the test drug produces 50% drug-appropriate responding, can be calculated.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of piperazine derivatives.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-HT2A_R 5-HT2A Receptor Gq Gq Protein 5-HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release (from ER) IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca2+->Cellular_Response Ligand Serotonin or Piperazine Agonist Ligand->5-HT2A_R Binds

Caption: 5-HT2A Receptor Gq Signaling Pathway.[18][19][20][21][22]

G cluster_prep Preparation cluster_training Discrimination Training cluster_testing Testing cluster_analysis Data Analysis Start Start: Drug Discrimination Study Animal_Acclimation Animal Acclimation & Food Restriction Start->Animal_Acclimation Lever_Training Initial Lever Press Training (Food Reward) Animal_Acclimation->Lever_Training Drug_Admin Administer Training Drug (e.g., TFMPP) Lever_Training->Drug_Admin Vehicle_Admin Administer Vehicle (e.g., Saline) Lever_Training->Vehicle_Admin Drug_Lever Reinforce 'Drug' Lever Press Drug_Admin->Drug_Lever Alternating Days Vehicle_Lever Reinforce 'Vehicle' Lever Press Vehicle_Admin->Vehicle_Lever Alternating Days Training_Criterion Train to Criterion (e.g., >80% correct lever) Drug_Lever->Training_Criterion Vehicle_Lever->Training_Criterion Test_Drug_Admin Administer Test Compound (e.g., mCPP) Training_Criterion->Test_Drug_Admin Test_Session Place in Operant Chamber (No Reinforcement for first choice) Test_Drug_Admin->Test_Session Data_Collection Record Lever Presses Test_Session->Data_Collection Analysis Analyze Data: % Drug Lever Responding Data_Collection->Analysis Full_Sub Full Substitution (>80% Drug Lever) Analysis->Full_Sub Partial_Sub Partial Substitution (20-80% Drug Lever) Analysis->Partial_Sub No_Sub No Substitution (<20% Drug Lever) Analysis->No_Sub

Caption: Experimental Workflow for a Drug Discrimination Study.

References

A Comparative Analysis of TFMPP and Amphetamine on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the effects of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and amphetamine on locomotor activity, drawing from preclinical research. The information is intended to support research and drug development efforts by offering a clear, objective overview of the contrasting pharmacological profiles of these two compounds.

Executive Summary

TFMPP and amphetamine exhibit opposing effects on locomotor activity. Amphetamine, a classic psychostimulant, robustly increases locomotor activity in a dose-dependent manner.[1][2][3][4][5] This effect is primarily mediated by its action on the dopaminergic system. In contrast, TFMPP, a serotonin receptor agonist, generally produces a dose-dependent suppression of spontaneous locomotor activity.[6] This inhibitory effect is attributed to its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1C subtypes.[6] While both substances are psychoactive, their distinct mechanisms of action result in divergent behavioral outcomes, a critical consideration for drug development and neuropharmacological research.

Quantitative Comparison of Locomotor Effects

The following table summarizes the dose-dependent effects of amphetamine and TFMPP on locomotor activity as reported in rodent studies. It is important to note that a direct comparative study under identical experimental conditions was not available in the reviewed literature. Therefore, the data presented are compiled from separate studies and should be interpreted with consideration for potential variations in experimental protocols.

CompoundSpeciesDose Range (mg/kg)Route of AdministrationObserved Effect on Locomotor ActivityKey Findings
Amphetamine Mouse (C57BL/6J)1.4 - 7.9Not SpecifiedDose-dependent increase in overall activity.[1]Significant elevation in activity at 2.5, 4.4, and 7.9 mg/kg doses.[1]
Rat0.5 - 1.0Not SpecifiedDose-dependent increase in locomotion and rearing.[2]Methamphetamine was found to be more potent than amphetamine at the 0.5 mg/kg dose for locomotion in the presence of a conditioned stimulus.[2]
Mouse0.5 - 8.0Not Specified(+)-Amphetamine produced a dose-dependent stimulation of locomotor activity.[5](-)-Amphetamine at lower doses (1-4 mg/kg) caused a dose-dependent depression of locomotor activity.[5]
TFMPP RatNot SpecifiedNot SpecifiedDose-dependent suppression of spontaneous ambulatory behavior.[6]The reduction in activity was blocked by 5-HT antagonists, suggesting a serotonin-mediated effect.[6]
AnimalNot SpecifiedNot SpecifiedReduces locomotor activity.[7]Often combined with BZP, which increases locomotor activity, to mimic the effects of MDMA.[7]
Rat0.1 - 1.0Not SpecifiedReduced total interaction time in a social interaction test.[8]Locomotion was only reduced at the highest dose (1.0 mg/kg).[8]

Experimental Protocols

The primary method for assessing locomotor activity in the cited studies is the Open Field Test . This standardized behavioral assay quantifies spontaneous motor activity and exploratory behavior in a novel environment.

Open Field Test Protocol
ParameterDescription
Apparatus A square or circular arena, typically with dimensions of 1m x 1m for rats, enclosed by walls to prevent escape.[8] The floor may be divided into a grid to aid in manual scoring, or the apparatus is equipped with automated tracking systems.
Animal Subjects Commonly used laboratory rodents such as rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6).[2][3]
Acclimation Animals are typically brought to the testing room at least 30-60 minutes prior to the test to habituate to the new environment and reduce stress-induced behavioral alterations.[9]
Procedure 1. The animal is gently placed in the center of the open field arena.[8] 2. Locomotor activity is recorded for a predetermined duration, often ranging from 5 to 60 minutes.[1][8] 3. The arena is cleaned thoroughly between each animal to eliminate olfactory cues.[9]
Data Acquisition Locomotor activity is quantified using automated systems with infrared beams or video tracking software.[9] Key parameters measured include: - Total distance traveled: The total path length covered by the animal. - Horizontal activity: Movements across the floor of the arena. - Vertical activity (rearing): The number of times the animal stands on its hind legs. - Time spent in different zones: The arena is often virtually divided into a central and a peripheral zone to assess anxiety-like behavior.
Drug Administration The test compound (TFMPP or amphetamine) or vehicle is administered at a specified time before placing the animal in the open field. The route of administration (e.g., intraperitoneal, subcutaneous, oral) and the pretreatment time are critical experimental variables.

Signaling Pathways

The contrasting effects of TFMPP and amphetamine on locomotor activity stem from their distinct interactions with different neurotransmitter systems.

Amphetamine's Mechanism of Action

Amphetamine's stimulant effect is primarily mediated by its ability to increase extracellular dopamine levels in the brain's reward and motor circuits.

Amphetamine_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine_ext Amphetamine (extracellular) DAT Dopamine Transporter (DAT) Amphetamine_ext->DAT Enters via DAT Amphetamine_int Amphetamine (intracellular) DAT->Amphetamine_int VMAT2 VMAT2 Amphetamine_int->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine_int->TAAR1 Activates Dopamine_vesicle Dopamine (vesicle) Dopamine_cyto Dopamine (cytosolic) Dopamine_vesicle->Dopamine_cyto Dopamine efflux from vesicles DAT_phos Phosphorylated DAT Dopamine_cyto->DAT_phos Reverse transport (efflux) TAAR1->DAT Phosphorylates Dopamine_synapse Dopamine DAT_phos->Dopamine_synapse D1_receptor D1 Receptor Dopamine_synapse->D1_receptor Binds to Signal_transduction Signal Transduction (e.g., cAMP pathway) D1_receptor->Signal_transduction Locomotor_activity Increased Locomotor Activity Signal_transduction->Locomotor_activity

Amphetamine's signaling pathway leading to increased locomotor activity.

Amphetamine enters the presynaptic dopamine neuron through the dopamine transporter (DAT).[10] Once inside, it disrupts the vesicular storage of dopamine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine.[10] Amphetamine also activates the trace amine-associated receptor 1 (TAAR1), which, through a signaling cascade, leads to the phosphorylation of DAT.[10] This phosphorylation reverses the direction of dopamine transport, causing a significant efflux of dopamine from the presynaptic terminal into the synaptic cleft.[10] The resulting increase in synaptic dopamine enhances signaling at postsynaptic dopamine receptors, such as the D1 receptor, which in turn modulates downstream pathways that promote increased locomotor activity.

TFMPP's Mechanism of Action

TFMPP's inhibitory effect on locomotion is primarily driven by its agonist activity at serotonin 5-HT1B and 5-HT1C receptors.

TFMPP_Pathway cluster_presynaptic_5HT Presynaptic Neuron cluster_postsynaptic_motor Postsynaptic Neuron (Motor Circuits) TFMPP TFMPP HT1B_receptor 5-HT1B Receptor TFMPP->HT1B_receptor Binds to G_protein Gαi/o Protein HT1B_receptor->G_protein Activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Inhibits cAMP cAMP Adenylyl_cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Dopamine) PKA->Neurotransmitter_release Modulates Motor_output Decreased Locomotor Activity Neurotransmitter_release->Motor_output Leads to

TFMPP's signaling pathway leading to decreased locomotor activity.

TFMPP acts as an agonist at 5-HT1B and 5-HT1C receptors, which are G-protein coupled receptors.[6] The 5-HT1B receptor, in particular, is coupled to the inhibitory G-protein, Gαi/o.[6] Activation of this receptor by TFMPP leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA). This cascade ultimately results in the modulation of neurotransmitter release, which in the context of motor circuits, leads to a suppression of locomotor activity.

Conclusion

The available evidence clearly demonstrates that TFMPP and amphetamine have opposing effects on locomotor activity due to their distinct pharmacological mechanisms. Amphetamine is a potent locomotor stimulant that primarily enhances dopamine signaling, while TFMPP is a locomotor suppressant that acts as a serotonin receptor agonist. This fundamental difference is crucial for researchers and scientists in the fields of neuropharmacology and drug development, as it underscores the diverse behavioral outcomes that can arise from targeting different neurotransmitter systems. Further research involving direct, side-by-side comparisons of these compounds would be beneficial to more precisely delineate their dose-response relationships and behavioral profiles.

References

A Comparative Analysis of Receptor Binding Affinity: TFMPP vs. Serotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of 3-(Trifluoromethyl)phenylpiperazine (TFMPP) and the endogenous neurotransmitter Serotonin (5-Hydroxytryptamine; 5-HT). The data presented is compiled from various in vitro studies to offer a quantitative and methodological resource for researchers in pharmacology and drug development.

Quantitative Receptor Binding Affinity

The binding affinity of a ligand for a receptor is a critical measure of their interaction strength, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for TFMPP and Serotonin at various serotonin receptors.

ReceptorTFMPP Ki (nM)Serotonin (5-HT) Ki (nM)
5-HT1A 288 - 1950[1]1.0 - 10[2][3]
5-HT1B 30 - 132[1]3.0 - 15
5-HT1D 282[1]5.0 - 20
5-HT2A 160 - 269[1]2.5 - 12
5-HT2C 62[1]5.0 - 25

Note on Data: The Ki values presented are compiled from multiple studies and may vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for TFMPP and Serotonin is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., TFMPP or Serotonin) to displace a radiolabeled ligand that specifically binds to the receptor of interest.

Key Steps in the Protocol:
  • Membrane Preparation:

    • Tissues or cells expressing the target serotonin receptor are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Assay:

    • The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors).

    • Increasing concentrations of the unlabeled competitor (TFMPP or Serotonin) are added to the incubation mixture.

    • The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing a Radioligand Binding Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorSource Receptor Source (Tissue/Cells) MembranePrep Membrane Preparation ReceptorSource->MembranePrep Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Radioligand Radioligand ([³H]Ligand) Radioligand->Incubation Competitor Competitor (TFMPP or Serotonin) Competitor->Incubation Filtration Filtration (Separation of Bound/ Free Ligand) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50 Determination) Counting->DataAnalysis KiCalculation Ki Calculation (Cheng-Prusoff) DataAnalysis->KiCalculation

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Key Serotonin Receptors

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The 5-HT1 and 5-HT2 receptor families, where TFMPP and Serotonin exhibit significant binding, are coupled to different G-proteins, leading to distinct downstream effects.

5-HT1 Receptor Family (e.g., 5-HT1A, 5-HT1B, 5-HT1D)

The 5-HT1 receptor subtypes are typically coupled to inhibitory Gi/o proteins.

cluster_5HT1 5-HT1 Receptor Signaling Ligand Serotonin or TFMPP Receptor 5-HT1 Receptor (e.g., 5-HT1A/1B/1D) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP

Caption: Inhibitory signaling pathway of the 5-HT1 receptor family.

5-HT2 Receptor Family (e.g., 5-HT2A, 5-HT2C)

The 5-HT2 receptor subtypes are primarily coupled to excitatory Gq/11 proteins.

cluster_5HT2 5-HT2 Receptor Signaling Ligand Serotonin or TFMPP Receptor 5-HT2 Receptor (e.g., 5-HT2A/2C) Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Excitatory signaling pathway of the 5-HT2 receptor family.

Comparative Summary

The presented data indicates that Serotonin, the endogenous ligand, generally exhibits a significantly higher binding affinity (lower Ki values) for the 5-HT1 and 5-HT2 receptor subtypes compared to TFMPP. TFMPP demonstrates a more moderate affinity across these receptors. This difference in affinity is a crucial factor in their respective pharmacological profiles and potencies. Researchers utilizing TFMPP as a pharmacological tool should consider its binding profile in the context of the concentrations used in their experimental models.

References

Safety Operating Guide

Proper Disposal of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of a Key Research Compound

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFP-HCl), a compound frequently utilized in neuroscience research and drug development, requires careful handling from acquisition to disposal due to its potential hazards. Adherence to the following procedural guidelines is essential for mitigating risks to both personnel and the environment. This guide provides a direct, step-by-step plan for the safe disposal of TFP-HCl.

Immediate Safety and Hazard Profile

Before initiating any disposal protocol, it is crucial to recognize the hazard profile of TFP-HCl. While some safety data sheets (SDS) may not classify the pure substance as hazardous under the Globally Harmonized System (GHS), piperazine derivatives as a class are associated with significant health risks. Furthermore, as a halogenated organic compound, specific disposal routes are mandated.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. A comprehensive Personal Protective Equipment (PPE) protocol is mandatory, including chemical-resistant gloves, safety goggles, and a lab coat.

Hazard Summary Table

Hazard ClassificationDescriptionCitations
Acute Toxicity Piperazine compounds can be toxic or harmful if swallowed, in contact with skin, or inhaled.[1]
Skin Corrosion/Irritation The piperazine moiety is associated with causing skin irritation and, in some cases, severe burns.[1]
Eye Damage/Irritation Can cause serious eye irritation or damage.[1]
Respiratory/Skin Sensitization May cause allergic skin reactions or asthma-like symptoms if inhaled.[1]
Environmental Hazard Do not allow the product to enter drains, sewers, or water sources as it can be harmful to aquatic life.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the approved methodology for the collection and subsequent disposal of this compound waste from a laboratory setting. Direct chemical neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions and byproducts. The primary and safest method is collection and transfer to a certified hazardous waste management facility.

1. Waste Segregation and Classification:

  • Classify Waste: All waste containing TFP-HCl, including the pure compound, solutions, and contaminated labware, must be classified as Hazardous Halogenated Organic Waste .[2][3]

  • Avoid Mixing: Never mix TFP-HCl waste with incompatible materials such as strong oxidizing agents.[4] Keep it segregated from non-halogenated and aqueous waste streams to prevent costly and complex disposal procedures.[2][5]

2. Containerization and Labeling:

  • Select Appropriate Container: Use a dedicated, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene) with a secure, screw-on cap.[6][7] The original product container can be used if it is in good condition.[7]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[6][7] The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste "

    • Full Chemical Name: "This compound " and any solvents present.[4]

    • Associated Hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added (accumulation start date).[1]

3. Waste Accumulation and Storage:

  • Transfer Waste: Carefully transfer the waste TFP-HCl into the designated container. If transferring a solid, use tools that minimize dust generation.[4]

  • Contaminated Materials: Dispose of any items contaminated with TFP-HCl, such as weighing paper, pipette tips, gloves, and spill absorbents, into the same hazardous waste container.[4][8]

  • Secure and Store: Keep the waste container securely sealed at all times, except when adding waste.[6][7] Store the container in a designated, well-ventilated hazardous waste accumulation area. The storage area should have secondary containment to control any potential leaks.[6][9]

4. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental management or chemical waste disposal company.[1][4]

  • Prohibited Actions: Do not dispose of this compound down the drain or in the regular trash.[1][4] Evaporation in a fume hood is not a permissible disposal method.[6][9] The recommended final disposal method is high-temperature incineration at an approved and certified facility.[1][4]

5. Management of "Empty" Containers:

  • An "empty" container that previously held TFP-HCl must be decontaminated before it can be disposed of as non-hazardous waste.[10][11]

  • Decontamination: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[10][11]

  • Collect Rinsate: The first rinsate, and preferably all subsequent rinsates, must be collected and disposed of as hazardous halogenated organic waste.[6][11]

  • Final Container Disposal: Once decontaminated and air-dried, deface or remove all hazard labels from the container. It may then be disposed of in the regular laboratory trash or recycling receptacles, in accordance with institutional policy.[6][10]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: 1-(3-Trifluoromethylphenyl)piperazine HCl consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards: - Halogenated Organic - Toxic / Irritant consult_sds->identify_hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat identify_hazards->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate containerize Collect in a Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area with Secondary Containment containerize->storage disposal_method Engage Licensed Hazardous Waste Contractor storage->disposal_method incineration High-Temperature Incineration at Approved Facility disposal_method->incineration end End of Process incineration->end

Caption: Disposal workflow for 1-(3-Trifluoromethylphenyl)piperazine HCl.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 1-(3-Trifluoromethylphenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical plans for the handling and disposal of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP HCl). All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.

While some safety data sheets (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS), other sources indicate potential for severe skin and eye irritation, as well as respiratory tract irritation.[1] Therefore, a cautious approach to handling is mandatory. The following procedures are designed to minimize exposure risk and provide clear, actionable steps for safe operation and waste disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE for various laboratory activities.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Double gloves (nitrile), disposable gown, safety goggles with side shields, and a face mask.[2][3]
Solution Preparation and Handling Double gloves (nitrile), disposable gown, and safety goggles with side shields. Work should be conducted in a fume hood or a Class I Biological Safety Cabinet.[3][4]
General Laboratory Operations Standard laboratory coat, safety glasses, and single-use nitrile gloves.

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational workflow is critical for minimizing the risk of exposure and ensuring experimental reproducibility.

1. Pre-Handling Preparation:

  • Ensure all necessary PPE is readily available and in good condition.
  • Verify that the fume hood or biological safety cabinet is functioning correctly.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood.
  • Use disposable weighing boats and spatulas to avoid cross-contamination.
  • Handle the compound gently to minimize the generation of airborne dust.

3. Solution Preparation:

  • Add the solvent to the solid compound slowly and carefully to prevent splashing.
  • Ensure the vessel is appropriately sealed before mixing or vortexing.

4. Post-Handling:

  • Decontaminate all work surfaces with an appropriate cleaning agent.
  • Dispose of all contaminated disposable materials in a designated hazardous waste container.
  • Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, followed by eye and face protection).
  • Wash hands thoroughly with soap and water after removing all PPE.

Below is a diagram illustrating the logical workflow for safely handling this compound.

Safe Handling Workflow for TFMPP HCl cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Solid in Fume Hood prep_materials->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Logical workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is paramount to environmental safety and regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste (Contaminated PPE, weighing boats, etc.) Place in a clearly labeled, sealed plastic bag and dispose of in the designated hazardous chemical waste container.
Liquid Waste (Unused solutions) Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Empty Stock Containers Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle.
Small Quantities While some sources suggest that smaller quantities can be disposed of with household waste, it is best practice to treat all quantities as hazardous chemical waste to ensure a higher level of safety and compliance.

General Guidance for Disposal:

  • Never dispose of this compound down the drain.

  • Follow all institutional and local regulations for hazardous waste disposal.

  • If a spill occurs, follow your institution's established spill response protocol.

By implementing these comprehensive safety and logistical measures, research institutions can foster a culture of safety and build deep trust with their personnel, ensuring that the pursuit of scientific advancement does not come at the cost of well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.